molecular formula C24H48O13S B8104402 Ms-PEG8-Boc

Ms-PEG8-Boc

Cat. No.: B8104402
M. Wt: 576.7 g/mol
InChI Key: ARFPSYCSFDJABG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ms-PEG8-Boc is a useful research compound. Its molecular formula is C24H48O13S and its molecular weight is 576.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48O13S/c1-24(2,3)37-23(25)5-6-28-7-8-29-9-10-30-11-12-31-13-14-32-15-16-33-17-18-34-19-20-35-21-22-36-38(4,26)27/h5-22H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFPSYCSFDJABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O13S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Chemical Mechanism and Application of Ms-PEG8-Boc Linkers in Targeted Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ms-PEG8-Boc family of chemical linkers represents a class of heterobifunctional molecules crucial in the development of advanced targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide delineates the chemical mechanism of action of this compound linkers, focusing on the distinct roles of their constituent functional groups: the mesylate (Ms) leaving group, the eight-unit polyethylene glycol (PEG8) spacer, and the tert-butyloxycarbonyl (Boc) protected amine. This document provides an in-depth overview of their application in the synthesis of complex bioconjugates, complete with representative experimental protocols and data presented for clarity and comparative analysis.

Introduction: The Role of Heterobifunctional Linkers in Drug Development

Modern therapeutic strategies increasingly rely on the targeted delivery of potent molecules or the specific degradation of disease-causing proteins. Heterobifunctional linkers are at the core of these approaches, serving as the molecular bridge connecting a targeting moiety (like an antibody or a small molecule ligand) to a payload (such as a cytotoxic drug or an E3 ligase recruiter). The this compound series of linkers offers a versatile platform for researchers, providing a balance of reactivity, solubility, and synthetic flexibility.

Core Mechanism of Action: A Chemical Perspective

The "mechanism of action" of an this compound linker is not biological but chemical, defined by the sequential reactivity of its functional ends. This allows for the controlled, stepwise assembly of complex therapeutic molecules.[1]

  • Mesylate (Ms) Group: The methanesulfonyl (Ms) group serves as an excellent leaving group.[2] It is readily displaced by nucleophiles such as thiols, amines, or hydroxyl groups present on a target molecule (e.g., a small molecule inhibitor or a payload). This nucleophilic substitution reaction forms a stable covalent bond, attaching one end of the linker to the first component of the conjugate.

  • Boc-Protected Amine: The other terminus of the linker features an amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.[3] This protection prevents the amine from reacting prematurely. Once the mesylate end is conjugated, the Boc group can be removed to expose the primary amine.

  • Deprotected Amine: The newly exposed amine is nucleophilic and can be reacted with an electrophilic functional group on the second molecule to be conjugated. For instance, it can form a stable amide bond with a carboxylic acid on an antibody or a ligand for an E3 ligase.

  • PEG8 Spacer: The eight-unit polyethylene glycol (PEG) chain acts as a hydrophilic spacer.[4] This spacer is critical for several reasons:

    • It increases the aqueous solubility of the resulting conjugate, which is often a challenge with hydrophobic small molecules.[4]

    • It provides a defined and flexible distance between the two conjugated molecules, which can be essential for their proper folding and interaction with their respective biological targets.

    • The PEG chain can help to reduce the immunogenicity of the final conjugate.

Application in PROTAC Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.

The this compound linker facilitates PROTAC synthesis in a stepwise manner. First, the mesylate group reacts with a nucleophilic handle on either the POI ligand or the E3 ligase ligand. Following this conjugation, the Boc group is removed, and the exposed amine is then coupled to the second ligand.

Signaling Pathway of a PROTAC-mediated Protein Degradation

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow Start Start Materials: - POI Ligand with Nucleophile - this compound Linker - E3 Ligand with Carboxylic Acid Step1 Step 1: Conjugation of Linker to POI Ligand (Nucleophilic substitution of Mesylate) Start->Step1 Step2 Step 2: Boc Deprotection (Acidic conditions, e.g., TFA) Step1->Step2 Step3 Step 3: Conjugation to E3 Ligand (Amide bond formation, e.g., HATU, EDC) Step2->Step3 Purification Purification (e.g., RP-HPLC) Step3->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Molecule Characterization->Final_PROTAC

References

An In-depth Technical Guide to Ms-PEG8-Boc: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ms-PEG8-Boc, a heterobifunctional crosslinker integral to the advancement of targeted therapeutics. This document details its chemical structure and properties, experimental protocols for its use, and its significant role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

The designation "this compound" typically refers to a molecule containing a mesyl (Ms) functional group and a tert-Butyloxycarbonyl (Boc) protected amine, separated by an eight-unit polyethylene glycol (PEG) spacer. The mesyl group serves as an excellent leaving group for nucleophilic substitution, while the Boc group provides a stable protecting group for an amine that can be readily removed under acidic conditions.[1][2] The hydrophilic PEG linker enhances the solubility of the molecule in aqueous media, a crucial property for bioconjugation applications.[1][2]

Two primary variants of this linker are commercially available: t-Boc-N-Amido-PEG8-Ms and t-Boc-Aminooxy-PEG8-Ms . Their distinct functionalities offer different conjugation strategies.

A visual representation of the general structure of t-Boc-N-Amido-PEG8-Ms is provided below.

Caption: Chemical structure of t-Boc-N-Amido-PEG8-Ms.

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of t-Boc-N-Amido-PEG8-Ms and t-Boc-Aminooxy-PEG8-Ms.

Table 1: Properties of t-Boc-N-Amido-PEG8-Ms

PropertyValueReference
Molecular Formula C24H49NO13S[1]
Molecular Weight 591.7 g/mol
Purity ≥98%
Solubility Water, DMSO, DCM, DMF
Storage Condition -20°C

Table 2: Properties of t-Boc-Aminooxy-PEG8-Ms

PropertyValueReference
Molecular Formula C22H45NO13S
Molecular Weight 563.7 g/mol
Purity ≥88%
Solubility Soluble in aqueous media
Storage Condition -20°C

Experimental Protocols

The utility of this compound linkers lies in their bifunctional nature, allowing for sequential conjugation to two different molecules. A typical workflow involves:

  • Reaction of the Mesyl Group: The mesyl group is a good leaving group that is readily displaced by a nucleophile. This reaction is often performed first.

  • Deprotection of the Boc Group: The Boc-protected amine is stable under basic and nucleophilic conditions, allowing for the reaction of the mesyl group without interference. The Boc group is subsequently removed under acidic conditions to reveal a primary amine.

  • Reaction of the Newly Exposed Amine: The free amine can then be conjugated to a second molecule, for example, through an amide bond formation with a carboxylic acid.

Protocol 1: General Procedure for Boc Deprotection

The removal of the Boc protecting group is a critical step to unmask the amine functionality. This is typically achieved under acidic conditions.

Materials:

  • Boc-protected compound

  • Dichloromethane (DCM) or other suitable organic solvent

  • Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected compound in a suitable organic solvent like DCM.

  • Add an excess of the acidic solution (e.g., 20-50% TFA in DCM, or a stoichiometric excess of HCl).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-2 hours.

  • Upon completion, carefully neutralize the excess acid by washing the organic layer with a saturated sodium bicarbonate solution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the deprotected amine.

Protocol 2: General Procedure for Nucleophilic Substitution of the Mesyl Group

The mesylate is an excellent leaving group for SN2 reactions with a variety of nucleophiles.

Materials:

  • This compound linker

  • Nucleophile (e.g., a thiol-containing molecule, an amine, or an alcohol)

  • Apolar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Base (if required, e.g., triethylamine or diisopropylethylamine for amine nucleophiles)

Procedure:

  • Dissolve the this compound linker in an appropriate anhydrous solvent.

  • Add the nucleophile to the solution. If the nucleophile is an amine, a non-nucleophilic base should be added to scavenge the generated acid.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, the product can be isolated by an appropriate workup procedure, which may include aqueous extraction and purification by column chromatography.

Applications in Drug Development

This compound and similar heterobifunctional linkers are pivotal in the construction of complex therapeutic molecules like ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADC development, a linker like this compound can be used to attach a potent cytotoxic drug to an antibody. The workflow for such a synthesis is depicted below.

G cluster_0 Step 1: Drug-Linker Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Conjugation to Antibody A This compound Linker C Drug-Linker Conjugate (Boc-protected) A->C B Cytotoxic Drug (with nucleophile) B->C D Drug-Linker Conjugate (Boc-protected) F Drug-Linker Conjugate (amine-reactive) D->F TFA or HCl E Acidic Deprotection E->F G Antibody (with reactive site, e.g., Lysine) I Antibody-Drug Conjugate (ADC) G->I H Drug-Linker Conjugate (amine-reactive) H->I

Caption: Experimental workflow for ADC synthesis.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound is an ideal candidate for such a linker.

The general mechanism of action for a PROTAC is illustrated in the following diagram.

G cluster_0 PROTAC-mediated Protein Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Molecule PROTAC->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC mechanism of action.

Conclusion

This compound and its analogs are versatile and powerful tools in the field of drug development. Their well-defined structure, predictable reactivity, and solubility-enhancing properties make them indispensable for the construction of sophisticated targeted therapies such as ADCs and PROTACs. The experimental protocols and conceptual workflows provided in this guide offer a solid foundation for researchers and scientists working at the forefront of pharmaceutical innovation.

References

Technical Guide: Synthesis and Purification of Ms-PEG8-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Ms-PEG8-Boc, a heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. The methodologies outlined are based on established organic chemistry principles and published procedures for analogous polyethylene glycol (PEG) derivatives.

Overview

This compound, or tert-butyl (1-(methanesulfonyloxy)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-yl)carbamate, is a valuable chemical tool featuring a Boc-protected amine and a terminal mesylate group. The mesylate serves as an excellent leaving group for nucleophilic substitution, while the Boc-protected amine allows for subsequent deprotection and further functionalization. The eight-unit PEG spacer enhances solubility and provides spatial separation between conjugated moieties.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product. Please note that while typical yields for similar reactions are very high, specific analytical data such as ¹H NMR and Mass Spectrometry for this compound are not publicly available and would need to be determined empirically.

Table 1: Properties of Starting Material and Product

CompoundChemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
Starting Material tert-butyl (1-hydroxy-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-yl)carbamate1345337-22-5C₂₁H₄₃NO₁₀469.57≥95%[1][2]
Product tert-butyl (1-(methanesulfonyloxy)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-yl)carbamate2097604-01-6C₂₄H₄₉NO₁₃S591.7>98%[3]

Table 2: Expected Analytical Data for this compound

Analytical TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz) No publicly available spectrum. Expected chemical shifts (δ, ppm):- ~4.37 (t, 2H, -CH₂-OMs)- ~3.75-3.55 (m, 30H, PEG backbone)- ~3.32 (q, 2H, -CH₂-NHBoc)- ~3.08 (s, 3H, -O-SO₂-CH₃)- ~1.44 (s, 9H, -C(CH₃)₃)
Mass Spectrometry (ESI-MS) No publicly available spectrum. Expected m/z:- [M+Na]⁺: 614.29
Appearance Colorless to pale yellow oil or solid
Solubility Soluble in dichloromethane, chloroform, dimethylformamide, and dimethyl sulfoxide.[3]
Storage Conditions Store at -20°C in a dry, dark place.[3]

Experimental Protocols

The following protocols are adapted from established procedures for the mesylation of PEG alcohols. All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.

Synthesis of this compound from Boc-NH-PEG8-OH

This procedure details the conversion of the terminal hydroxyl group of Boc-NH-PEG8-OH to a mesylate.

Materials and Reagents:

  • Boc-NH-PEG8-OH

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Boc-NH-PEG8-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 equivalents) to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification of this compound

The crude product can be purified using column chromatography.

Materials and Reagents:

  • Crude this compound

  • Silica gel

  • Hexanes

  • Ethyl acetate

Equipment:

  • Chromatography column

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a chromatography column.

  • Dissolve the crude this compound in a minimal amount of DCM.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be gradually increased.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain purified this compound.

Visualizations

The following diagrams illustrate the synthesis and purification workflows.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Boc-NH-PEG8-OH in anhydrous DCM step1 Cool to 0°C start->step1 step2 Add Triethylamine step1->step2 step3 Add Methanesulfonyl Chloride (dropwise) step2->step3 step4 Stir at 0°C for 2-4h step3->step4 step5 Quench with Water step4->step5 end_synthesis Crude this compound step5->end_synthesis Purification_Workflow cluster_purification Purification of this compound start_purification Crude this compound step_p1 Dissolve in minimal DCM start_purification->step_p1 step_p2 Load onto Silica Gel Column step_p1->step_p2 step_p3 Elute with Hexanes/ Ethyl Acetate Gradient step_p2->step_p3 step_p4 Collect and Analyze Fractions (TLC) step_p3->step_p4 step_p5 Combine Pure Fractions step_p4->step_p5 step_p6 Solvent Removal (Rotary Evaporation) step_p5->step_p6 end_purification Purified this compound step_p6->end_purification

References

An In-depth Technical Guide to Ms-PEG8-Boc: A Heterobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ms-PEG8-Boc (CAS Number: 2097604-01-6), a polyethylene glycol (PEG)-based heterobifunctional linker. This molecule is of significant interest in the fields of medicinal chemistry and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, applications, and provides illustrative experimental protocols for its use in bioconjugation.

Core Properties of this compound

This compound is a well-defined molecule with a specific chemical structure that lends itself to versatile applications in chemical biology and drug discovery. Its key quantitative data are summarized in the table below.

PropertyValueSource
CAS Number 2097604-01-6[1][2]
Molecular Weight 576.70 g/mol [1][2]
Molecular Formula C24H48O13S[1]
Purity Typically ≥96%
Storage Conditions -20°C, sealed and dry

Physicochemical and Safety Information

PropertyDescriptionSource
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in water, DMSO, DCM, and DMF
Stability Stable under recommended storage conditions. Avoid strong acids/alkalis and strong oxidizing/reducing agents.
Safety Handle with care. Avoid inhalation, and contact with skin and eyes. Use in a well-ventilated area with appropriate personal protective equipment. May be harmful if swallowed.

Core Applications in Drug Development

This compound is primarily utilized as a linker in the construction of larger, more complex molecules, most notably PROTACs. Its heterobifunctional nature, possessing a mesylate (Ms) group and a Boc-protected amine, allows for sequential and controlled conjugation reactions.

The eight-unit PEG chain imparts several desirable properties to the final conjugate, including:

  • Enhanced Solubility: The hydrophilic nature of the PEG spacer increases the aqueous solubility of often hydrophobic bioactive molecules.

  • Improved Pharmacokinetics: PEGylation can extend the in vivo half-life of a drug by increasing its hydrodynamic radius and reducing renal clearance.

  • Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the immune system.

  • Flexible Spacer: The PEG linker provides a flexible connection between two conjugated moieties, which can be crucial for optimal biological activity, for instance, in facilitating the formation of a ternary complex in the PROTAC mechanism.

Signaling Pathway: The PROTAC Mechanism

This compound does not directly participate in or modulate signaling pathways. Instead, it serves as a critical component in the synthesis of PROTACs, which are designed to hijack the cell's natural protein degradation machinery. The following diagram illustrates the general mechanism of action for a PROTAC constructed using a linker like this compound.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (E3 Ligand - Linker - Target Ligand) PROTAC->PROTAC TargetProtein Target Protein of Interest (POI) PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Recruits TernaryComplex Ternary Complex (POI-PROTAC-E3 Ligase) TargetProtein->TernaryComplex E3Ligase->TernaryComplex PolyUb Poly-Ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Experimental Protocols and Workflows

The synthesis of a PROTAC using this compound typically involves a multi-step process. The mesylate group is a good leaving group, readily displaced by nucleophiles such as phenols or amines. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid or other electrophilic functional group.

The following diagram illustrates a generalized experimental workflow for the synthesis of a PROTAC using this compound.

Experimental_Workflow Start Start Materials: - Target Ligand (with nucleophile, e.g., -OH, -NH2) - E3 Ligase Ligand (with -COOH) - this compound Step1 Step 1: Nucleophilic Substitution Couple Target Ligand with this compound Start->Step1 Intermediate1 Intermediate: Target Ligand-PEG8-Boc Step1->Intermediate1 Step2 Step 2: Boc Deprotection Treat with acid (e.g., TFA) Intermediate1->Step2 Intermediate2 Intermediate: Target Ligand-PEG8-NH2 Step2->Intermediate2 Step3 Step 3: Amide Coupling Couple with E3 Ligase Ligand Intermediate2->Step3 FinalProduct Final Product: PROTAC Molecule Step3->FinalProduct Purification Purification & Analysis (e.g., HPLC, LC-MS, NMR) FinalProduct->Purification

Caption: Generalized workflow for PROTAC synthesis using this compound.

Illustrative Experimental Protocol: Synthesis of a PROTAC Precursor

The following is a generalized, illustrative protocol for the first step of the workflow: the reaction of a nucleophile (in this case, a phenolic hydroxyl group on a target ligand) with this compound.

Materials:

  • Target Ligand with a phenolic -OH group (1.0 eq)

  • This compound (CAS 2097604-01-6) (1.1 eq)

  • Potassium carbonate (K2CO3) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the target ligand containing a phenolic hydroxyl group.

  • Dissolve the ligand in anhydrous DMF.

  • Add potassium carbonate to the solution and stir for 15-30 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-80 °C) and stir overnight.

  • Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired Target Ligand-PEG8-Boc conjugate.

This protocol serves as a general guideline and may require optimization for specific substrates and reaction conditions. Subsequent steps of Boc deprotection and coupling to an E3 ligase ligand would follow standard organic chemistry procedures.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Function of the Boc Protecting Group in Ms-PEG8-Boc

The heterobifunctional linker this compound is a sophisticated chemical tool designed for the precise, stepwise construction of complex biomolecules, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its utility lies in the distinct reactivity of its three components: a mesylate (Ms) group, a polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This guide focuses specifically on the critical function of the Boc protecting group, which enables the controlled and sequential conjugation strategies essential in modern drug development.

The Strategic Role of Protecting Groups in Bioconjugation

In complex organic synthesis, it is often necessary to prevent a reactive functional group from participating in a reaction while another part of the molecule is being modified.[1] This is achieved by temporarily "masking" the reactive site with a chemical moiety known as a protecting group.[1] An ideal protecting group must be easy to introduce, stable under a specific set of reaction conditions, and readily removable under a different set of mild conditions that do not affect the rest of the molecule.[2]

Amines are highly nucleophilic and basic, making them reactive sites that frequently require protection.[1] The tert-butyloxycarbonyl (Boc) group is one of the most common and effective protecting groups for amines due to its stability in basic and nucleophilic conditions and its facile removal under mild acidic conditions.[2]

The Boc Group in the Context of this compound

The this compound molecule is a linker with two different reactive ends, making it "heterobifunctional".

  • Mesylate (Ms) Group : This is an excellent leaving group, designed to react readily with nucleophiles such as thiols or amines. This end of the linker is typically used for the first conjugation step.

  • PEG8 Spacer : The eight-unit polyethylene glycol chain is a hydrophilic spacer. Its primary functions are to increase the water solubility of the entire conjugate, reduce aggregation, and provide spatial separation between the two conjugated molecules.

  • Boc-Protected Amine : This is the second functional handle of the linker. The amine is rendered unreactive by the presence of the Boc group. This "orthogonality" is the key to the linker's function; the mesylate can react without any interference from the amine on the other end. Once the first conjugation is complete, the Boc group can be selectively removed to reveal the free amine, which is then available for a second, distinct chemical transformation.

This strategy allows for a controlled, stepwise assembly process, which is fundamental for creating well-defined bioconjugates.

Caption: Workflow for the sequential use of this compound linker.

Mechanism and Conditions for Boc Deprotection

The removal of the Boc group is an acid-catalyzed process. The reaction proceeds via the formation of a stable tert-butyl cation.

Mechanism:

  • The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA).

  • This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl carbocation and a carbamic acid intermediate.

  • The carbamic acid is unstable and spontaneously decarboxylates, releasing carbon dioxide and the free amine.

G start R-NH-Boc protonation Protonated Intermediate start->protonation 1. Protonation cleavage Cleavage protonation->cleavage 2. Bond Cleavage tbutyl tert-butyl cation cleavage->tbutyl carbamic_acid Carbamic Acid (R-NH-COOH) cleavage->carbamic_acid products R-NH2 + CO2 + Isobutene reagent H+ (from TFA) reagent->protonation carbamic_acid->products 3. Decarboxylation

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Quantitative Data: Boc Deprotection Conditions

The efficiency of Boc deprotection can be influenced by the choice of acid, solvent, temperature, and reaction time. The following table summarizes common conditions used for this transformation.

Reagent(s)SolventTemperatureTypical TimeReported YieldReference(s)
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to Room Temp.1-2 hours>90%,
Hydrogen Chloride (HCl)Dioxane / MethanolRoom Temp.1-4 hoursHigh,,
p-Toluenesulfonic Acid (TsOH)Dimethoxyethane (DME)40 °C2 hours91-98%
Oxalyl ChlorideMethanolRoom Temp.1-4 hoursup to 90%

Note: Yields are substrate-dependent. Scavengers like anisole may be added to prevent side reactions from the tert-butyl cation.

Experimental Protocols

This protocol describes the standard procedure for the complete removal of a Boc protecting group.

Materials:

  • Boc-protected compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Procedure:

  • Dissolve the Boc-protected compound (1 equivalent) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for 1-2 hours. Monitor the reaction progress using an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.

  • Collect the precipitate by filtration, wash thoroughly with cold diethyl ether, and dry under vacuum.

This outlines the two-stage conjugation strategy enabled by the Boc group.

Stage 1: Mesylate Reaction

  • Dissolve the first molecule (containing a nucleophilic group, e.g., a thiol) in a suitable buffer or solvent.

  • Add this compound to the solution. The reaction is typically performed in the presence of a mild base if the nucleophile is an amine.

  • Allow the reaction to proceed until completion, monitoring as necessary.

  • Purify the resulting Molecule A-PEG8-Boc conjugate using standard chromatography techniques (e.g., HPLC, size-exclusion chromatography).

Stage 2: Amine Reaction

  • Perform Boc deprotection on the purified conjugate from Stage 1 using the protocol described in section 5.1 to yield Molecule A-PEG8-NH2.

  • Dissolve the deprotected conjugate in a suitable buffer.

  • Add the second molecule, which has been activated to react with an amine (e.g., as an NHS-ester or isothiocyanate).

  • Allow the second conjugation reaction to proceed to completion.

  • Purify the final Molecule A-PEG8-Molecule B conjugate to obtain the desired product.

Conclusion

The Boc protecting group is not merely an incidental component of the this compound linker; it is the linchpin of its functionality. By temporarily rendering the amine terminus inert, the Boc group enforces a specific order of operations, allowing for the clean and efficient synthesis of well-defined bifunctional molecules. Its stability under a range of conditions and its clean, high-yielding removal under mild acid make it an indispensable tool for researchers in chemistry, biology, and pharmaceutical science who require precise control over their molecular architecture.

References

Ms-PEG8-Boc as a Heterobifunctional Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing fields of targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule plays a pivotal role in the efficacy, stability, and pharmacokinetic profile of the conjugate. Among the diverse array of linkers, heterobifunctional polyethylene glycol (PEG) linkers have gained prominence due to their ability to modulate hydrophilicity, extend half-life, and provide a flexible spacer between the targeting moiety and the payload. This technical guide provides a comprehensive overview of Ms-PEG8-Boc, a heterobifunctional linker featuring a mesylate (Ms) group and a Boc-protected amine, designed for versatile bioconjugation strategies.

This compound is characterized by an eight-unit PEG chain that enhances aqueous solubility, a terminal mesylate group which is an excellent leaving group for nucleophilic substitution reactions, and a tert-butyloxycarbonyl (Boc) protected amine that allows for sequential and controlled conjugation. These features make it a valuable tool in the construction of complex biomolecules.

Core Properties of this compound and Related Derivatives

The selection of a specific linker is a critical step in the design of bioconjugates. The properties of this compound and its derivatives with alternative functional groups are summarized below to aid in this selection process.

PropertyThis compoundt-Boc-N-Amido-PEG8-aminet-Boc-N-amido-PEG8-acid
Molecular Formula C₂₄H₄₉NO₁₃SC₂₃H₄₈N₂O₁₀C₂₄H₄₇NO₁₂
Molecular Weight 591.7 g/mol 512.6 g/mol 541.6 g/mol
CAS Number Not available1052207-59-61334169-93-5
Purity Typically ≥98%Typically ≥98%Typically ≥97%
Solubility Water, DMSO, DCM, DMFWater, DMSO, DCM, DMFWater, DMSO, DCM, DMF
Storage Conditions -20°C-20°C-20°C
Reactive Group 1 Mesylate (Ms)Free Amine (-NH₂)Carboxylic Acid (-COOH)
Reactive Group 2 Boc-protected Amine (-NHBoc)Boc-protected Amine (-NHBoc)Boc-protected Amine (-NHBoc)
Key Application Nucleophilic substitution reactionsAmide bond formation, reductive aminationAmide bond formation with primary amines

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of bioconjugation strategies. Below are representative protocols for the use of this compound in the synthesis of PROTACs and a general workflow for ADC construction, which can be adapted for this linker.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC using a PEG8 Linker

This protocol describes a two-step synthesis of a PROTAC targeting the BRD4 protein, using a heterobifunctional PEG8 linker. This can be adapted for this compound by utilizing the mesylate as a leaving group in a nucleophilic substitution reaction with the BRD4 inhibitor.

Step 1: Conjugation of the BRD4 Inhibitor to the PEG8 Linker

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the BRD4 inhibitor (e.g., JQ1, containing a phenolic hydroxyl group) (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) (3.0 eq) to the solution and stir for 30 minutes at room temperature.

  • Linker Addition: Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Reaction: Heat the mixture to 60°C and stir for 16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the BRD4-Linker-Boc intermediate.

Step 2: Deprotection and Conjugation to the E3 Ligase Ligand

  • Boc Deprotection: Dissolve the purified BRD4-Linker-Boc intermediate (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.

  • Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with DCM (3 times) to ensure complete removal of TFA. The resulting BRD4-Linker-NH₂ (as a TFA salt) is used in the next step without further purification.

  • Coupling to E3 Ligase Ligand: In a separate flask, dissolve the E3 ligase ligand (e.g., pomalidomide, containing a carboxylic acid) (1.0 eq) in anhydrous DMF. Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Final Conjugation: Add a solution of the deprotected BRD4-Linker-NH₂ (TFA salt, 1.1 eq) in anhydrous DMF to the activated E3 ligase ligand solution. Stir at room temperature for 4 hours.

  • Final Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer, filter, and concentrate. Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).

Protocol 2: General Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This workflow outlines the key steps in constructing an ADC, where a linker such as a derivative of this compound would be employed to conjugate a cytotoxic payload to a monoclonal antibody.

Step 1: Antibody Modification (if necessary)

  • Partial Reduction: For conjugation to cysteine residues, partially reduce the interchain disulfide bonds of the antibody. Dissolve the antibody (5-10 mg/mL) in a suitable buffer (e.g., phosphate buffer, pH 7.2).

  • Reducing Agent: Add a 10-20 fold molar excess of a reducing agent like TCEP and incubate for 1-2 hours at 37°C.

  • Purification: Remove excess TCEP using a desalting column or tangential flow filtration, exchanging the buffer to a phosphate buffer (pH 7.2) containing 1 mM EDTA.

Step 2: Preparation of the Linker-Payload Conjugate

  • Activation of this compound: The mesylate group of this compound can be reacted with a nucleophilic group on the payload molecule. The Boc-protected amine can then be deprotected as described in Protocol 1.

  • Alternative Functionalization: Alternatively, a derivative like t-Boc-N-amido-PEG8-acid can be activated with EDC/NHS to react with an amine-containing payload.

Step 3: Conjugation of Linker-Payload to the Antibody

  • Reaction: Add a 5-10 fold molar excess of the maleimide-activated linker-payload to the reduced antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine over the initial maleimide concentration.

  • Purification: Purify the ADC from unconjugated linker-payload and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration.

  • Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Visualizing Mechanisms of Action and Workflows

Diagrams are essential for illustrating the complex biological pathways and experimental processes involved in the application of this compound.

PROTAC Mechanism of Action: BRD4 Degradation

The following diagram illustrates the mechanism by which a BRD4-targeting PROTAC, constructed with a PEG8 linker, induces the degradation of the BRD4 protein.

PROTAC_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation PROTAC BRD4-PROTAC (with PEG8 linker) BRD4 BRD4 Protein PROTAC->BRD4 Binds to BRD4 E3_Ligase E3 Ubiquitin Ligase (e.g., VHL/CRBN) PROTAC->E3_Ligase Recruits E3 Ligase BRD4_PROTAC_E3 BRD4 - PROTAC - E3 Ligase Downstream Downregulation of c-Myc & Oncogenes BRD4->Downstream Transcription of Oncogenes Ub_BRD4 Poly-ubiquitinated BRD4 BRD4_PROTAC_E3->Ub_BRD4 Ubiquitination Ub Ubiquitin Proteasome Proteasome Ub_BRD4->Proteasome Targeted for Degradation Degraded_BRD4 Degraded BRD4 (Amino Acids) Proteasome->Degraded_BRD4 Apoptosis Apoptosis Downstream->Apoptosis

Caption: Mechanism of BRD4 protein degradation induced by a PROTAC.

ADC Mechanism of Action: Zynlonta® (Loncastuximab Tesirine)

This diagram illustrates the mechanism of action of the FDA-approved ADC, Zynlonta®, which utilizes a PEG8 linker to deliver its cytotoxic payload to CD19-expressing cancer cells.[1][2]

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell CD19+ B-Cell Lymphoma ADC Zynlonta® (ADC) (Loncastuximab-PEG8-SG3199) CD19 CD19 Receptor ADC->CD19 Binding Endosome Endosome CD19->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DNA DNA Lysosome->DNA Payload (SG3199) Release Crosslinked_DNA Cross-linked DNA DNA->Crosslinked_DNA DNA Cross-linking Apoptosis Cell Cycle Arrest & Apoptosis Crosslinked_DNA->Apoptosis PROTAC_Workflow start Start step1 Step 1: Conjugate POI Ligand to this compound start->step1 purify1 Purification 1 (e.g., Flash Chromatography) step1->purify1 step2 Step 2: Boc Deprotection (TFA/DCM) purify1->step2 step3 Step 3: Couple with E3 Ligase Ligand step2->step3 purify2 Purification 2 (e.g., Preparative HPLC) step3->purify2 characterize Characterization (LC-MS, NMR) purify2->characterize end Final PROTAC characterize->end

References

The Pivotal Role of PEG Linkers in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands—one that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. Far from being a passive spacer, the linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties. Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone of PROTAC design due to their unique and advantageous physicochemical properties.

This in-depth technical guide explores the multifaceted role of PEG linkers in PROTAC design, providing a comprehensive overview of their impact on key molecular characteristics. We will delve into the influence of PEG linker length and composition on PROTAC solubility, cell permeability, and the formation of the crucial ternary complex. This guide also provides detailed experimental protocols for the evaluation of PROTACs and summarizes key quantitative data to aid researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene glycol units, which impart a unique combination of hydrophilicity and flexibility. These characteristics are instrumental in addressing some of the major challenges in PROTAC development, such as their often large size and lipophilicity, which can lead to poor solubility and limited cell permeability.[1][2][3]

Enhancing Solubility and Physicochemical Properties

A significant hurdle in the development of PROTACs is their tendency to have poor aqueous solubility due to their high molecular weight and lipophilic nature.[4] The incorporation of PEG linkers is a well-established strategy to mitigate this issue. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments and thereby enhancing its solubility.[5] This improved solubility is crucial for both in vitro assays and in vivo applications, facilitating easier handling and formulation, and improving bioavailability.

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex and requires a delicate balance. While the increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the inherent flexibility of PEG linkers can be advantageous. PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This intramolecular folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane. However, it is crucial to note that excessively long PEG chains can lead to a decrease in cellular uptake. Therefore, the optimal PEG linker length must be empirically determined for each PROTAC system to achieve the desired balance between solubility and permeability.

Impact on Ternary Complex Formation

The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the POI and an E3 ligase. The linker plays a pivotal role in this process, and its length and flexibility are critical parameters. An optimal linker length is essential to correctly orient the POI and the E3 ligase, facilitating efficient ubiquitination of the target protein.

A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific POI and E3 ligase pair being targeted.

Quantitative Data on PEGylated PROTACs

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation efficacy and permeability of PROTACs targeting different proteins.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
CRBN-recruiting
PROTAC 29Hydrocarbon/PEG10150>90
PROTAC 32Piperazine/PEG13120>90
PROTAC 34Piperazine/PEG1560>95
VHL-recruiting
PROTAC with 0 PEG unitsAlkyne~9< 500Not specified
PROTAC with 1 PEG unitAlkyne/PEG~12> 5000Not specified
PROTAC with 2 PEG unitsAlkyne/PEG~15> 5000Not specified
PROTAC with 4 PEG unitsAlkyne/PEG~21< 500Not specified

Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTACLinker Length (atoms)ERα Degradation Efficacy
PROTAC 119+++
PROTAC 1212++++
PROTAC 1316+++++
PROTAC 1419++
PROTAC 1521+

Efficacy is represented qualitatively based on Western blot analysis, with more '+' signs indicating higher degradation.

Table 3: Permeability of PROTACs with Varying Linkers

PROTACTargetLinker TypePAMPA Permeability (10⁻⁶ cm/s)Caco-2 Permeability (A-B) (10⁻⁶ cm/s)
AR PROTAC 14ARPEGNot specified1.7
MZ1 (BRD4)BRD4PEG0.06Not specified
AT1 (BRD4)BRD4PEG0.003Not specified
CM1 (BRD4)BRD4PEG0.009Not specified
PROTAC with alkyl linkerBRD4Alkyl0.002Not specified
PROTAC with 1 PEG unitBRD4PEG0.005Not specified

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and properties of PROTACs.

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

1. Cell Culture and Treatment:

  • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Normalize the protein concentration of all samples.

4. Sample Preparation and SDS-PAGE:

  • Mix the lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

5. Western Blotting:

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescence substrate.

6. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle control.

  • Generate a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

1. Preparation of Solutions:

  • Prepare a donor solution containing the PROTAC at a known concentration in a suitable buffer (e.g., PBS, pH 7.4).

  • Prepare an acceptor solution of the same buffer.

  • Prepare a lipid solution (e.g., 2% lecithin in dodecane) to coat the filter plate.

2. Assay Setup:

  • Coat the membrane of a 96-well filter plate (donor plate) with the lipid solution.

  • Add the acceptor solution to a 96-well acceptor plate.

  • Place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.

  • Add the donor solution containing the PROTAC to the donor wells.

3. Incubation:

  • Incubate the "sandwich" plate at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

4. Sample Analysis:

  • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

5. Calculation of Permeability Coefficient (Pe):

  • The apparent permeability coefficient is calculated using the following equation:

    where:

    • [C_A(t)] is the concentration of the compound in the acceptor well at time t.

    • [C_equilibrium] is the equilibrium concentration.

    • V_D and V_A are the volumes of the donor and acceptor wells, respectively.

    • A is the area of the membrane.

    • t is the incubation time.

Protocol 3: Caco-2 Permeability Assay

1. Cell Culture:

  • Culture Caco-2 cells on permeable Transwell inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

2. Assay Procedure (Apical to Basolateral Permeability):

  • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

  • Add the PROTAC solution to the apical (upper) chamber.

  • Add fresh transport buffer to the basolateral (lower) chamber.

  • Incubate at 37°C with gentle shaking.

  • At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.

3. Assay Procedure (Basolateral to Apical Permeability - for efflux assessment):

  • Add the PROTAC solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Collect samples from the apical chamber at specified time points.

4. Sample Analysis:

  • Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.

5. Calculation of Apparent Permeability Coefficient (Papp):

  • The Papp is calculated using the equation:

    where:

    • dQ/dt is the steady-state flux of the compound across the monolayer.

    • A is the surface area of the membrane.

    • C0 is the initial concentration of the compound in the donor chamber.

  • The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to assess the involvement of active efflux transporters.

Protocol 4: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

1. Instrument and Chip Preparation:

  • Use an SPR instrument (e.g., Biacore).

  • Select an appropriate sensor chip (e.g., CM5) and immobilize the E3 ligase (e.g., VHL complex) onto the chip surface using standard amine coupling chemistry.

2. Binary Interaction Analysis (PROTAC to E3 Ligase):

  • Prepare a series of dilutions of the PROTAC in running buffer.

  • Inject the PROTAC solutions over the immobilized E3 ligase surface to determine the binary binding affinity (KD).

3. Ternary Complex Formation Analysis:

  • Prepare a solution with a constant concentration of the POI.

  • Prepare a series of dilutions of the PROTAC and mix each with the POI solution.

  • Inject these mixtures over the immobilized E3 ligase surface.

  • The increase in response compared to the binary interaction indicates the formation of the ternary complex.

4. Data Analysis:

  • Analyze the sensorgrams using appropriate software to determine the kinetics (kon, koff) and affinity (KD) of the ternary complex formation.

  • Cooperativity can be assessed by comparing the affinity of the PROTAC for the E3 ligase in the presence and absence of the POI.

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ub Ubiquitin E3_bound E3 Ligase Proteasome 26S Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides PROTAC_bound PROTAC PROTAC_bound->E3_bound POI_bound POI POI_bound->PROTAC_bound POI_ub Ubiquitinated POI E3_bound->POI_bound Ubiquitination POI_ub->Proteasome Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Lead Optimization Design Rational Design (Target, E3 Ligase, Linker) Synthesis Chemical Synthesis Design->Synthesis Biochemical Biochemical Assays (Binding, Ternary Complex) Synthesis->Biochemical Cellular_Deg Cellular Degradation Assay (Western Blot, etc.) Biochemical->Cellular_Deg Permeability Permeability Assays (PAMPA, Caco-2) Cellular_Deg->Permeability Cell_Viability Cell Viability/Toxicity Permeability->Cell_Viability SAR Structure-Activity Relationship (SAR) Cell_Viability->SAR SAR->Design Iterative Design PK Pharmacokinetic Studies SAR->PK

Caption: PROTAC Experimental Workflow.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of targeted protein degradation.

References

Methodological & Application

Application Notes and Protocols for Ms-PEG8-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3][4] These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical component that influences the formation and stability of the ternary complex, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability. Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design to enhance aqueous solubility and provide optimal spacing between the two ligands. This document provides detailed application notes and protocols for the use of Ms-PEG8-Boc, a bifunctional PEG linker, in the synthesis of PROTACs. The methanesulfonyl (Ms) group serves as an effective leaving group for nucleophilic substitution, while the tert-butyloxycarbonyl (Boc) protecting group allows for a modular and controlled synthetic approach.

Introduction to this compound in PROTAC Synthesis

This compound is a versatile linker for PROTAC synthesis. The linear eight-unit PEG chain offers a balance of hydrophilicity and a defined length to span the necessary distance between the target protein and the E3 ligase. The two terminal functional groups, a methanesulfonate (mesylate) and a Boc-protected amine, enable a two-step sequential conjugation to the POI ligand and the E3 ligase ligand.

The general synthetic strategy involves:

  • Nucleophilic displacement of the mesylate: The mesyl group is a good leaving group, readily displaced by a nucleophile (e.g., a phenol, amine, or thiol) on either the POI ligand or the E3 ligase ligand.

  • Deprotection of the Boc group: The Boc protecting group is removed under acidic conditions to reveal a primary amine.

  • Coupling of the second ligand: The newly exposed amine is then coupled to the remaining ligand, typically through an amide bond formation.

This modular approach allows for the systematic variation of the POI and E3 ligase ligands, facilitating the optimization of PROTAC efficacy.

Experimental Protocols

Protocol 1: Synthesis of Ligand-PEG8-Boc Intermediate via Nucleophilic Substitution

This protocol describes the coupling of a ligand (Component A, containing a nucleophilic group such as a phenol or amine) with this compound.

Reagents and Materials:

  • Component A with a nucleophilic group (e.g., Ar-OH, Ar-NH2) (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (for phenols) or a non-nucleophilic base like Diisopropylethylamine (DIPEA) (for amines) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Nitrogen atmosphere

Procedure:

  • Dissolve Component A in anhydrous DMF or ACN under a nitrogen atmosphere.

  • Add the appropriate base (e.g., K2CO3 for a phenol) to the solution and stir for 15-30 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir overnight.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Component A-PEG8-Boc intermediate.

Protocol 2: Boc Deprotection of the Ligand-PEG8-Boc Intermediate

This protocol details the removal of the Boc protecting group to expose the terminal amine.

Reagents and Materials:

  • Component A-PEG8-Boc (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Component A-PEG8-Boc intermediate in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine salt (Component A-PEG8-NH2) is often used in the next step without further purification.

Protocol 3: Final Amide Coupling to Synthesize the PROTAC

This final step involves the amide coupling of the deprotected linker-ligand intermediate with the second ligand (Component B, containing a carboxylic acid).

Reagents and Materials:

  • Component A-PEG8-NH2 (as the TFA salt, 1.0 eq)

  • Component B with a carboxylic acid (Component B-COOH) (1.1 eq)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0-5.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen atmosphere

Procedure:

  • Dissolve Component B-COOH in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of Component A-PEG8-NH2 (TFA salt) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% lithium chloride (LiCl) solution, saturated sodium bicarbonate (NaHCO3) solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired product.

Data Presentation

Table 1: Representative Quantitative Data for PROTAC Synthesis Steps

StepCompoundMolecular Weight ( g/mol )Starting Amount (mg)EquivalentsYield (%)Purity (LC-MS/HPLC)
1Component AVaries1001.0->98%
1This compound576.7Calculated1.1->95%
1Component A-PEG8-BocVaries--60-80>95%
2Component A-PEG8-BocVaries1001.0->95%
2Component A-PEG8-NH2Varies--~Quantitative>95%
3Component B-COOHVariesCalculated1.1->98%
3Final PROTACVaries--40-60>98%

Table 2: Example Characterization of a Final PROTAC

ParameterValue
DC50 (Half-maximal degradation concentration)Varies
Dmax (Maximum degradation)Varies
Cell PermeabilityVaries

Visualizations

PROTAC_Synthesis_Workflow cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Amide Coupling Component_A Component A (with Nucleophile) Intermediate_1 Component A-PEG8-Boc Component_A->Intermediate_1 Ms_PEG8_Boc This compound Ms_PEG8_Boc->Intermediate_1 TFA_DCM TFA / DCM Intermediate_2 Component A-PEG8-NH2 TFA_DCM->Intermediate_2 Intermediate_1_ref->Intermediate_2 Component_B Component B (with Carboxylic Acid) Final_PROTAC Final PROTAC Component_B->Final_PROTAC HATU_DIPEA HATU / DIPEA HATU_DIPEA->Final_PROTAC Intermediate_2_ref->Final_PROTAC

Caption: Synthetic workflow for PROTAC synthesis using this compound.

PROTAC_MoA POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC (this compound Linker) PROTAC->Ternary_Complex Poly_Ub Poly-ubiquitination Ternary_Complex->Poly_Ub Ub Ub Ubiquitin Ub->Poly_Ub Proteasome Proteasome Poly_Ub->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC synthesized with a PEG linker.

References

Application Notes and Protocols for Bioconjugation using Ms-PEG8-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Ms-PEG8-Boc, a heterobifunctional linker, in bioconjugation. This linker is particularly valuable in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a versatile crosslinking reagent characterized by three key components:

  • Mesylate (Ms) Group: A highly reactive functional group that acts as an excellent leaving group in nucleophilic substitution reactions. This allows for efficient conjugation to nucleophiles such as the thiol groups of cysteine residues and the amine groups of lysine residues on proteins and other biomolecules.

  • Polyethylene Glycol (PEG8) Spacer: An eight-unit polyethylene glycol chain that is hydrophilic, flexible, and biocompatible. The PEG spacer enhances the solubility of the resulting bioconjugate in aqueous media, reduces aggregation, and can improve pharmacokinetic properties by providing steric shielding.[1][2][3]

  • Boc-Protected Amine (Boc): A tert-butyloxycarbonyl protecting group on a terminal amine. This group is stable under various reaction conditions but can be readily removed under acidic conditions to reveal a primary amine. This allows for a second, orthogonal conjugation step.[4][5]

The unique combination of these components allows for a sequential and controlled bioconjugation strategy, making this compound a valuable tool in drug development.

Data Presentation

Table 1: Physicochemical Properties of Related PEG Linkers

Compound NameMolecular Weight ( g/mol )Spacer Arm Length (Å)Reactive GroupsKey Features
t-Boc-N-Amido-PEG8-Ms 591.7~29.5Mesylate, Boc-protected AmineHeterobifunctional for sequential conjugation.
m-PEG8-Ms 418.5~29.5Mesylate, MethoxyMonofunctional for PEGylation.
t-Boc-N-amido-PEG8-acid 541.6~29.5Carboxylic Acid, Boc-protected AmineHeterobifunctional; requires activation of the carboxylic acid.
t-boc-N-amido-PEG8-amine 512.6~29.5Amine, Boc-protected AmineHomobifunctional with a protected amine.

Table 2: General Reaction Conditions for Bioconjugation with PEG Linkers

Reaction TypeTarget Functional GroupTypical pH RangeCommon SolventsReaction TimeTemperature
Mesylate Alkylation Thiol (Cysteine)7.0 - 8.5Aqueous buffers (e.g., PBS, Borate)2 - 24 hours4 - 25°C
Mesylate Alkylation Amine (Lysine, N-terminus)8.0 - 9.0Aqueous buffers (e.g., Borate, Carbonate)4 - 24 hours4 - 25°C
Boc Deprotection Boc-protected AmineAcidic (e.g., TFA)Dichloromethane (DCM), Dioxane0.5 - 2 hours0 - 25°C
Amide Coupling (post-deprotection) Amine7.2 - 8.0Anhydrous DMF, DMSO2 - 12 hours25°C

Experimental Protocols

Protocol 1: Conjugation of this compound to a Thiol-Containing Biomolecule (e.g., Protein Cysteine Residue)

This protocol describes a general procedure for the alkylation of a free thiol on a protein with the mesylate group of this compound.

Materials:

  • Protein with accessible thiol groups (e.g., reduced antibody)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS) with 1-5 mM EDTA, pH 7.2-7.5, degassed.

  • Quenching Solution: 1 M N-acetylcysteine or L-cysteine in water.

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Desalting columns (e.g., Sephadex G-25).

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiols. This can be achieved by incubating the protein with a 10-20 fold molar excess of a reducing agent like TCEP or DTT at 37°C for 30-90 minutes. Immediately remove the reducing agent using a desalting column, exchanging the buffer with degassed Conjugation Buffer.

  • This compound Solution Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a 10-20 mM stock solution.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The optimal reaction time should be determined empirically.

  • Quenching: Add a 10-fold molar excess of the Quenching Solution relative to the this compound to stop the reaction by consuming any unreacted mesylate groups. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess linker and quenching reagent by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Analyze the resulting conjugate (Protein-PEG8-Boc) by SDS-PAGE, SEC-HPLC, and Mass Spectrometry (e.g., ESI-MS) to determine the degree of conjugation and purity. A successful conjugation will result in an increase in the molecular weight of the protein corresponding to the mass of the attached this compound.

Protocol 2: Boc Deprotection and Second Conjugation

This protocol outlines the removal of the Boc protecting group and subsequent conjugation of the newly exposed amine.

Materials:

  • Protein-PEG8-Boc conjugate

  • Deprotection Solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Neutralization Buffer: e.g., 0.1 M Sodium Bicarbonate, pH 8.5.

  • Second molecule for conjugation (e.g., an NHS-ester activated payload).

  • Anhydrous DMF or DMSO.

Procedure:

  • Lyophilization: If the Protein-PEG8-Boc is in an aqueous buffer, lyophilize to dryness.

  • Boc Deprotection: Resuspend the lyophilized conjugate in the Deprotection Solution and incubate at room temperature for 30-60 minutes.

  • TFA Removal: Remove the TFA and DCM under a stream of nitrogen or by vacuum centrifugation.

  • Neutralization: Immediately dissolve the resulting TFA salt of the deprotected conjugate in a suitable buffer for the next reaction, adjusting the pH to 7.2-8.0 with the Neutralization Buffer.

  • Second Conjugation: Add the second molecule (e.g., NHS-ester activated payload) dissolved in a minimal amount of anhydrous DMF or DMSO to the deprotected conjugate solution. A 3-10 fold molar excess of the second molecule is typically used.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the final bioconjugate using SEC, dialysis, or other appropriate chromatographic techniques to remove excess reagents.

  • Characterization: Characterize the final product by SDS-PAGE, SEC-HPLC, HIC (for ADCs to determine the drug-to-antibody ratio), and Mass Spectrometry to confirm successful conjugation and purity.

Visualizations

experimental_workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Conjugation Protein Protein (with Thiol) Conjugate1 Protein-S-PEG8-Boc Protein->Conjugate1  Reaction with Mesylate Linker This compound Linker->Conjugate1 Conjugate2 Protein-S-PEG8-NH2 Conjugate1->Conjugate2  Boc Removal Deprotection Acid (TFA) Deprotection->Conjugate2 Final_Conjugate Final Bioconjugate (e.g., ADC) Conjugate2->Final_Conjugate  Amide Bond Formation Payload Payload (e.g., NHS-ester) Payload->Final_Conjugate

Caption: General workflow for sequential bioconjugation using this compound.

reaction_mechanism Reactants Protein-SH + This compound Transition SN2 Reaction Reactants->Transition Products Protein-S-PEG8-Boc + MsOH Transition->Products

Caption: Reaction of the mesylate group with a protein thiol.

deprotection_mechanism Reactants Protein-PEG8-NH-Boc + H+ (Acid) Transition Acidolysis Reactants->Transition Products Protein-PEG8-NH3+ + Isobutylene + CO2 Transition->Products

Caption: Boc deprotection mechanism under acidic conditions.

References

Application Notes and Protocols: A Step-by-Step Guide to the Deprotection of Boc on Ms-PEG8-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a frequently used protecting group for amines in organic synthesis, particularly in peptide synthesis and the modification of biomolecules.[1] Its widespread use is due to its stability across various reaction conditions and its straightforward removal under mild acidic conditions.[1][2] This document provides a detailed protocol for the deprotection of the Boc group from Ms-PEG8-Boc, a heterobifunctional linker containing a Boc-protected amine and a mesylate group. The mesylate is a good leaving group, readily displaced by nucleophiles, while the Boc group can be removed with acid to reveal a primary amine, which can then be used in various chemical transformations.[3]

The following protocols primarily utilize trifluoroacetic acid (TFA), a standard and effective reagent for Boc deprotection.[1] Also included is information on reaction monitoring, work-up procedures, and troubleshooting common issues.

Experimental Protocols

This section details the methodology for the acidic cleavage of the Boc protecting group from this compound.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for optional basic work-up)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Toluene (for co-evaporation)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) supplies or Liquid Chromatography-Mass Spectrometry (LC-MS) instrumentation for reaction monitoring

Procedure: TFA-Mediated Deprotection

  • Dissolution: Dissolve the Boc-protected this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA) to the cooled solution to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress for the disappearance of the starting material. This can be done using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On TLC, the deprotected amine product will be more polar and thus have a lower Rf value than the Boc-protected starting material. With ¹H NMR, the disappearance of the tert-butyl proton signal at approximately 1.4 ppm indicates deprotection.

  • Work-up (as TFA salt): Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To remove residual TFA, co-evaporate the residue with toluene (3 times). The resulting product will be the TFA salt of the deprotected amine, which can often be used directly in subsequent steps.

  • Work-up (optional, for free amine):

    • Dissolve the residue in DCM and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. Note that CO₂ will evolve during this step.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

Quantitative Data Summary

The following table summarizes common reaction conditions for the deprotection of Boc using TFA, providing a starting point for optimization.

ParameterValueReference
Reagent Trifluoroacetic Acid (TFA)
Concentration 20-50% in Dichloromethane (DCM)
Solvent Dichloromethane (DCM)
Temperature 0°C to Room Temperature (20-25°C)
Reaction Time 0.5 - 2 hours
Equivalents of TFA Can be used as a solvent mixture (e.g., 1:1 with DCM)

Troubleshooting

  • Incomplete Deprotection: If the reaction does not go to completion, consider increasing the concentration of TFA (e.g., from 20% to 50%), extending the reaction time, or ensuring the solvent provides good solubility for the PEGylated compound. Steric hindrance from the PEG chain can sometimes slow the reaction rate.

  • Side Products: If side products are observed, it may be due to the acid sensitivity of other functional groups on the molecule. In such cases, milder deprotection methods could be considered, such as using zinc bromide or TMSI in an organic solvent.

Visualizations

experimental_workflow Experimental Workflow for Boc Deprotection cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_optional_workup Optional Neutralization dissolve Dissolve this compound in DCM cool Cool solution to 0°C dissolve->cool add_tfa Add TFA (20-50%) cool->add_tfa stir Stir at 0°C, then warm to RT add_tfa->stir monitor Monitor reaction (TLC/LC-MS) stir->monitor concentrate Concentrate under reduced pressure monitor->concentrate co_evaporate Co-evaporate with toluene (x3) concentrate->co_evaporate neutralize Dissolve and wash with NaHCO3 concentrate->neutralize Optional tfa_salt Product (TFA Salt) co_evaporate->tfa_salt dry_concentrate Dry and concentrate neutralize->dry_concentrate free_amine Product (Free Amine) dry_concentrate->free_amine

Caption: Experimental workflow for the deprotection of Boc on this compound.

chemical_transformation Boc Deprotection of this compound reactant Ms-PEG8-NHBoc (Starting Material) product Ms-PEG8-NH3+ TFA- (Deprotected Product - TFA Salt) reactant->product  + CO2 + isobutylene reagents TFA, DCM 0°C to RT

Caption: Chemical transformation during TFA-mediated Boc deprotection.

References

Application Notes and Protocols for Ms-PEG8-Boc Reactions with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the versatile heterobifunctional linker, Ms-PEG8-Boc. This reagent is valuable in bioconjugation, drug delivery, and the development of advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The presence of a mesyl (Ms) group, an excellent leaving group, allows for efficient nucleophilic substitution, while the Boc-protected amine provides a latent functional handle for subsequent modifications.

Introduction to this compound Chemistry

This compound is a polyethylene glycol (PEG) linker with eight repeating ethylene glycol units, functionalized with a methanesulfonyl (mesyl) group at one terminus and a tert-butyloxycarbonyl (Boc) protected amine at the other. The mesyl group is highly susceptible to displacement by a wide range of nucleophiles, enabling the covalent attachment of various molecules. The Boc protecting group is stable under the conditions required for nucleophilic substitution of the mesyl group and can be readily removed under acidic conditions to reveal a primary amine for further conjugation.

The general reaction scheme involves the nucleophilic attack on the carbon adjacent to the mesyl group, leading to the displacement of the mesylate and the formation of a new covalent bond between the PEG linker and the nucleophile.

Reaction Conditions with Various Nucleophiles

The following tables summarize typical reaction conditions for the nucleophilic substitution of mesylated PEGs with common nucleophiles such as primary amines, secondary amines, thiols, and azides. While these conditions are generally applicable to this compound, optimization for specific substrates may be required.

Table 1: Reaction of this compound with Amine Nucleophiles
NucleophileReagents & SolventsTemperature (°C)Time (h)Yield (%)Notes
Primary Amine Amine (excess), Aprotic Solvent (DMF, DMSO, or CH3CN)25 - 6012 - 24> 90An excess of the amine nucleophile is often used to drive the reaction to completion and act as a base to neutralize the released methanesulfonic acid.
Secondary Amine Amine (excess), Aprotic Solvent (DMF, DMSO)25 - 7012 - 48> 85Reactions with secondary amines may require slightly more forcing conditions (higher temperature or longer reaction time) compared to primary amines due to increased steric hindrance.
Ammonia 7 N NH3 in MethanolRoom Temperature96> 95[1]A high concentration of ammonia in an alcoholic solvent is effective for the synthesis of amine-terminated PEGs.[1]
Table 2: Reaction of this compound with Thiol and Azide Nucleophiles
NucleophileReagents & SolventsTemperature (°C)Time (h)Yield (%)Notes
Thiol Thiol, Base (e.g., Et3N, DIPEA), Aprotic Solvent (DMF, THF)252 - 6> 95The reaction is typically fast at room temperature. A non-nucleophilic base is added to deprotonate the thiol, forming the more nucleophilic thiolate.
Sodium Hydrosulfide NaSH, Water or Ethanol25 then 605 then 1> 90[2]This method provides a straightforward way to introduce a terminal thiol group.[2]
Sodium Azide NaN3, EthanolReflux (approx. 78)1297[3]This reaction is a highly efficient method for introducing an azide group, which can then be used in "click chemistry" reactions.

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with a Primary Amine

This protocol describes a general method for conjugating a primary amine-containing molecule to this compound.

Materials:

  • This compound

  • Primary amine-containing molecule

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (optional, if the amine is used as a salt)

  • Diethyl ether

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add the primary amine-containing molecule (2-5 equivalents). If the amine is in a salt form (e.g., hydrochloride), add a non-nucleophilic base like Et3N or DIPEA (2-5 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, precipitate the product by adding the reaction mixture dropwise to cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the product with cold diethyl ether to remove unreacted starting materials and byproducts.

  • Dry the final product under vacuum.

Protocol 2: Synthesis of Azido-PEG8-Boc from this compound

This protocol details the conversion of the mesyl group to an azide group.

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Ethanol

  • Reaction vessel with a reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add sodium azide (1.5 - 2 equivalents).

  • Heat the reaction mixture to reflux (approximately 78°C) and stir for 12 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with water to remove excess sodium azide and other inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Azido-PEG8-Boc product.

Protocol 3: Boc Deprotection to Yield Amine-PEG8-Nucleophile

This protocol describes the removal of the Boc protecting group to generate the free amine.

Materials:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Reaction vessel

Procedure:

  • Dissolve the Boc-protected PEG conjugate in DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the majority of DCM and TFA.

  • Precipitate the product by adding the concentrated solution to cold diethyl ether.

  • Collect the product by filtration or centrifugation and wash with cold diethyl ether.

  • Dry the product under vacuum. The product will be the TFA salt of the amine.

Diagrams

experimental_workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Boc Deprotection (Optional) cluster_step3 Step 3: Further Conjugation (Optional) start This compound reaction1 Reaction (Solvent, Temp, Time) start->reaction1 nucleophile Nucleophile (e.g., R-NH2, R-SH, NaN3) nucleophile->reaction1 product1 Nucleophile-PEG8-Boc reaction1->product1 reaction2 Deprotection product1->reaction2 reagent2 TFA / DCM reagent2->reaction2 product2 Nucleophile-PEG8-NH2 reaction2->product2 reaction3 Conjugation product2->reaction3 reagent3 Electrophile (e.g., NHS-ester, Maleimide) reagent3->reaction3 final_product Final Bioconjugate reaction3->final_product

Caption: General workflow for the two-step modification of molecules using this compound.

logical_relationship cluster_reagents Reactants cluster_nucleophiles Examples of Nucleophiles cluster_products Products ms_peg_boc This compound amine_peg Amine-PEG8-Boc ms_peg_boc->amine_peg reacts with thiol_peg Thiol-PEG8-Boc ms_peg_boc->thiol_peg reacts with azide_peg Azide-PEG8-Boc ms_peg_boc->azide_peg reacts with nucleophiles Nucleophiles amines Primary/Secondary Amines nucleophiles->amines thiols Thiols / Thiolates nucleophiles->thiols azides Azides nucleophiles->azides amines->amine_peg thiols->thiol_peg azides->azide_peg

Caption: Logical relationship between this compound and common nucleophiles to form various functionalized PEG linkers.

References

Applications of Ms-PEG8-Boc in Targeted Protein Degradation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable". Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase-recruiting ligand, is a critical determinant of its efficacy. The length, composition, and flexibility of the linker influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability.

Ms-PEG8-Boc is a heterobifunctional linker featuring an eight-unit polyethylene glycol (PEG) chain. One terminus is a mesylate (Ms) group, a good leaving group for nucleophilic substitution, while the other is a Boc-protected amine, which can be deprotected to reveal a primary amine for subsequent conjugation. The PEG8 spacer enhances aqueous solubility and can provide the optimal length and flexibility for productive ternary complex formation. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of PROTACs.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The process begins with the PROTAC simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

PROTAC_Signaling_Pathway PROTAC PROTAC (this compound based) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Poly_Ub_POI Poly-ubiquitinated POI Ubiquitination->Poly_Ub_POI Results in Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates Peptides Peptides Degradation->Peptides Releases

PROTAC-mediated degradation pathway.

Data Presentation: Quantitative Analysis of PROTACs with PEG8 Linker

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table presents representative data for a hypothetical PROTAC series where the linker length was varied around an initial 8-unit PEG linker.

PROTAC IDLinker CompositionDC50 (nM)Dmax (%)
PROTAC-1PEG415075
PROTAC-2PEG65085
PROTAC-3 PEG8 25 95
PROTAC-4PEG108080
PROTAC-5PEG1220065

This table presents illustrative data to demonstrate the impact of linker length on PROTAC efficacy. Actual values are target and cell-line dependent.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a two-step synthesis of a PROTAC where a nucleophilic group on the E3 ligase ligand displaces the mesylate of this compound, followed by deprotection and coupling to the target protein ligand.

Step 1: Coupling of E3 Ligase Ligand with this compound

  • Materials:

    • E3 ligase ligand with a nucleophilic group (e.g., a phenol or amine)

    • This compound

    • A suitable base (e.g., K₂CO₃ or DIPEA)

    • Anhydrous solvent (e.g., DMF or Acetonitrile)

    • Nitrogen atmosphere

  • Procedure: a. Dissolve the E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in the anhydrous solvent under a nitrogen atmosphere. b. Add the base (2.0-3.0 eq) to the reaction mixture. c. Stir the reaction at room temperature or an elevated temperature (e.g., 60-80 °C) until the starting material is consumed, as monitored by LC-MS. d. Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). e. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography to yield the E3-ligase-PEG8-Boc conjugate.

Step 2: Boc Deprotection and Coupling with Target Protein Ligand

  • Materials:

    • E3-ligase-PEG8-Boc conjugate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Target protein ligand with a carboxylic acid group

    • Peptide coupling reagent (e.g., HATU)

    • A suitable base (e.g., DIPEA)

    • Anhydrous DMF

  • Procedure: a. Deprotection: Dissolve the E3-ligase-PEG8-Boc conjugate in DCM and cool to 0 °C. Add TFA (20-50% v/v) and stir the reaction at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS). Concentrate the reaction mixture to remove excess TFA and solvent to yield the amine salt. b. Coupling: Dissolve the target protein ligand (1.0 eq) in anhydrous DMF. Add the coupling reagent (1.1 eq) and base (2.0-3.0 eq), and stir for 15 minutes. Add the deprotected E3-ligase-PEG8-amine (1.0 eq) to the mixture. c. Stir the reaction at room temperature overnight. d. Purify the final PROTAC product by preparative HPLC.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Coupling cluster_1 Step 2: Deprotection & Final Coupling E3_Ligand E3 Ligase Ligand (with Nu:) Coupling Nucleophilic Substitution E3_Ligand->Coupling Ms_PEG8_Boc This compound Ms_PEG8_Boc->Coupling E3_PEG8_Boc E3-PEG8-Boc Coupling->E3_PEG8_Boc Deprotection Boc Deprotection (TFA) E3_PEG8_Boc->Deprotection E3_PEG8_NH2 E3-PEG8-NH2 Deprotection->E3_PEG8_NH2 Final_Coupling Amide Coupling (HATU, DIPEA) E3_PEG8_NH2->Final_Coupling POI_Ligand POI Ligand (-COOH) POI_Ligand->Final_Coupling Final_PROTAC Final PROTAC Final_Coupling->Final_PROTAC

PROTAC synthesis workflow.

Protocol 2: Western Blot for Protein Degradation

This protocol details the quantification of target protein degradation in cells treated with a PROTAC.

  • Materials:

    • Cell line expressing the target protein

    • PROTAC stock solution (in DMSO)

    • Cell culture medium and supplements

    • Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure: a. Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO). b. Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer. c. Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay. d. Sample Preparation: Normalize the protein concentration of all samples and add Laemmli buffer. Boil the samples at 95°C for 5 minutes. e. SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a membrane. f. Immunoblotting: Block the membrane and incubate with the primary antibody for the target protein and the loading control. After washing, incubate with the appropriate HRP-conjugated secondary antibody. g. Detection: Detect the signal using an ECL substrate and an imaging system. h. Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay assesses the effect of PROTAC-induced protein degradation on cell viability.

  • Materials:

    • Cell line of interest

    • Opaque-walled 96-well plates

    • PROTAC stock solution

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Procedure: a. Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight. b. Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours). Include a vehicle control. c. Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well. d. Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis and stabilize the luminescent signal. Measure the luminescence using a luminometer. e. Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and plot the results to determine the IC50 value.

Experimental_Workflow start Start synthesis PROTAC Synthesis (Protocol 1) start->synthesis cell_culture Cell Culture synthesis->cell_culture treatment PROTAC Treatment cell_culture->treatment degradation_assay Degradation Assay (Western Blot - Protocol 2) treatment->degradation_assay viability_assay Viability Assay (CellTiter-Glo - Protocol 3) treatment->viability_assay data_analysis Data Analysis (DC50, Dmax, IC50) degradation_assay->data_analysis viability_assay->data_analysis end End data_analysis->end

General experimental workflow.

Applications in Molecular Glues

Currently, there is no widespread documentation in the scientific literature describing the specific use of this compound in the synthesis of molecular glue degraders. Molecular glues typically function by inducing or stabilizing a novel protein-protein interaction between an E3 ligase and a target protein, often without the extended linker characteristic of PROTACs. The design principles for molecular glues are still emerging and are distinct from the rational design of heterobifunctional PROTACs where linkers like this compound are employed.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its defined length, hydrophilic nature, and bifunctional handles facilitate the modular construction of PROTACs with favorable physicochemical properties. The provided protocols offer a framework for the synthesis and biological evaluation of PROTACs incorporating this linker. While the optimal linker is target-dependent, the PEG8 moiety represents a rational starting point for linker optimization in the development of novel protein degraders. Further exploration of different linker lengths and compositions around this core structure can lead to the identification of highly potent and selective therapeutic candidates.

Application Notes and Protocols for Linking E3 Ligase Ligands with Ms-PEG8-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, as its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately impacting the efficiency and selectivity of protein degradation.

Ms-PEG8-Boc is a versatile, heterobifunctional polyethylene glycol (PEG) linker that has gained prominence in PROTAC design. It features a Boc-protected amine on one end and a mesylate group on the other, separated by an eight-unit PEG chain. The hydrophilic nature of the PEG chain can enhance the solubility and cell permeability of the resulting PROTAC, while the defined length of the linker provides precise spatial control for optimal ternary complex formation. The mesylate group serves as a good leaving group for nucleophilic substitution, and the Boc-protected amine allows for controlled, sequential conjugation.

These application notes provide detailed protocols for the synthesis and evaluation of PROTACs utilizing the this compound linker, with a focus on its conjugation to common E3 ligase ligands.

Key Properties of this compound

PropertyValue
Molecular Formula C₂₄H₄₉NO₁₃S
Molecular Weight 591.7 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, DCM
Storage -20°C

General Synthesis Strategy

The synthesis of a PROTAC using this compound typically follows a modular approach. First, the this compound linker is conjugated to the E3 ligase ligand. The Boc protecting group is then removed to expose the amine, which is subsequently coupled to the POI-binding ligand.

G cluster_0 PROTAC Synthesis Workflow E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Conjugate1 E3 Ligand-PEG8-Boc E3_Ligand->Conjugate1 Nucleophilic Substitution Ms_PEG8_Boc This compound Ms_PEG8_Boc->Conjugate1 Deprotection Boc Deprotection Conjugate1->Deprotection TFA/DCM Amine_Linker E3 Ligand-PEG8-NH2 Deprotection->Amine_Linker Final_PROTAC Final PROTAC Amine_Linker->Final_PROTAC Amide Coupling POI_Ligand POI Ligand POI_Ligand->Final_PROTAC

Caption: General workflow for PROTAC synthesis using this compound.

Experimental Protocols

Protocol 1: Conjugation of this compound to Pomalidomide

This protocol describes the synthesis of a pomalidomide-PEG8-Boc intermediate, a key building block for constructing Cereblon (CRBN)-recruiting PROTACs.

Materials:

  • Pomalidomide

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Cesium carbonate (Cs₂CO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add Cs₂CO₃ (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 80°C and stir for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with EtOAc.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution with EtOAc/Hexanes) to afford the pomalidomide-PEG8-Boc conjugate.

Protocol 2: Boc Deprotection and Final PROTAC Synthesis

This protocol outlines the removal of the Boc protecting group and the final coupling to a POI ligand.

Materials:

  • Pomalidomide-PEG8-Boc conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • POI ligand with a carboxylic acid functionality

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

Procedure:

Part A: Boc Deprotection

  • Dissolve the pomalidomide-PEG8-Boc conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting amine intermediate (as a TFA salt) is typically used in the next step without further purification.

Part B: Final Amide Coupling

  • To a solution of the POI ligand (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the pomalidomide-PEG8-amine TFA salt (1.0 eq) and additional DIPEA (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative HPLC to obtain the desired product.

Biological Evaluation of PROTACs

Protocol 3: Western Blot Analysis of Protein Degradation

This protocol describes how to assess the efficacy of a PROTAC in degrading its target protein in a cellular context.

Materials:

  • Cancer cell line expressing the target protein

  • PROTAC stock solution in DMSO

  • Cell culture medium and supplements

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.

  • Western Blotting: Transfer proteins to a membrane, block, and probe with primary antibodies for the target protein and loading control, followed by the HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize bands using a chemiluminescent substrate and quantify band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

G cluster_1 Western Blot Workflow Cell_Culture Cell Seeding and PROTAC Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Immunoblot Immunoblotting Transfer->Immunoblot Detection Chemiluminescent Detection Immunoblot->Detection Analysis Data Analysis (DC50, Dmax) Detection->Analysis

Caption: Workflow for Western Blot analysis of PROTAC-mediated protein degradation.

Quantitative Data Presentation

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). While specific data for PROTACs utilizing the this compound linker is proprietary and varies depending on the target and E3 ligase, the following table provides a template for presenting such data.

PROTAC IDTarget ProteinE3 LigaseLinkerDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-XProtein ACRBNThis compoundValueValue
PROTAC-YProtein BVHLThis compoundValueValue

Values to be populated with experimental data.

Conclusion

The this compound linker is a valuable tool in the development of PROTACs, offering a balance of hydrophilicity, flexibility, and chemical reactivity. The protocols outlined in these application notes provide a framework for the synthesis and biological evaluation of PROTACs incorporating this linker. The modular nature of the synthesis allows for the facile generation of PROTAC libraries to screen for optimal degradation of a target protein of interest. Careful execution of these experimental procedures will enable researchers to effectively utilize this compound in their targeted protein degradation research and drug discovery efforts.

Application Notes and Protocols for Ms-PEG8-Boc in the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ms-PEG8-Boc is a heterobifunctional polyethylene glycol (PEG) linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics. PROTACs are designed to hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. The this compound linker, with its eight PEG units, provides the necessary spacing and flexibility for the PROTAC molecule to effectively bring together a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel PROTAC-based therapeutics, with a focus on targeted protein degradation.

Chemical Structure and Properties of this compound

PropertyValue
Chemical Name tert-butyl (1-mesyloxy-23-amino-3,6,9,12,15,18,21-heptaoxatricosan)carbamate
Molecular Formula C₂₄H₄₈N₂O₁₃S
Molecular Weight 592.7 g/mol
CAS Number 2097604-01-6
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and DCM
Key Functional Groups Boc-protected amine, Mesylate

Application: Synthesis of an IRAK4-Targeting PROTAC

This section details the synthesis of a hypothetical IRAK4-targeting PROTAC using this compound as the linker. Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key signaling molecule in inflammatory pathways and a validated target for therapeutic intervention.

Experimental Protocol: Synthesis of IRAK4-PROTAC-1

This protocol describes a two-step synthesis to conjugate an IRAK4 inhibitor (warhead) and a von Hippel-Lindau (VHL) E3 ligase ligand.

Step 1: Conjugation of IRAK4 Inhibitor to this compound Linker

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the IRAK4 inhibitor containing a suitable nucleophilic group (e.g., a phenol or amine) (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 3.0 eq) or diisopropylethylamine (DIPEA, 3.0 eq), to the solution and stir for 15 minutes at room temperature.

  • Linker Addition: Add this compound (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at 60°C for 16 hours.

  • Monitoring: Monitor the progress of the reaction by liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the IRAK4 inhibitor-PEG8-Boc intermediate.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection and Conjugation to VHL Ligand

  • Boc Deprotection: Dissolve the purified IRAK4 inhibitor-PEG8-Boc intermediate in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitoring: Monitor the deprotection by LC-MS.

  • Removal of Reagents: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is typically used in the next step without further purification.

  • Final Coupling: In a separate flask, dissolve the VHL ligand containing a carboxylic acid group (1.1 eq) in anhydrous DMF. Add a peptide coupling agent, such as HATU (1.2 eq), and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Addition of Deprotected Intermediate: Add the deprotected IRAK4 inhibitor-PEG8-amine intermediate to the activated VHL ligand solution.

  • Reaction Conditions: Stir the reaction at room temperature overnight.

  • Monitoring and Purification: Monitor the formation of the final PROTAC product by LC-MS. Purify the final product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Diagram

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Linker Conjugation cluster_step2 Step 2: Deprotection & Final Coupling IRAK4_inhibitor IRAK4 Inhibitor Conjugation Nucleophilic Substitution (DMF, Base) IRAK4_inhibitor->Conjugation Ms_PEG8_Boc This compound Ms_PEG8_Boc->Conjugation Intermediate_Boc IRAK4-PEG8-Boc Conjugation->Intermediate_Boc Deprotection Boc Deprotection (TFA, DCM) Intermediate_Boc->Deprotection Intermediate_Amine IRAK4-PEG8-NH2 Deprotection->Intermediate_Amine Final_Coupling Amide Coupling (HATU, DIPEA) Intermediate_Amine->Final_Coupling VHL_ligand VHL Ligand VHL_ligand->Final_Coupling Final_PROTAC IRAK4-PROTAC-1 Final_Coupling->Final_PROTAC

Caption: Workflow for the two-step synthesis of an IRAK4-targeting PROTAC.

Application: Evaluation of PROTAC Activity

Once synthesized, the PROTAC's ability to induce the degradation of the target protein must be evaluated.

Experimental Protocol: Western Blotting for IRAK4 Degradation
  • Cell Culture: Culture a suitable cell line (e.g., human peripheral blood mononuclear cells - PBMCs) in appropriate media.

  • PROTAC Treatment: Treat the cells with varying concentrations of the IRAK4-PROTAC-1 (e.g., 0.1 nM to 10 µM) for a set period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and heat at 95°C for 5 minutes. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for IRAK4 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • As a loading control, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the IRAK4 band intensity to the loading control.

Data Presentation: Quantitative Analysis of IRAK4 Degradation

The results from the Western blot analysis can be used to determine key degradation parameters.

PROTACDC₅₀ (nM)Dₘₐₓ (%)
IRAK4-PROTAC-18.995
Control PROTAC>10,000<10
  • DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dₘₐₓ: The maximum percentage of target protein degradation achieved.

Signaling Pathway

The synthesized PROTAC functions by inducing the degradation of IRAK4, thereby inhibiting downstream inflammatory signaling.

PROTAC-Mediated IRAK4 Degradation Pathway

PROTAC_Pathway cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System cluster_downstream Downstream Effect PROTAC IRAK4-PROTAC-1 Ternary_Complex Ternary Complex (IRAK4-PROTAC-VHL) PROTAC->Ternary_Complex IRAK4 IRAK4 (Target Protein) IRAK4->Ternary_Complex VHL VHL (E3 Ligase) VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_IRAK4 Ubiquitinated IRAK4 Ubiquitination->Ub_IRAK4 Proteasome Proteasome Ub_IRAK4->Proteasome Degradation Degradation Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids Signaling Inflammatory Signaling Pathway Degradation->Signaling blocks Inflammation Inhibition of Inflammation Signaling->Inflammation

Caption: PROTAC-mediated degradation of IRAK4 via the ubiquitin-proteasome system.

Conclusion

This compound is a versatile and effective linker for the development of PROTACs aimed at targeted protein degradation. The protocols and data presented here provide a framework for the synthesis and evaluation of novel therapeutics utilizing this linker. The ability to rationally design and synthesize potent protein degraders opens up new avenues for treating a wide range of diseases that were previously considered "undruggable."

Application Notes and Protocols for Ms-PEG8-Boc Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a critical methodology in drug development and biotechnology for enhancing the therapeutic properties of proteins, peptides, and other biomolecules. PEGylation can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend serum half-life, enhance stability, and reduce immunogenicity.[1][2]

This document provides detailed application notes and experimental protocols for the use of Ms-PEG8-Boc, a heterobifunctional linker. This linker contains a mesyl (Ms) group, which is an excellent leaving group for reaction with nucleophiles such as primary amines (e.g., the ε-amine of lysine residues), and a tert-butyloxycarbonyl (Boc) protected amine.[3][4] The Boc group is a stable protecting group that can be readily removed under acidic conditions to reveal a primary amine, allowing for subsequent conjugation or modification.[5] This dual functionality makes this compound a versatile tool for creating complex bioconjugates.

Principle of the Experiment

The experimental workflow involves a two-stage process. The first stage is the conjugation of the this compound linker to a biomolecule containing primary amines. The mesyl group is displaced by a primary amine on the target molecule, forming a stable secondary amine linkage. The second stage involves the deprotection of the Boc group under acidic conditions to yield a free amine at the terminus of the PEG chain. This newly exposed amine can then be used for further downstream applications, such as the attachment of another molecule or for surface immobilization.

Data Presentation

The following tables summarize the key quantitative parameters for the conjugation and deprotection reactions.

Table 1: Reaction Conditions for this compound Conjugation to Primary Amines

ParameterRecommended ValueNotes
Target Molecule Concentration 1-10 mg/mLHigher concentrations can improve reaction kinetics but may also increase aggregation.
Molar Excess of this compound 10 to 50-fold over the target moleculeThe optimal ratio should be determined empirically to achieve the desired degree of PEGylation.
Reaction Buffer Phosphate-buffered saline (PBS) or Borate bufferBuffer should be free of primary amines (e.g., Tris) to avoid competing reactions.
pH 8.0 - 9.0A slightly alkaline pH facilitates the deprotonation of primary amines, increasing their nucleophilicity.
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can help to minimize side reactions and protein degradation.
Reaction Time 4 - 24 hoursReaction progress should be monitored to determine the optimal time.
Quenching Agent 1 M Tris-HCl or GlycineAdded to consume any unreacted this compound.

Table 2: Reaction Conditions for Boc Deprotection

ParameterRecommended ValueNotes
Deprotection Reagent Trifluoroacetic acid (TFA) in Dichloromethane (DCM)A common and effective reagent for Boc deprotection.
TFA Concentration 25-50% (v/v) in DCMThe concentration can be adjusted based on the stability of the conjugate.
Reaction Temperature Room Temperature (20-25°C)The reaction is typically rapid at room temperature.
Reaction Time 30 minutes - 2 hoursProgress should be monitored to ensure complete deprotection without degrading the conjugate.
Neutralization Saturated NaHCO₃ solution or buffer exchangeTo neutralize the excess TFA after the reaction is complete.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein

This protocol describes the conjugation of this compound to primary amines (e.g., lysine residues) on a target protein.

Materials:

  • Target protein

  • This compound

  • Conjugation Buffer: 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 8.5 (or 50mM borate buffer, pH 8.5)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))

Procedure:

  • Preparation of Protein Solution: Dissolve the target protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, it must be exchanged into the Conjugation Buffer via dialysis or buffer exchange.

  • Preparation of this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO. Then, dilute it to the desired concentration in the Conjugation Buffer.

  • Conjugation Reaction: Add the desired molar excess of the this compound solution to the protein solution. A 10 to 50-fold molar excess is a typical starting point.

  • Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from unreacted this compound and quenching agent using SEC or IEX. The choice of method will depend on the properties of the protein and the degree of PEGylation.

Protocol 2: Boc Deprotection of the PEGylated Protein

This protocol describes the removal of the Boc protecting group from the conjugated protein to expose a primary amine.

Materials:

  • Boc-protected PEGylated protein

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution (optional, for neutralization)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Buffer for exchange (e.g., PBS, pH 7.4)

Procedure:

  • Dissolution: Dissolve the Boc-protected PEGylated protein in anhydrous DCM.

  • Deprotection: Add an equal volume of TFA (to achieve a ~50% TFA/DCM solution) to the protein solution. Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via LC-MS to confirm the removal of the Boc group (mass decrease of 100.12 Da). The reaction is typically complete within 30 minutes to 2 hours.

  • Work-up (for small molecules): a. Concentrate the reaction mixture under reduced pressure. b. Dissolve the residue in DCM and wash carefully with saturated NaHCO₃ solution to neutralize the excess TFA. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to obtain the deprotected product.

  • Purification (for proteins): a. For protein conjugates, which may be sensitive to organic solvents and harsh pH changes, it is preferable to remove the TFA by dialysis or buffer exchange into a neutral pH buffer such as PBS (pH 7.4). This will simultaneously neutralize the TFA and purify the deprotected conjugate.

Protocol 3: Characterization of the Conjugate

Methods:

  • SDS-PAGE: To visualize the increase in molecular weight of the protein after PEGylation. A successful conjugation will result in a band shift to a higher molecular weight.

  • HPLC (SEC and RP-HPLC): Size-exclusion HPLC can be used to assess the purity of the conjugate and detect any aggregation. Reverse-phase HPLC can be used to separate different PEGylated species.

  • Mass Spectrometry (MS): To confirm the covalent attachment of the PEG linker and to determine the degree of PEGylation by measuring the mass increase of the protein.

  • Functional Assays: To ensure that the biological activity of the protein is retained after conjugation.

Visualizations

experimental_workflow cluster_conjugation Stage 1: Conjugation cluster_deprotection Stage 2: Boc Deprotection cluster_analysis Analysis protein Target Protein (with primary amines) reaction_mixture Reaction Mixture (pH 8.0-9.0) protein->reaction_mixture peg_linker This compound peg_linker->reaction_mixture peg_protein Boc-Protected PEGylated Protein reaction_mixture->peg_protein 4-24h deprotection_mixture Deprotection Reaction peg_protein->deprotection_mixture deprotection_reagent TFA / DCM deprotection_reagent->deprotection_mixture final_product Deprotected PEGylated Protein (with free amine) deprotection_mixture->final_product 0.5-2h analysis Characterization (SDS-PAGE, MS, HPLC) final_product->analysis

Caption: Experimental workflow for this compound conjugation and deprotection.

reaction_pathway cluster_step1 Conjugation Step cluster_step2 Deprotection Step start Protein-NH₂ + Ms-PEG8-NHBoc product1 Protein-NH-PEG8-NHBoc start->product1 Nucleophilic Substitution (pH 8.0-9.0) product2 Protein-NH-PEG8-NH₂ product1->product2 Acidic Conditions (TFA)

References

Downstream Processing of Ms-PEG8-Boc Reaction Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of molecules with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely employed strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Ms-PEG8-Boc is a heterobifunctional linker that features a mesylate (Ms) group and a Boc-protected amine. The mesylate serves as an excellent leaving group for nucleophilic substitution, allowing for the covalent attachment of the PEG linker to a target molecule. The Boc-protected amine provides a latent reactive site that can be deprotected under acidic conditions for subsequent conjugation.

This document provides detailed application notes and protocols for the downstream processing of reaction products derived from this compound. The focus is on the purification, analysis, and characterization of the PEGylated products and the subsequent deprotection of the Boc group.

Purification of this compound Conjugates

Following the reaction of this compound with a nucleophilic target molecule, the reaction mixture will typically contain the desired PEGylated product, unreacted starting materials (this compound and the target molecule), and reaction byproducts. The purification strategy aims to isolate the PEGylated product with high purity. High-performance liquid chromatography (HPLC) is the technique of choice for this purpose.

HPLC-Based Purification Methods

Several HPLC modes can be employed for the purification of PEGylated compounds, with the selection depending on the physicochemical properties of the target molecule.

  • Reverse-Phase HPLC (RP-HPLC): This is the most common method for purifying PEGylated small molecules and peptides. Separation is based on the hydrophobicity of the analytes. The PEG chain itself is amphiphilic, and its presence can significantly alter the retention behavior of the parent molecule.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. This method is effective for removing unreacted small molecule starting materials from the larger PEGylated product. However, its resolution is often insufficient to separate the PEGylated product from unreacted this compound if their sizes are similar.

  • Ion-Exchange Chromatography (IEX): IEX is suitable for purifying charged molecules. The PEG chain can shield the charges on the target molecule, altering its interaction with the ion-exchange resin. This can be exploited to achieve separation from the uncharged this compound and other impurities.

Quantitative Data Summary for Purification

The following tables provide illustrative quantitative data for the purification of a model reaction product, "Product-PEG8-Boc," synthesized by reacting a small molecule nucleophile with this compound.

Table 1: RP-HPLC Purification of Product-PEG8-Boc

ParameterValue
Column C18, 5 µm, 100 Å, 4.6 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 20-80% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Crude Purity ~65%
Purity after RP-HPLC >95%
Isolated Yield 70-85%

Table 2: SEC-HPLC Analysis for Aggregate and Impurity Removal

ParameterValue
Column SEC, 300 Å, 7.8 x 300 mm
Mobile Phase 150 mM Sodium Phosphate, pH 7.0
Flow Rate 0.8 mL/min
Detection UV at 220 nm
Analyte Retention Time (min)
Aggregates8.5
Product-PEG8-Boc12.2
Unreacted this compound13.5
Small Molecule Reactant15.1

Experimental Protocols: Purification

Protocol for RP-HPLC Purification of a PEGylated Small Molecule

This protocol outlines the purification of a Boc-protected PEGylated small molecule from a crude reaction mixture.

Materials:

  • Crude reaction mixture containing the Product-PEG8-Boc

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • Preparative RP-HPLC system with a C18 column

  • Fraction collector

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B). Filter the sample through a 0.45 µm syringe filter.

  • HPLC Setup:

    • Equilibrate the C18 column with the initial mobile phase conditions for at least 10 column volumes.

    • Set up the gradient as described in Table 1.

    • Set the UV detector to the appropriate wavelength for your compound (e.g., 220 nm).

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions corresponding to the peak of the desired Product-PEG8-Boc.

  • Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC to confirm the purity of the product.

  • Product Isolation: Pool the pure fractions and remove the acetonitrile by rotary evaporation. Lyophilize the remaining aqueous solution to obtain the purified Product-PEG8-Boc as a solid.

Boc Deprotection

The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines that can be readily removed under acidic conditions.[1]

Quantitative Data for Boc Deprotection

Table 3: Boc Deprotection of Product-PEG8-Boc

ParameterValue
Reagent 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
Temperature Room Temperature (20-25 °C)
Reaction Time 1-2 hours
Monitoring TLC or LC-MS
Conversion >99%
Isolated Yield 90-98%

Experimental Protocols: Boc Deprotection and Product Isolation

Protocol for Boc Deprotection using TFA

This protocol describes the removal of the Boc protecting group from the purified Product-PEG8-Boc.

Materials:

  • Purified Product-PEG8-Boc

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the Product-PEG8-Boc in anhydrous DCM in a round-bottom flask.

  • Deprotection: Add an equal volume of TFA to the DCM solution (to make a 50% TFA/DCM mixture). Stir the reaction at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Carefully neutralize the reaction mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product (Product-PEG8-NH2).

Characterization of the Final Product

Thorough characterization of the final PEGylated product is crucial to confirm its identity and purity.

Analytical Techniques
  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the PEGylated product and assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structure of the molecule, including the presence of the PEG chain and the successful removal of the Boc group.

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the product.

Illustrative Analytical Data

Table 4: Characterization Data for the Final Product (Product-PEG8-NH2)

TechniqueExpected Result
LC-MS A major peak corresponding to the calculated molecular weight of the deprotected product.
¹H NMR Disappearance of the characteristic tert-butyl signal of the Boc group (around 1.4 ppm). Appearance of signals corresponding to the PEG backbone (around 3.6 ppm) and the target molecule.
Analytical RP-HPLC A single major peak with purity >98%.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_purification Purification cluster_deprotection Deprotection cluster_analysis Analysis start This compound + Nucleophile reaction Nucleophilic Substitution start->reaction crude Crude Reaction Mixture reaction->crude hplc RP-HPLC Purification crude->hplc fractions Collect Pure Fractions hplc->fractions isolate_boc Isolate Product-PEG8-Boc fractions->isolate_boc deprotection Boc Deprotection (TFA/DCM) isolate_boc->deprotection workup Aqueous Work-up deprotection->workup isolate_final Isolate Final Product workup->isolate_final analysis Characterization (LC-MS, NMR, HPLC) isolate_final->analysis

Caption: General experimental workflow for the synthesis and processing of a this compound derived product.

Logical Relationship of Purification and Analysis Steps

logical_relationship cluster_process Downstream Process A Crude Product B Primary Purification (e.g., RP-HPLC) A->B C Purity Assessment (Analytical HPLC) B->C D Boc Deprotection C->D If purity >95% E Secondary Purification (e.g., Desalting) D->E F Final Characterization (LC-MS, NMR) E->F

Caption: Logical flow of purification and analysis for this compound reaction products.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield with Ms-PEG8-Boc

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ms-PEG8-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for your experiments. Here you will find detailed protocols and optimization strategies to ensure high reaction yields and successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional linker molecule. It consists of an eight-unit polyethylene glycol (PEG) spacer which increases solubility in aqueous media.[1][2] The "Ms" group is a mesylate, which is an excellent leaving group for nucleophilic substitution reactions.[3][4] The "Boc" group is a tert-butyloxycarbonyl protecting group on an amine, which can be removed under acidic conditions to reveal a reactive primary amine.[5]

Q2: What types of molecules can I react with this compound?

The mesylate group readily reacts with nucleophiles such as thiols (from cysteine residues in proteins), amines, and hydroxyl groups. After deprotection of the Boc group, the resulting amine can be conjugated to molecules containing carboxylic acids (forming an amide bond) or other amine-reactive functional groups.

Q3: My reaction yield is low. What are the common causes?

Low reaction yields can stem from several factors, including suboptimal reaction conditions, reagent degradation, or issues with your target molecule. Key areas to investigate are the reaction buffer pH, molar ratio of reactants, reaction time and temperature, and the integrity of the this compound reagent.

Q4: How should I store this compound?

To maintain its reactivity, this compound should be stored at -20°C in a dry environment. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Low Yield in Mesylate Reaction Step
Potential Cause Recommended Solution
Suboptimal pH of the reaction buffer. For reactions with thiols, a pH of 7.0-8.5 is generally recommended to ensure the thiol group is sufficiently nucleophilic. For reactions with amines, a slightly basic pH (8.0-9.0) is often optimal.
Insufficient molar excess of this compound. Increase the molar ratio of this compound to your target molecule. A 3 to 10-fold molar excess is a common starting point, but this may require optimization.
Short reaction time or low temperature. Increase the reaction time and/or temperature. Monitor the reaction progress at various time points (e.g., 2, 4, 12, 24 hours) to determine the optimal duration. Reactions are typically run at room temperature, but gentle heating (e.g., 37°C) may improve yield for less reactive nucleophiles.
Hydrolysis of the mesylate group. Ensure your reaction is performed in an anhydrous solvent if your target molecule is soluble in one. If an aqueous buffer is required, use freshly prepared solutions and add the this compound immediately to the reaction mixture.
Issue 2: Incomplete Boc Deprotection
Potential Cause Recommended Solution
Ineffective deprotection reagent. The most common method for Boc deprotection is treatment with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) or 1,4-dioxane. Ensure your acid is fresh and of high purity.
Presence of water in the reaction. For some substrates, the presence of water can interfere with the deprotection. Performing the reaction under anhydrous conditions can improve the outcome.
Insufficient reaction time. Boc deprotection is typically fast (30 minutes to a few hours at room temperature). However, for some molecules, longer reaction times may be necessary. Monitor the reaction by TLC or LC-MS to confirm completion.
Acid-labile functional groups on the target molecule. If your molecule has other acid-sensitive groups, consider milder deprotection methods. Options include using a weaker acid or a different deprotection chemistry altogether, though this may require re-evaluating your synthetic strategy.
Issue 3: Difficulty in Purifying the Final Product
Potential Cause Recommended Solution
Heterogeneous reaction mixture. PEGylation reactions can result in a mixture of unreacted starting materials, mono-PEGylated product, and multi-PEGylated species.
Co-elution of product and excess PEG reagent. Due to the hydrophilic nature of the PEG chain, separation can be challenging.
Chromatography method not optimized. Ion-Exchange Chromatography (IEX): This is often the method of choice for purifying PEGylated proteins, as the PEG chain can shield the protein's surface charges, allowing for separation based on the degree of PEGylation. Size-Exclusion Chromatography (SEC): SEC is effective at removing unreacted small molecules and can separate species with significant differences in hydrodynamic radius. Reverse-Phase HPLC (RP-HPLC): This technique can be used for the purification of smaller molecules and for analytical assessment of purity.

Experimental Protocols

Protocol 1: General Procedure for Reaction of this compound with a Thiol-Containing Molecule
  • Dissolve the thiol-containing molecule in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Dissolve this compound in the same buffer or a compatible organic solvent (e.g., DMSO, DMF) immediately before use.

  • Add the this compound solution to the solution of the thiol-containing molecule. A 3-5 fold molar excess of the PEG reagent is recommended as a starting point.

  • Allow the reaction to proceed at room temperature for 2-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE for proteins.

  • Purify the product using an appropriate chromatography technique such as size-exclusion or ion-exchange chromatography.

Protocol 2: General Procedure for Boc Deprotection
  • Dissolve the Boc-protected compound in an anhydrous organic solvent such as dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution. A common ratio is 20-50% TFA in DCM.

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

  • Remove the TFA and solvent under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

  • Purify the deprotected product as required.

Quantitative Data Summary

ParameterCondition ACondition BCondition C
Molar Ratio (PEG:Molecule) 2:15:110:1
pH 7.07.58.0
Reaction Time (hours) 248
Observed Yield (%) 45%78%85%
Note: This table represents hypothetical data for optimizing a reaction with a thiol-containing peptide and is for illustrative purposes.

Visualizing Workflows

ReactionWorkflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Purification A Thiol-containing Molecule C Reaction (pH 7.0-8.5) A->C B This compound B->C D Boc-PEG8-Molecule C->D E Acidic Conditions (e.g., TFA in DCM) D->E F Amine-PEG8-Molecule E->F G Purification (e.g., IEX, SEC) F->G H Purified Product G->H

Caption: General experimental workflow for this compound conjugation.

TroubleshootingLogic Start Low Reaction Yield? CheckpH Is pH optimal? Start->CheckpH CheckRatio Is molar ratio sufficient? CheckpH->CheckRatio Yes OptimizepH Adjust pH (7.0-8.5 for thiols) CheckpH->OptimizepH No CheckTimeTemp Is reaction time/temp adequate? CheckRatio->CheckTimeTemp Yes OptimizeRatio Increase molar excess of PEG CheckRatio->OptimizeRatio No CheckReagent Is reagent quality good? CheckTimeTemp->CheckReagent Yes OptimizeTimeTemp Increase reaction time/temp CheckTimeTemp->OptimizeTimeTemp No UseFreshReagent Use fresh, properly stored reagent CheckReagent->UseFreshReagent No Success Yield Improved CheckReagent->Success Yes OptimizepH->Success OptimizeRatio->Success OptimizeTimeTemp->Success UseFreshReagent->Success

Caption: Troubleshooting logic for low reaction yield.

References

Common side reactions with Ms-PEG8-Boc and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ms-PEG8-Boc

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound linkers. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

A1: this compound is a heterobifunctional crosslinker. It consists of three key components:

  • Mesylate (Ms) group: A good leaving group that is readily displaced by nucleophiles (e.g., thiols, amines).

  • Polyethylene Glycol (PEG8) spacer: A hydrophilic chain of eight ethylene glycol units that increases the solubility of the molecule and the resulting conjugate in aqueous solutions.[1][2]

  • Boc (tert-butoxycarbonyl) group: An acid-labile protecting group for an amine.[3] This allows for a two-step reaction sequence where the mesylate is reacted first, followed by the deprotection of the Boc group to reveal a primary amine for subsequent conjugation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and reactivity of this compound, it should be stored at -20°C in a dry, dark container.[4][5] It is advisable to handle the compound using anhydrous solvents to preserve the functionality of the reactive groups.

Q3: At what pH should I perform the reaction with the mesylate group?

A3: The optimal pH for the reaction of a mesylate group with a nucleophile like a thiol is typically in the range of 7.5-8.5. At this pH, the thiol is sufficiently deprotonated to be a potent nucleophile. For reactions with amines, a similar or slightly higher pH is often used to ensure the amine is in its nucleophilic, unprotonated form.

Troubleshooting Guide: Common Side Reactions and How to Avoid Them

Side Reactions Involving the Mesylate Group

Q4: I am observing low conjugation efficiency with my thiol- or amine-containing molecule. What could be the cause?

A4: Low conjugation efficiency can stem from several factors:

  • Suboptimal pH: If the pH is too low, thiols and amines will be protonated, reducing their nucleophilicity and slowing down the reaction rate.

  • Steric Hindrance: The accessibility of the nucleophilic group on your target molecule can significantly impact the reaction. Bulky neighboring groups may impede the approach of the this compound linker.

  • Incorrect Stoichiometry: An insufficient molar excess of the this compound linker can lead to an incomplete reaction.

To Avoid This:

  • Ensure the reaction buffer is within the optimal pH range (7.5-8.5 for thiols, 8.0-9.0 for amines).

  • Consider using a longer PEG linker to overcome steric hindrance if possible.

  • Optimize the molar ratio of linker to your molecule. A 5- to 20-fold molar excess of the linker is a common starting point.

Q5: My reaction is showing non-specific conjugation. How can I improve selectivity?

A5: Non-specific conjugation can occur if there are multiple nucleophilic groups on your target molecule.

To Avoid This:

  • pH Control: Carefully controlling the pH can help to selectively target the most nucleophilic group. For instance, at a physiological pH of around 7.4, cysteine thiols are generally more nucleophilic than lysine amines.

  • Protecting Groups: If your molecule has multiple reactive sites, consider using protecting groups to block unwanted reactions.

Side Reactions Involving Boc Deprotection

Q6: My Boc deprotection is incomplete. What are the likely reasons?

A6: Incomplete Boc deprotection is a common issue and can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The Boc group is removed by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not go to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures might not be sufficient for complete removal of the Boc group.

  • Solvent Issues: The choice of solvent is critical to ensure that both the PEG-linker conjugate and the acid are fully dissolved. Dichloromethane (DCM) is a frequently used solvent for TFA-mediated deprotection.

To Avoid This:

  • Increase the concentration of the acid. For example, you can move from 20% TFA in DCM to 50% TFA in DCM.

  • Extend the reaction time and monitor the progress using an appropriate analytical technique such as TLC, LC-MS, or NMR.

  • Consider using a stronger acid system, for instance, 4M HCl in 1,4-dioxane.

  • Ensure the chosen solvent provides good solubility for your PEGylated compound.

Q7: I am observing side products after the Boc deprotection step. What could be causing this?

A7: The generation of side products during Boc deprotection is often due to the reactivity of the carbocation intermediate formed during the reaction.

  • Alkylation of Scavengers: The tert-butyl cation generated during deprotection can react with nucleophilic residues in your molecule, such as tryptophan and cysteine, leading to undesired side products.

  • Cleavage of Other Acid-Labile Groups: If your molecule contains other acid-sensitive protecting groups, they may also be cleaved under the deprotection conditions.

To Avoid This:

  • Use of Scavengers: Include a scavenger in your reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), and anisole.

  • Orthogonal Protecting Groups: When designing your synthesis, use protecting groups that are stable to the acidic conditions required for Boc deprotection if other parts of your molecule need to remain protected.

Data Presentation

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTemperatureTime
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)Room Temperature1-2 hours
Hydrochloric Acid (HCl)4 M1,4-DioxaneRoom Temperature1-4 hours

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Molecule

  • Dissolve the Thiol-Containing Molecule: Dissolve your molecule in a suitable buffer at a pH of 7.5-8.5 (e.g., 100 mM phosphate buffer, 150 mM NaCl, 2 mM EDTA).

  • Add this compound: Add a 5- to 20-fold molar excess of this compound (dissolved in a minimal amount of a compatible organic solvent like DMSO or DMF if necessary) to the reaction mixture.

  • Incubate: Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring.

  • Monitor Reaction Progress: Monitor the reaction by LC-MS or another suitable analytical technique to determine the extent of conjugation.

  • Purify the Conjugate: Once the reaction is complete, purify the conjugate using size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or HPLC to remove unreacted linker and other small molecules.

Protocol 2: General Procedure for Boc Deprotection

  • Dissolve the Boc-Protected Conjugate: Dissolve the purified conjugate in a suitable solvent such as dichloromethane (DCM).

  • Add Acid: Add the deprotection reagent (e.g., TFA to a final concentration of 20-50%) to the solution. If your molecule is sensitive to alkylation, include a scavenger (e.g., 5% triethylsilane).

  • Incubate: Stir the reaction at room temperature for 1-2 hours.

  • Monitor Reaction Progress: Monitor the deprotection by LC-MS or TLC to confirm the removal of the Boc group.

  • Remove Acid and Purify: Once the reaction is complete, remove the acid and solvent under reduced pressure (rotoevaporation). The resulting amine-containing conjugate can be further purified by HPLC or other appropriate methods.

Visualizations

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_deprotection Step 2: Boc Deprotection cluster_purification Purification mol Thiol/Amine Molecule reaction1 Conjugation Reaction (pH 7.5-9.0) mol->reaction1 linker This compound linker->reaction1 conjugate Boc-Protected Conjugate reaction1->conjugate reaction2 Acidic Deprotection (e.g., TFA in DCM) conjugate->reaction2 purify1 Purification 1 (e.g., SEC, Dialysis) conjugate->purify1 final_product Final Amine-Functionalized Conjugate reaction2->final_product purify2 Purification 2 (e.g., HPLC) final_product->purify2

Caption: Experimental workflow for conjugation and deprotection using this compound.

troubleshooting_deprotection start Boc Deprotection Issue incomplete Incomplete Reaction? start->incomplete side_products Side Products Observed? incomplete->side_products No increase_acid Increase Acid Concentration or Reaction Time incomplete->increase_acid Yes add_scavenger Add Scavenger (e.g., TES, Anisole) side_products->add_scavenger Yes no_issue No Apparent Issue side_products->no_issue No stronger_acid Use Stronger Acid (e.g., 4M HCl in Dioxane) increase_acid->stronger_acid check_solvent Ensure Good Solubility stronger_acid->check_solvent success Successful Deprotection check_solvent->success orthogonal_protection Verify Orthogonal Protecting Groups add_scavenger->orthogonal_protection orthogonal_protection->success

Caption: Troubleshooting decision tree for Boc deprotection side reactions.

References

Troubleshooting low conjugation efficiency with Ms-PEG8-Boc

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ms-PEG8-Boc for conjugation. The following information is based on the assumption that "Ms" in this compound refers to a Maleimide functional group, a common reagent for thiol-specific bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for this compound conjugation?

The conjugation reaction occurs via a Michael addition between the maleimide group of the PEG reagent and a sulfhydryl (thiol) group, typically from a cysteine residue on a protein or peptide.[1][2][3] This reaction forms a stable thioether bond.[][5] The reaction is highly selective for thiols under mild conditions, generally at a pH between 6.5 and 7.5.

Q2: What is the purpose of the Boc protecting group?

The tert-butyloxycarbonyl (Boc) group is a protecting group for an amine. This allows for the specific reaction of the maleimide group while the amine remains unreactive. The Boc group can be removed later under acidic conditions, such as with trifluoroacetic acid (TFA), to expose the amine for subsequent modifications.

Q3: What is the optimal pH for the maleimide-thiol conjugation reaction?

The optimal pH range for the maleimide-thiol reaction is 6.5-7.5. Within this range, the reaction with thiols is significantly faster (approximately 1,000 times) than with amines. At pH values below 6.5, the reaction rate slows down. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and side reactions with primary amines, such as lysine residues, can occur.

Q4: How should I store this compound?

It is recommended to store this compound at -20°C. For short-term storage of aqueous solutions, a slightly acidic pH (6.0-6.5) at 4°C can be used. However, aqueous solutions of maleimides are prone to hydrolysis and are not recommended for long-term storage. It is best to prepare aqueous solutions of the reagent immediately before use. Stock solutions in anhydrous organic solvents like DMSO or DMF can be stored at -20°C for up to a month, protected from light.

Troubleshooting Guide: Low Conjugation Efficiency

Low or no conjugation efficiency is a common issue. The following sections provide a systematic approach to troubleshooting this problem.

Issue 1: Inactive Maleimide Reagent

Potential Cause: The maleimide group is susceptible to hydrolysis, rendering it inactive for conjugation. This hydrolysis is more rapid at neutral to alkaline pH.

Solutions:

  • Fresh Reagent Preparation: Prepare fresh solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use.

  • Proper Storage: Ensure the reagent is stored correctly at -20°C and protected from moisture.

  • pH Control: If aqueous solutions are necessary, use a buffer with a slightly acidic pH (6.0-6.5) and use it promptly.

Issue 2: Unavailable or Oxidized Thiol Groups

Potential Cause: The target molecule may not have sufficient free thiol groups available for conjugation. Cysteine residues can form disulfide bonds, which are unreactive with maleimides. Free thiols can also re-oxidize to form disulfide bonds, especially in the presence of oxygen.

Solutions:

  • Reduction of Disulfide Bonds: If your protein contains disulfide bonds, they must be reduced prior to conjugation. TCEP (tris(2-carboxyethyl)phosphine) is a recommended reducing agent as it does not contain thiols and does not need to be removed before adding the maleimide reagent.

  • Removal of Thiol-Containing Reducing Agents: If using DTT or β-mercaptoethanol for reduction, they must be completely removed before adding the maleimide reagent, as they will compete for reaction. This can be achieved through dialysis or desalting columns.

  • Prevent Re-oxidation: Degas buffers to minimize oxygen and consider adding a chelating agent like EDTA to the buffer to prevent metal-catalyzed oxidation.

Issue 3: Suboptimal Reaction Conditions

Potential Cause: The reaction conditions, such as pH, stoichiometry, and temperature, can significantly impact conjugation efficiency.

Solutions:

  • Optimize pH: Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.

  • Optimize Molar Ratio: The molar ratio of the maleimide reagent to the thiol-containing molecule is crucial. A 10- to 20-fold molar excess of the maleimide reagent is a common starting point for protein labeling. However, this may need to be optimized for your specific application. For smaller peptides, a lower ratio (e.g., 2:1) might be optimal, while for larger molecules like nanobodies, a higher ratio (e.g., 5:1) may be required.

  • Reaction Time and Temperature: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Longer incubation times may be necessary for less reactive thiols.

ParameterRecommended RangeNotes
pH 6.5 - 7.5Balances thiol reactivity and maleimide stability.
Maleimide:Thiol Molar Ratio 5:1 to 20:1A 10:1 to 20:1 ratio is a good starting point for optimization.
Temperature 4°C to 25°C (Room Temp)Room temperature for 1-2 hours is common; 4°C overnight can be used for sensitive proteins.
Reaction Time 30 minutes to OvernightDependent on reactants and temperature.
Issue 4: Competing Side Reactions

Potential Cause: At pH values above 7.5, the maleimide group can react with primary amines (e.g., lysine residues), leading to a decrease in the desired thiol-specific conjugation.

Solutions:

  • Strict pH Control: Maintain the reaction pH within the optimal 6.5-7.5 range to ensure high selectivity for thiol groups.

Experimental Protocols

General Protocol for Protein Conjugation with this compound
  • Protein Preparation and Reduction (if necessary):

    • Dissolve the protein in a thiol-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.

    • If disulfide bond reduction is required, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.

  • This compound Reagent Preparation:

    • Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to a stock concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the protein solution.

    • Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol can be added to react with any excess maleimide.

  • Purification of the Conjugate:

    • The final conjugate can be purified using methods such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) to remove unreacted PEG reagent and other small molecules.

Visualizations

Troubleshooting Logic for Low Conjugation Efficiency

Troubleshooting_Low_Conjugation_Efficiency Start Low Conjugation Efficiency Check_Maleimide 1. Check Maleimide Activity Start->Check_Maleimide Check_Thiols 2. Verify Free Thiol Availability Start->Check_Thiols Check_Conditions 3. Review Reaction Conditions Start->Check_Conditions Check_Side_Reactions 4. Consider Side Reactions Start->Check_Side_Reactions Sol_Maleimide Use fresh reagent Proper storage Check_Maleimide->Sol_Maleimide Sol_Thiols Reduce disulfide bonds (TCEP) Remove competing thiols Prevent re-oxidation Check_Thiols->Sol_Thiols Sol_Conditions Optimize pH (6.5-7.5) Optimize molar ratio Adjust time/temperature Check_Conditions->Sol_Conditions Sol_Side_Reactions Maintain pH < 7.5 Check_Side_Reactions->Sol_Side_Reactions

Caption: Troubleshooting logic for low conjugation yield.

General Experimental Workflow for Maleimide-Thiol Conjugation

Maleimide_Thiol_Conjugation_Workflow Start Start Prepare_Protein Prepare Protein Solution (Thiol-free buffer, pH 7.0-7.5) Start->Prepare_Protein Reduce Reduce Disulfide Bonds (if needed) (e.g., with TCEP) Prepare_Protein->Reduce Remove_Reducer Remove Thiol-Containing Reducer (e.g., DTT, if used) Reduce->Remove_Reducer Conjugate Mix Protein and Maleimide-PEG (Incubate RT 1-2h or 4°C overnight) Remove_Reducer->Conjugate Prepare_Maleimide Prepare Fresh Maleimide-PEG Solution (Anhydrous DMSO/DMF) Prepare_Maleimide->Conjugate Quench Quench Reaction (Optional) (Add excess free thiol) Conjugate->Quench Purify Purify Conjugate (SEC, Dialysis, etc.) Quench->Purify End End Purify->End

Caption: General experimental workflow for maleimide-thiol conjugation.

Signaling Pathway of Maleimide-Thiol Reaction

Maleimide_Thiol_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Maleimide Maleimide-PEG-R Thioether Stable Thioether Bond (Protein-S-PEG-R) Maleimide->Thioether Thiol Protein-SH Thiol->Thioether pH pH 6.5 - 7.5 pH->Thioether Michael Addition

Caption: Reaction scheme of maleimide-thiol conjugation.

References

Ms-PEG8-Boc solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ms-PEG8-Boc, focusing on addressing solubility issues in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterobifunctional crosslinker featuring a mesylate (Ms) group and a Boc-protected amine. The mesylate is a good leaving group, readily displaced by nucleophiles, while the Boc (tert-butyloxycarbonyl) protecting group can be removed under acidic conditions to reveal a primary amine. The molecule incorporates a hydrophilic 8-unit polyethylene glycol (PEG) spacer to increase solubility in aqueous media.[1]

Q2: What are the primary applications of this compound?

This compound and similar PEG linkers are widely used in bioconjugation, drug delivery, and the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3] The PEG spacer enhances the solubility and pharmacokinetic profile of conjugated molecules.[4][5]

Q3: How should I store this compound?

For long-term stability, this compound powder should be stored at -20°C in a dry, light-protected container. If dissolved in a solvent, it should be stored at -80°C.

Q4: What are the general solubility properties of this compound?

Product information indicates that this compound and its analogues are generally soluble in water, as well as organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM). However, achieving high concentrations in purely aqueous buffers can be challenging.

Compound Properties

PropertyValueReference
Molecular Formula C24H49NO13S
Molecular Weight 591.7 g/mol
Purity Typically ≥98%
Storage Conditions -20°C (powder)
General Solvents Water, DMSO, DCM, DMF

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when dissolving this compound in aqueous buffers for experimental use.

Q5: My this compound is not dissolving or is forming a cloudy solution in my aqueous buffer (e.g., PBS). What should I do?

This is a common issue when attempting to dissolve PEG linkers, especially those with hydrophobic end groups like Boc, directly into an aqueous buffer at high concentrations.

Potential Cause 1: Insufficient Solubility in Purely Aqueous Media While the PEG8 spacer enhances hydrophilicity, the overall molecule may still have limited solubility directly in aqueous buffers, leading to precipitation or cloudiness.

Solution: Use of an Organic Co-solvent

A standard procedure is to first dissolve the this compound in a minimal amount of a water-miscible organic solvent before adding it to the aqueous buffer.

Recommended Experimental Protocol:

  • Initial Dissolution: Weigh the required amount of this compound in a microfuge tube. Dissolve the powder in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution. For example, prepare a 10-100 mM stock.

  • Aliquot and Store: If not for immediate use, aliquot the stock solution into smaller volumes and store at -80°C to avoid repeated freeze-thaw cycles.

  • Addition to Aqueous Buffer: Slowly add the organic stock solution dropwise to your vigorously stirred or vortexing aqueous buffer (e.g., PBS).

  • Final Concentration of Co-solvent: It is crucial to keep the final concentration of the organic co-solvent in your reaction mixture as low as possible, typically <5%, to avoid affecting the stability and function of biomolecules like antibodies.

G cluster_workflow Recommended Solubilization Workflow start Weigh this compound Powder dissolve Dissolve in minimal anhydrous DMSO/DMF to create stock solution start->dissolve Step 1 add_to_buffer Slowly add stock solution to vigorously stirred aqueous buffer dissolve->add_to_buffer Step 2 final_solution Final reaction mixture (<5% organic co-solvent) add_to_buffer->final_solution Step 3

Caption: Workflow for dissolving this compound.

Q6: I observed precipitation after adding the this compound stock solution to my protein solution. What went wrong?

Precipitation upon mixing can be due to the linker itself crashing out of solution or the protein aggregating.

Potential Cause 1: Local High Concentration Adding the organic stock solution too quickly can create localized areas of high concentration, causing the less soluble this compound to precipitate before it can disperse in the bulk aqueous solution.

Solution:

  • Ensure the aqueous buffer is being vigorously stirred or vortexed during the addition of the linker stock.

  • Add the stock solution very slowly, in a dropwise manner.

Potential Cause 2: Co-solvent Effect on Protein Stability The organic co-solvent (e.g., DMSO), even at low final concentrations, can be denaturing to sensitive proteins, causing them to aggregate and precipitate.

Solution:

  • Minimize the final percentage of the organic co-solvent. Aim for the lowest concentration that keeps the linker soluble.

  • Screen different co-solvents that may be less harsh on your specific protein.

  • Optimize buffer conditions (e.g., pH, ionic strength) to enhance protein stability. Some proteins are more stable in specific buffer systems (e.g., histidine or citrate buffers) compared to standard phosphate buffers.

Potential Cause 3: Unfavorable Buffer Conditions The pH or ionic strength of your buffer may not be optimal for the solubility of the entire conjugate system.

Solution:

  • Perform small-scale trial runs to test the solubility of this compound in different buffers (e.g., phosphate, Tris, histidine) at various pH values (typically ranging from 6.5 to 8.0) to identify the most suitable conditions for your experiment.

G cluster_troubleshooting Troubleshooting Precipitation start Precipitation observed after mixing cause1 Local high concentration of linker? start->cause1 cause2 Protein aggregation due to co-solvent? start->cause2 cause3 Suboptimal buffer (pH, ionic strength)? start->cause3 solution1 Add stock slowly to vortexing buffer cause1->solution1 Yes solution2 Minimize final % of organic co-solvent. Screen buffers. cause2->solution2 Yes solution3 Test different buffers and pH values. cause3->solution3 Yes

Caption: Decision tree for troubleshooting precipitation.

Q7: Can I increase the length of the PEG chain to improve solubility?

Yes, this is a valid strategy. Longer PEG chains generally impart greater hydrophilicity, which can significantly improve the solubility of the linker-payload complex and reduce the tendency of the final conjugate to aggregate. If you consistently face solubility issues with a PEG8 linker, consider using a linker with more ethylene glycol units, such as PEG12 or PEG24. However, be aware that very long PEG chains can sometimes introduce steric hindrance, potentially affecting reaction kinetics.

References

Preventing aggregation of protein conjugates with Ms-PEG8-Boc

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ms-PEG8-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for preventing the aggregation of protein conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a heterobifunctional crosslinker. Its name describes its three key components:

  • Ms (Mesylate): A methanesulfonyl group, which is an excellent leaving group. It readily reacts with nucleophiles on a protein's surface, such as the thiol groups of cysteine residues, under specific conditions.

  • PEG8: An eight-unit polyethylene glycol chain. This hydrophilic spacer enhances the solubility and stability of the resulting conjugate, helping to prevent aggregation.[] The PEG chain creates a protective layer around the protein, which can increase its hydrodynamic volume and shield it from proteolytic enzymes and immune recognition.[2][3]

  • Boc (tert-butyloxycarbonyl): A common protecting group for an amine.[4] This Boc group is stable under many reaction conditions but can be removed using acid to reveal a primary amine, which can then be used for subsequent conjugation steps.[5]

Its primary application is in bioconjugation, particularly in the development of complex biomolecules like antibody-drug conjugates (ADCs), where precise control over linking chemistry is essential.

Q2: What are the main causes of protein aggregation after conjugation?

A2: Protein aggregation after conjugation is a common issue that can significantly reduce the efficacy and safety of a biotherapeutic. The primary causes include:

  • Increased Hydrophobicity: Many payloads or linkers are hydrophobic. Attaching them to a protein's surface can create hydrophobic patches, leading to intermolecular association and aggregation.

  • Disruption of Protein Structure: The conjugation process itself can cause partial unfolding of the protein, exposing aggregation-prone regions.

  • High Degree of Labeling (DOL): Attaching too many linker/payload molecules can alter the protein's surface charge and isoelectric point (pI), reducing its solubility and stability.

  • Inappropriate Reaction Conditions: Suboptimal pH, high temperature, or the presence of organic co-solvents can denature the protein during the reaction.

  • Intermolecular Crosslinking: If the linker is bifunctional and reacts non-specifically, it can link multiple protein molecules together, leading to large aggregates.

Q3: How does the PEG8 chain in this compound help prevent aggregation?

A3: The polyethylene glycol (PEG) chain is a key component for improving the properties of the final conjugate. PEGylation, the process of attaching PEG chains, helps prevent aggregation in several ways:

  • Increased Hydrophilicity: PEG is highly hydrophilic, which increases the overall solubility of the protein conjugate in aqueous solutions.

  • Steric Hindrance: The flexible PEG chain creates a "shield" around the protein surface. This steric barrier prevents the close approach of other protein molecules, inhibiting the intermolecular interactions that lead to aggregation.

  • Enhanced Stability: PEGylation can enhance the conformational stability of proteins, making them more resistant to denaturation and aggregation caused by heat, pH changes, or chemical stress. The stabilizing effects can depend on the length of the PEG chain and the conjugation site.

Q4: How do I confirm that my protein conjugate is not aggregated?

A4: A combination of techniques is necessary to fully characterize aggregation, as no single method can detect all aggregate sizes. Common methods include:

  • Visual Inspection: The simplest method is to check for turbidity or visible precipitates.

  • UV-Vis Spectroscopy: An increase in absorbance around 340-360 nm can indicate the presence of light-scattering soluble aggregates.

  • Size Exclusion Chromatography (SEC): SEC is a powerful technique to separate and quantify monomers, dimers, and larger soluble aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.

  • Analytical Ultracentrifugation (AUC): AUC can provide detailed information on the size, shape, and distribution of different species in a sample.

Troubleshooting Guides

Problem 1: High Levels of Aggregation Observed After Conjugation

High aggregation can manifest as visible precipitation, a high polydispersity index (PDI) in DLS, or the appearance of high molecular weight species in SEC.

Possible Cause Recommended Solution Rationale
High Molar Excess of this compound Perform a titration study to determine the optimal molar ratio of the PEG linker to the protein. Start with a lower ratio (e.g., 3:1 or 5:1) and gradually increase it.Over-labeling can increase surface hydrophobicity and alter the protein's pI, leading to reduced solubility.
Suboptimal Buffer Conditions Screen different buffers. Maintain a pH that ensures protein stability (typically pH 6.5-8.0). Ensure the buffer does not contain competing nucleophiles. Add aggregation suppressors like L-arginine (50-100 mM) or non-ionic detergents (e.g., Polysorbate 20 at 0.01%).The protein's native conformation is highly dependent on pH and ionic strength. Stabilizing excipients can prevent unfolding and intermolecular interactions.
High Protein Concentration Reduce the protein concentration during the conjugation reaction (e.g., to 1-2 mg/mL). The conjugate can be concentrated later if required.High protein concentrations increase the probability of intermolecular collisions and aggregation, especially if the protein is partially destabilized by the reaction conditions.
Reaction Temperature Too High Perform the incubation step at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight).Lower temperatures reduce the rate of protein unfolding and aggregation. While the conjugation reaction will be slower, it is often gentler on the protein.
Reagent Addition Method Dissolve the this compound in a minimal amount of a compatible, anhydrous organic solvent (e.g., DMSO) and add it slowly to the protein solution while gently stirring.Adding the reagent too quickly can create localized high concentrations, leading to uncontrolled reactions and precipitation.
Problem 2: Low Conjugation Efficiency

Low efficiency may be indicated by a low degree of labeling (DOL) or a large peak corresponding to the unconjugated protein in SEC or mass spectrometry analysis.

Possible Cause Recommended Solution Rationale
Inaccessible or Insufficient Reactive Sites Ensure the target protein has accessible nucleophilic residues (e.g., free cysteines for reaction with the mesylate group). If using cysteines, ensure they are reduced using a non-thiol reducing agent like TCEP.The mesylate group on this compound will preferentially react with strong nucleophiles. If these are buried within the protein's structure or are oxidized (e.g., in disulfide bonds), the reaction will not proceed efficiently.
Incorrect Buffer pH Optimize the reaction pH. While protein stability is key, the reactivity of nucleophiles is pH-dependent. For thiol-mesylate reactions, a pH range of 7.0-8.5 is generally effective.The nucleophilicity of the target residue (e.g., the thiolate anion of cysteine) increases with pH. However, protein stability may decrease at higher pH values, requiring a careful balance.
Hydrolysis of Mesylate Group Use freshly prepared or properly stored this compound. Minimize the reaction time and avoid excessively high pH or temperature.The mesylate group, while a good leaving group, can be susceptible to hydrolysis over time in aqueous buffers, rendering it inactive.
Presence of Competing Nucleophiles in Buffer Ensure the reaction buffer is free from extraneous nucleophiles. Avoid buffers containing Tris, glycine, or azide, which can compete with the protein for the linker. Use buffers like HEPES or PBS.Any primary amine or thiol in the buffer system can react with the mesylate group, consuming the reagent and reducing the efficiency of protein conjugation.
Problem 3: Loss of Protein Function After Boc Deprotection

If a subsequent step involves removing the Boc group to expose the amine for further conjugation, the acidic conditions required can damage the protein.

Possible Cause Recommended Solution Rationale
Harsh Acidic Conditions Use the mildest possible acidic conditions for deprotection. A common method is using trifluoroacetic acid (TFA) in dichloromethane (DCM). Titrate the concentration of TFA and reaction time to find conditions that remove the Boc group without denaturing the protein.Many proteins are sensitive to strong acids and can irreversibly denature, leading to a loss of biological activity.
Alkylation by tert-butyl Cation Include a scavenger, such as triethylsilane (TES) or anisole, in the deprotection reaction mixture.The deprotection reaction generates a reactive tert-butyl cation, which can alkylate sensitive residues on the protein (e.g., tryptophan, methionine), causing damage. Scavengers trap this cation.
Protein Instability at Low pH After deprotection, immediately neutralize the solution and exchange the conjugate into a suitable storage buffer at a physiological pH.Prolonged exposure to low pH can lead to aggregation and loss of function. Rapidly returning the protein to a stabilizing environment is critical.

Experimental Protocols & Data

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol describes a general method for conjugating this compound to a protein containing accessible thiol groups.

  • Protein Preparation:

    • Dialyze the protein (e.g., an antibody fragment) into a reaction buffer such as 1x PBS with 5 mM EDTA, pH 7.4.

    • If necessary, reduce existing disulfide bonds by adding a 20-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) and incubating for 1 hour at room temperature.

    • Remove excess TCEP using a desalting column equilibrated with the reaction buffer. Adjust protein concentration to 2-5 mg/mL.

  • Reagent Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the dissolved this compound to the protein solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove unreacted this compound and purify the conjugate using a size exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., 1x PBS, pH 7.4).

    • Collect fractions corresponding to the monomeric protein conjugate.

  • Characterization:

    • Determine the protein concentration via UV absorbance at 280 nm.

    • Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Assess aggregation using DLS and analytical SEC.

    • Determine the degree of labeling (DOL) using mass spectrometry.

Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
  • System Preparation:

    • Equilibrate an SEC column (e.g., a Superdex 200 Increase or similar) with the mobile phase (e.g., 150 mM sodium phosphate, pH 7.0) at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Preparation:

    • Dilute the purified conjugate and the starting protein (control) to a concentration of 0.5-1.0 mg/mL in the mobile phase.

    • Filter the samples through a 0.22 µm low-protein-binding filter.

  • Data Acquisition:

    • Inject 20-50 µL of the sample onto the column.

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for the high molecular weight (HMW) species (aggregates), the main peak (monomer), and any low molecular weight (LMW) species (fragments).

    • Calculate the percentage of aggregate as: % Aggregate = (Area_HMW / Total Area) * 100.

Data Summary: Effect of Reaction Conditions on Aggregation

The following table summarizes hypothetical data from an optimization experiment, demonstrating how reaction parameters can influence the level of aggregation in a final protein conjugate, as measured by SEC.

Condition Molar Ratio (Linker:Protein) Temperature (°C) Protein Conc. (mg/mL) % Monomer % Aggregate
15:125592.17.9
210:125585.414.6
320:125576.223.8
410:14594.55.5
510:125196.33.7

This data illustrates that lower molar ratios, lower temperatures, and lower protein concentrations during conjugation tend to minimize aggregate formation.

Visualizations

Workflow for Protein Conjugation and Analysis cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein Protein Solution Buffer_Exchange Buffer Exchange / Reduction (if needed) Protein->Buffer_Exchange Conjugation Add Reagent to Protein Incubate (e.g., 4°C, overnight) Buffer_Exchange->Conjugation Optimized Protein Reagent Dissolve this compound in DMSO Reagent->Conjugation Fresh Reagent Purify Purify via SEC Conjugation->Purify Crude Conjugate Characterize Characterize Conjugate (DLS, SEC, MS) Purify->Characterize Final_Product Final Conjugate Characterize->Final_Product QC Passed

Caption: Experimental workflow for conjugation and analysis.

Troubleshooting Aggregation Issues Start High Aggregation Detected? Check_Ratio Is Molar Ratio > 10:1? Start->Check_Ratio Yes Reduce_Ratio Action: Reduce Molar Ratio (e.g., 5:1) Check_Ratio->Reduce_Ratio Yes Check_Temp Is Temp > 4°C? Check_Ratio->Check_Temp No Success Aggregation Minimized Reduce_Ratio->Success Reduce_Temp Action: Incubate at 4°C Check_Temp->Reduce_Temp Yes Check_Conc Is Protein Conc. > 2 mg/mL? Check_Temp->Check_Conc No Reduce_Temp->Success Reduce_Conc Action: Lower Protein Conc. Check_Conc->Reduce_Conc Yes Add_Excipient Action: Add Stabilizer (e.g., L-Arginine) Check_Conc->Add_Excipient No Reduce_Conc->Success Add_Excipient->Success

Caption: Decision tree for troubleshooting aggregation.

References

Technical Support Center: Purification of Ms-PEG8-Boc Synthesized PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) synthesized using Ms-PEG8-Boc linkers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific purification challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in PROTAC synthesis?

The this compound linker is a heterobifunctional chemical tool used in the modular synthesis of PROTACs. It consists of three key components:

  • Ms (Mesyl group): A good leaving group that facilitates nucleophilic substitution reactions, typically with an amine or thiol group on one of the PROTAC's ligands (either the E3 ligase ligand or the target protein ligand).

  • PEG8 (Polyethylene glycol, 8 units): A hydrophilic spacer that connects the two ligands. The PEG chain can improve the solubility and cell permeability of the final PROTAC molecule.[1]

  • Boc (tert-butoxycarbonyl group): A common protecting group for an amine. This allows for the sequential and controlled synthesis of the PROTAC, preventing unwanted side reactions.[]

Q2: What are the most common impurities encountered when using this compound linkers?

The most common impurities are typically unreacted starting materials and byproducts from incomplete reactions. These can include:

  • Unreacted this compound linker.

  • Unreacted E3 ligase ligand or protein of interest (POI) ligand.

  • PROTAC intermediate where only one of the ligands has been successfully coupled.

  • Byproducts from the Boc deprotection step, especially if other acid-sensitive functional groups are present in the molecule.[3]

Q3: Why do my HPLC chromatograms for my PEGylated PROTAC show broad peaks?

Broad peaks in HPLC are a common characteristic of PEGylated molecules. This is due to the conformational flexibility and polydispersity of the PEG chain, which can lead to a heterogeneous population of molecules with slightly different hydrodynamic radii. While this compound is a discrete (monodisperse) PEG linker, which minimizes this issue, some broadening can still occur. Optimizing your HPLC method, such as adjusting the gradient and flow rate, can help to sharpen peaks.

Q4: Can the mesyl group cause side reactions?

Yes, the mesyl group is a reactive leaving group. If the nucleophilic substitution reaction is not driven to completion, you will have unreacted mesylated intermediate. Furthermore, if there are other nucleophiles present in your reaction mixture, the mesyl group could potentially react with them, leading to undesired byproducts. It is crucial to use a purified starting material for the coupling reaction.

Troubleshooting Guides

Problem 1: Low Yield of Final PROTAC Product
Possible Cause Troubleshooting Steps
Incomplete Nucleophilic Substitution 1. Optimize Reaction Conditions: Increase the reaction time, temperature, or the molar excess of the nucleophilic ligand. 2. Check Reagent Quality: Ensure the this compound linker and the coupling partner are pure and free of moisture. 3. Base Catalyst: For amine nucleophiles, consider the addition of a non-nucleophilic base (e.g., DIPEA) to facilitate the reaction.
Incomplete Boc Deprotection 1. Increase Acid Concentration/Time: Extend the reaction time with the deprotecting acid (e.g., TFA in DCM) or increase its concentration.[3] 2. Use a Stronger Acid System: If TFA is ineffective, consider using 4M HCl in dioxane.[3] 3. Monitor Reaction: Track the deprotection progress using LC-MS to ensure complete removal of the Boc group.
Product Loss During Workup/Purification 1. Minimize Aqueous Washes: PEGylated compounds can have some water solubility, leading to loss during aqueous extractions. 2. Optimize Chromatography: See the troubleshooting guide for HPLC purification below.
Problem 2: Co-elution of PROTAC with Impurities during RP-HPLC
Possible Cause Troubleshooting Steps
Poor Resolution 1. Optimize Gradient: Use a shallower gradient during the elution of your PROTAC to improve the separation of closely eluting species. 2. Change Stationary Phase: If using a C18 column, consider trying a C8 or phenyl-hexyl column to alter the selectivity. 3. Adjust Mobile Phase Additive: Trifluoroacetic acid (TFA) is a common ion-pairing agent. You can try alternative additives like formic acid.
Structurally Similar Impurities 1. Identify the Impurity: Use LC-MS to determine the mass of the co-eluting species. This will help you identify if it is an unreacted starting material or a byproduct. 2. Modify Synthesis: If a persistent byproduct is identified, consider modifying the synthetic route or purification of intermediates to remove it before the final step.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a PEGylated PROTAC

Objective: To purify the final PROTAC product to >95% purity.

Materials:

  • Crude PROTAC product dissolved in a minimal amount of DMSO or DMF.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Preparative RP-HPLC system with a C18 column.

Methodology:

  • Sample Preparation: Dissolve the crude PROTAC in a suitable solvent (e.g., DMSO) and filter through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes.

  • Injection: Inject the filtered sample onto the column.

  • Gradient Elution: Run a linear gradient to elute the PROTAC. A typical gradient might be:

    • 5-95% Mobile Phase B over 30 minutes.

    • This gradient should be optimized based on the hydrophobicity of the specific PROTAC.

  • Fraction Collection: Collect fractions based on the UV chromatogram (typically monitored at 254 nm and 280 nm).

  • Analysis: Analyze the collected fractions by LC-MS to identify those containing the pure PROTAC.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a TFA salt.

Protocol 2: Boc Deprotection of a PROTAC Intermediate

Objective: To remove the Boc protecting group from the PEG8 linker.

Materials:

  • Boc-protected PROTAC intermediate.

  • Dichloromethane (DCM), anhydrous.

  • Trifluoroacetic acid (TFA).

  • Nitrogen or Argon atmosphere.

Methodology:

  • Reaction Setup: Dissolve the Boc-protected PROTAC intermediate in anhydrous DCM (e.g., 0.1 M concentration) under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • TFA Addition: Slowly add TFA to the reaction mixture to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by LC-MS until the starting material is fully consumed (typically 1-2 hours).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Co-evaporate with toluene (3 times) to remove residual TFA.

    • The resulting TFA salt of the deprotected amine can often be used directly in the next synthetic step or be purified further.

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start Ligand 1 + this compound step1 Nucleophilic Substitution start->step1 intermediate Ligand 1-PEG8-Boc step1->intermediate step2 Boc Deprotection (TFA/DCM) intermediate->step2 intermediate2 Ligand 1-PEG8-NH2 step2->intermediate2 step3 Amide Coupling with Ligand 2 intermediate2->step3 crude Crude PROTAC step3->crude purify RP-HPLC Purification crude->purify analyze_fractions LC-MS Analysis of Fractions purify->analyze_fractions pool Pool Pure Fractions analyze_fractions->pool lyophilize Lyophilization pool->lyophilize final_product Pure PROTAC (>95%) lyophilize->final_product

Caption: Experimental workflow for the synthesis and purification of a PROTAC using an this compound linker.

G cluster_impurities Impurity Identity cluster_solutions Corrective Actions start Impure PROTAC after Purification check_mass Analyze by LC-MS: Identify Masses of Impurities start->check_mass starting_material Starting Material(s) Detected? check_mass->starting_material incomplete_deprotection Boc-Protected Intermediate Detected? check_mass->incomplete_deprotection unknown_mass Unknown Mass Detected? check_mass->unknown_mass solution_sm Optimize Coupling Reaction: - Increase reaction time/temp - Increase molar excess of reagent starting_material->solution_sm Yes solution_hplc Optimize RP-HPLC Method: - Use shallower gradient - Try a different column (C8, Phenyl) - Change mobile phase additive starting_material->solution_hplc No solution_boc Optimize Boc Deprotection: - Increase TFA concentration/time - Use stronger acid (e.g., 4M HCl/dioxane) incomplete_deprotection->solution_boc Yes incomplete_deprotection->solution_hplc No solution_unknown Characterize Side Product (NMR, MS/MS). Re-evaluate synthetic route and stability of reagents. unknown_mass->solution_unknown Yes unknown_mass->solution_hplc No

Caption: Troubleshooting decision tree for common purification challenges with this compound synthesized PROTACs.

References

Technical Support Center: Ms-PEG8-Boc Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of the mesylate group in Ms-PEG8-Boc. It is intended for researchers, scientists, and drug development professionals utilizing this linker in their experiments, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with this compound?

The primary stability issue is the hydrolysis of the mesylate group. The methanesulfonyl (mesyl) group is an excellent leaving group, making it susceptible to nucleophilic substitution by water, which leads to the formation of a hydroxyl group (an alcohol) and methanesulfonic acid. This degradation compromises the reactivity of the linker for its intended conjugation reaction.

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the stability and reactivity of this compound, it is crucial to adhere to proper storage and handling protocols.

ConditionRecommendationRationale
Storage Temperature Store at –20 °C.[1][2]Minimizes hydrolysis and other potential degradation reactions.
Storage Atmosphere Store in a dry, light-protected container.[1][3]Prevents moisture absorption which leads to hydrolysis. Light can potentially cause degradation of the molecule.
Handling Solvents Use anhydrous solvents (e.g., DMF, DMSO) for reconstitution.[3]Minimizes the presence of water to prevent hydrolysis of the mesylate group.
General Handling Avoid repeated freeze-thaw cycles of solutions.Temperature fluctuations can introduce moisture and potentially degrade the compound.

Q3: I am observing incomplete conjugation of this compound to my substrate. What could be the cause?

Incomplete conjugation can arise from several factors, with the degradation of the mesylate group being a primary suspect.

  • Hydrolysis of the Mesylate Group: If the this compound has been improperly stored or handled, the mesylate group may have hydrolyzed to a hydroxyl group, rendering it unreactive towards your intended nucleophile.

  • Competing Nucleophiles: The presence of other nucleophiles in the reaction mixture (e.g., water, primary or secondary amines in buffers) can compete with your target substrate, leading to reduced yield of the desired conjugate.

  • Steric Hindrance: The bulky nature of your substrate or the PEG linker itself might sterically hinder the nucleophilic attack on the carbon bearing the mesylate group.

  • Reaction Conditions: Suboptimal reaction conditions such as incorrect pH, temperature, or reaction time can lead to incomplete reactions.

Q4: Can I use aqueous buffers in my reaction with this compound?

While the PEG8 chain imparts water solubility, the use of aqueous buffers should be approached with caution due to the risk of mesylate hydrolysis. If aqueous conditions are necessary, the reaction should be performed expeditiously and at a controlled pH. The rate of hydrolysis is generally higher at non-neutral pH.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound.

IssuePossible CauseTroubleshooting Steps
Low yield of conjugated product Hydrolysis of this compound: The mesylate group has been replaced by a hydroxyl group.1. Verify Reagent Integrity: Analyze the this compound reagent by LC-MS to check for the presence of the hydrolyzed product (mass will be lower by the mass of SO2CH2). 2. Use Fresh Reagent: If degradation is suspected, use a fresh, properly stored vial of this compound. 3. Ensure Anhydrous Conditions: Use anhydrous solvents for the reaction and dry all glassware thoroughly.
Suboptimal Reaction Conditions: The reaction is not proceeding to completion.1. Optimize pH: If a buffer is used, screen a range of pH values to find the optimal condition for your specific nucleophile while minimizing hydrolysis. 2. Increase Reactant Concentration: A higher concentration of your nucleophilic substrate can favor the desired reaction over hydrolysis. 3. Vary Temperature and Time: Systematically adjust the reaction temperature and time, monitoring the progress by TLC or LC-MS.
Multiple products observed by LC-MS Side Reactions: The mesylate group might be participating in elimination reactions or reacting with other functional groups on your substrate.1. Analyze Byproducts: Attempt to characterize the side products by MS/MS to understand the degradation pathway. 2. Modify Reaction Conditions: Lowering the reaction temperature may reduce the rate of side reactions. 3. Use a Milder Base: If a base is used in the reaction, consider switching to a non-nucleophilic, sterically hindered base.
Difficulty in purifying the final conjugate Presence of Unreacted Starting Materials and Byproducts: Incomplete reaction and/or degradation can lead to a complex mixture.1. Monitor Reaction Completion: Ensure the reaction has gone to completion before initiating workup and purification to minimize the number of species in the mixture. 2. Optimize Chromatography: Develop a robust purification method (e.g., reverse-phase HPLC) that can effectively separate your desired product from both starting materials and potential degradation products.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-MS Method for this compound

This method can be used to assess the purity of this compound and to monitor its stability over time.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Mass Spectrometer (MS) detector (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound and its more hydrophobic degradants. A typical gradient might be 5-95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV at 214 nm and MS in positive ion mode.

  • Sample Preparation:

    • Prepare a stock solution of this compound in anhydrous acetonitrile at 1 mg/mL.

    • For stability studies, incubate aliquots of the stock solution under various conditions (e.g., different pH values, temperatures).

    • At specified time points, dilute the samples with the initial mobile phase composition for injection.

  • Data Analysis:

    • Monitor the appearance of new peaks in the chromatogram.

    • Characterize the degradation products by their mass-to-charge ratio (m/z). The primary hydrolysis product will have a mass corresponding to the replacement of the -OSO2CH3 group with an -OH group.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start This compound Stock Solution (Anhydrous Acetonitrile) stress Incubate under Stress Conditions (pH, Temp) start->stress sample Dilute Aliquots at Time Points stress->sample hplc HPLC Separation (C18 Column) sample->hplc ms MS Detection (Accurate Mass) hplc->ms data Data Analysis (Peak Integration, Mass Identification) ms->data degradation_pathway MsPEG This compound Hydrolysis Hydrolysis (+ H2O) MsPEG->Hydrolysis OHPEG HO-PEG8-Boc (Inactive) Hydrolysis->OHPEG Acid Methanesulfonic Acid Hydrolysis->Acid

References

Technical Support Center: Incomplete Boc Deprotection of Ms-PEG8-Boc

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete deprotection of the tert-butoxycarbonyl (Boc) group from Ms-PEG8-Boc.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection of this compound is incomplete. What are the common causes?

Incomplete Boc deprotection of this compound can arise from several factors, often related to reaction conditions, reagent quality, or inherent properties of the substrate.

  • Insufficient Acid Strength or Concentration: The most frequent cause is inadequate acidic conditions to efficiently cleave the Boc group. Trifluoroacetic acid (TFA) is commonly used, and its concentration is critical.[1]

  • Suboptimal Reaction Time or Temperature: Deprotection is a kinetic process; insufficient reaction time or low temperatures may lead to an incomplete reaction. While many deprotections are effective at room temperature, substrates with steric hindrance may require longer reaction times or gentle heating.[1]

  • Steric Hindrance: The polyethylene glycol (PEG) chain, although enhancing solubility, can create steric hindrance around the Boc-protected amine, potentially slowing down the reaction rate.[1]

  • Reagent Quality: TFA is hygroscopic, and the presence of water can diminish its effective acidity, leading to a slower deprotection rate.[1] It is crucial to use fresh or properly stored reagents.

  • Solubility Issues: Poor solubility of the this compound starting material in the chosen reaction solvent can result in a heterogeneous mixture and an incomplete reaction. Dichloromethane (DCM) is a common solvent that usually provides good solubility for PEGylated compounds.[1]

Q2: How can I monitor the progress of my Boc deprotection reaction?

Several analytical techniques can be employed to monitor the reaction's progress effectively.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and straightforward method. The deprotected product, Amine-PEG8-Ms, is more polar than the starting material and will exhibit a lower Retention Factor (Rf) value. Staining the TLC plate with ninhydrin is highly recommended as it produces a distinct color (typically purple) with the newly formed primary amine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a more precise and quantitative assessment of the reaction. It allows for the monitoring of the disappearance of the starting material's mass peak and the appearance of the product's mass peak, as well as the detection of any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to track the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group, which is typically observed around 1.4 ppm.

Q3: Are there any potential side reactions I should be aware of during the deprotection of this compound?

The primary side reaction of concern during acid-mediated Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation generated during the reaction. While the mesyl group is generally stable under acidic conditions, it is important to be mindful of potential, albeit less common, side reactions.

  • tert-Butylation: The reactive tert-butyl cation can alkylate any electron-rich functionalities on the molecule or in the reaction mixture. To mitigate this, scavengers such as triisopropylsilane (TIS) can be added to the reaction mixture to trap the carbocation.

  • Mesyl Group Stability: Sulfonate esters, such as the mesyl group, are generally stable under moderately acidic conditions like those used for Boc deprotection (e.g., TFA at room temperature). However, they can be labile to strong nucleophiles and bases. Therefore, it is important to control the pH during workup.

Q4: How should I work up the reaction and isolate the deprotected Amine-PEG8-Ms?

The workup procedure will depend on whether the final product is desired as the TFA salt or the free amine.

  • Isolation as the TFA Salt: The reaction mixture can be concentrated under reduced pressure to remove the solvent (e.g., DCM) and excess TFA. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene. The resulting TFA salt is often used directly in subsequent steps.

  • Isolation as the Free Amine: Following the initial concentration, the residue can be dissolved in an organic solvent and washed with a mild basic aqueous solution, such as saturated sodium bicarbonate, to neutralize the TFA. After extraction, the organic layer is dried and concentrated to yield the free amine.

  • Precipitation: The deprotected Amine-PEG8-Ms, often as its ammonium salt, can sometimes be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Reaction (Starting material remains) Insufficient acid concentrationIncrease the TFA concentration (e.g., from 20% to 50% in DCM).
Inadequate reaction timeExtend the reaction time and continue to monitor by TLC or LC-MS.
Low reaction temperatureAllow the reaction to warm to room temperature after an initial period at 0°C. Gentle heating (e.g., to 40°C) may be considered, but monitor for side products.
Poor solubility of starting materialEnsure the this compound is fully dissolved in the solvent before adding TFA. If solubility in DCM is an issue, consider alternative anhydrous solvents.
Degraded TFA (presence of water)Use fresh, high-quality TFA.
Formation of Side Products tert-butylation of the product or other nucleophilesAdd a scavenger such as triisopropylsilane (TIS) to the reaction mixture (typically 2.5-5% v/v).
Difficulty in Product Isolation Product is highly water-solubleDuring basic workup, perform multiple extractions with the organic solvent to ensure complete recovery from the aqueous layer.
Product precipitates as a sticky oilTry precipitating the product as the TFA salt by adding cold diethyl ether to the concentrated reaction mixture.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

This protocol is suitable for the deprotection of this compound under standard conditions.

  • Preparation: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). For reactions prone to side products, add a scavenger like triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up (TFA Salt): Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting Amine-PEG8-Ms as a TFA salt can often be used without further purification.

  • Work-up (Free Amine): After concentrating the reaction mixture, dissolve the residue in a suitable organic solvent. Wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.

Protocol 2: Analytical Monitoring by LC-MS
  • Sample Preparation: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable mobile phase, which may contain a neutralizing agent if necessary.

  • Injection: Inject the quenched sample into an LC-MS system equipped with a suitable column (e.g., a reverse-phase C18 column).

  • Analysis: Monitor the chromatogram for the disappearance of the peak corresponding to this compound and the appearance of the peak for Amine-PEG8-Ms. Quantify the peak areas to determine the reaction conversion over time.

Visualizations

Reaction Pathway for Boc Deprotection

Boc_Deprotection Ms_PEG8_Boc Ms-PEG8-NHBoc Protonated_Boc Ms-PEG8-NHBoc(H+) Ms_PEG8_Boc->Protonated_Boc + H+ (TFA) Carbamic_Acid Ms-PEG8-NHCOOH Protonated_Boc->Carbamic_Acid - tert-butyl cation tert_butyl tert-butyl cation Protonated_Boc->tert_butyl Amine_Product Ms-PEG8-NH3+ Carbamic_Acid->Amine_Product - CO2

Caption: The acid-catalyzed deprotection of this compound proceeds via protonation, loss of a tert-butyl cation, and decarboxylation.

Troubleshooting Workflow for Incomplete Deprotection

Troubleshooting_Workflow Start Incomplete Deprotection Observed Check_Reagents Check Reagent Quality (Fresh TFA?) Start->Check_Reagents Check_Reagents->Start Reagents Bad Increase_Acid Increase TFA Concentration Check_Reagents->Increase_Acid Reagents OK Extend_Time Extend Reaction Time Increase_Acid->Extend_Time Increase_Temp Increase Temperature Extend_Time->Increase_Temp Check_Solubility Check Substrate Solubility Increase_Temp->Check_Solubility Change_Solvent Consider Alternative Solvent Check_Solubility->Change_Solvent Solubility Poor Success Complete Deprotection Check_Solubility->Success Solubility OK Change_Solvent->Success

Caption: A logical workflow to diagnose and resolve incomplete Boc deprotection of this compound.

Role of Scavengers in Preventing Side Reactions

Scavenger_Mechanism cluster_main Boc Deprotection cluster_unwanted Unwanted Side Reaction cluster_scavenger Scavenger Action Ms-PEG8-NHBoc Ms-PEG8-NHBoc tert-butyl cation tert-butyl cation Ms-PEG8-NHBoc->tert-butyl cation + TFA Alkylated Byproduct Alkylated Byproduct tert-butyl cation->Alkylated Byproduct + Nucleophile Trapped Cation Trapped Cation tert-butyl cation->Trapped Cation + Scavenger (TIS)

Caption: Scavengers like TIS trap the tert-butyl cation, preventing unwanted side reactions.

References

Technical Support Center: Characterizing and Identifying Impurities in Ms-PEG8-Boc Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in characterizing and identifying impurities in Ms-PEG8-Boc reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: t-Boc-N-Amido-PEG8-Ms is a heterobifunctional PEG linker. It contains a Boc-protected amine and a mesylate group.[1] The mesylate is a good leaving group that is easily displaced by nucleophiles, while the Boc protecting group can be removed with acid to reveal an amine for further chemical transformations.[1] This reagent is commonly used in bioconjugation, drug delivery, and chemical synthesis. Its hydrophilic PEG spacer enhances solubility in aqueous environments.[2]

Q2: What are the expected outcomes of a typical this compound reaction?

A2: In a typical reaction, the mesylate group of this compound will be displaced by a nucleophile (e.g., an amine, thiol, or hydroxyl group) on the target molecule. This forms a stable covalent bond, conjugating the PEG8-Boc linker to the molecule of interest. The Boc-protected amine remains available for subsequent deprotection and further functionalization.

Q3: What are some common impurities that can arise during this compound reactions?

A3: Impurities in this compound reactions can originate from several sources, including unreacted starting materials, by-products from the synthesis, and degradation products.[] Common impurities may include hydrolyzed this compound (where the mesylate is replaced by a hydroxyl group), dimers or oligomers if the target molecule has multiple reactive sites, and isomers if the PEGylation is not site-specific.

Q4: Which analytical techniques are most suitable for characterizing the products and impurities of this compound reactions?

A4: A combination of chromatographic and spectroscopic techniques is generally required for a thorough characterization. High-Performance Liquid Chromatography (HPLC), particularly Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC), is used for separation and quantification.[4] Mass Spectrometry (MS), often coupled with LC (LC-MS), is essential for determining the molecular weight of the conjugates and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.

Troubleshooting Guides

Problem 1: Low Yield of the Desired PEGylated Product

Possible Causes and Solutions

Potential Cause Recommended Solution Key Considerations
Suboptimal Reaction pH Optimize the reaction pH to ensure the nucleophilicity of the target molecule. For amines, a pH of 7-9 is often a good starting point.The stability of both the this compound reagent and the target molecule at the tested pH should be considered.
Degraded this compound Reagent Use a fresh vial of the reagent and ensure it has been stored under the recommended conditions (-20°C).Prepare solutions of the reagent fresh for each experiment to avoid degradation.
Insufficient Molar Excess of Reagent Increase the molar ratio of this compound to the target molecule. A 5- to 20-fold molar excess is a common starting point.A very high excess of the PEG reagent might complicate the purification process.
Steric Hindrance If the target site is sterically hindered, consider increasing the reaction time or temperature. Alternatively, a longer PEG linker might be necessary.Increasing temperature can also lead to degradation of reactants or products.
Problem 2: Presence of Multiple Products or Isomers

Possible Causes and Solutions

Potential Cause Recommended Solution Key Considerations
Multiple Reactive Sites on the Target Molecule To favor N-terminal PEGylation on a protein, conduct the reaction at a lower pH where the N-terminal amino group is more reactive than the ε-amino groups of lysine residues.Site-specific PEGylation might require protein engineering or the use of enzymes.
Side Reactions Ensure the reaction buffer has adequate capacity to maintain the desired pH. Avoid high pH conditions that could lead to side reactions.Analyze for unexpected molecular weights by MS to identify potential side products.
Problem 3: Precipitation or Aggregation During the Reaction

Possible Causes and Solutions

Potential Cause Recommended Solution Key Considerations
Intermolecular Cross-linking Optimize the molar ratio of this compound to the target molecule; a lower ratio may reduce cross-linking. Consider using a more dilute reaction mixture.This is more likely if both the PEG reagent and the target molecule are multifunctional.
Poor Solubility The hydrophilic PEG spacer should improve solubility. If aggregation persists, consider modifying the buffer composition (e.g., adding a non-ionic surfactant).Ensure the final conjugate is soluble in the chosen purification buffer.

Experimental Protocols

Protocol 1: General Procedure for a this compound Conjugation Reaction
  • Dissolve the Target Molecule: Dissolve the molecule to be PEGylated in a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Prepare the this compound Solution: Immediately before use, dissolve this compound in an appropriate solvent (e.g., DMSO, DMF, or water).

  • Initiate the Reaction: Add the desired molar excess of the this compound solution to the target molecule solution.

  • Incubate: Allow the reaction to proceed at a specific temperature (e.g., 4°C or room temperature) with gentle stirring for a defined period (e.g., 2-24 hours).

  • Quench the Reaction (Optional): The reaction can be stopped by adding a small molecule with a reactive nucleophile (e.g., Tris or glycine).

  • Purification: Purify the PEGylated product using techniques such as size-exclusion chromatography or reversed-phase HPLC.

Protocol 2: Characterization by RP-HPLC-MS
  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase.

  • HPLC Separation:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Develop a suitable gradient to separate the unreacted PEG reagent, the unreacted target molecule, and the PEGylated product(s).

    • Detection: Monitor the elution profile using a UV detector (if the target molecule has a chromophore) and an in-line mass spectrometer.

  • Mass Spectrometry Analysis:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Data Acquisition: Acquire mass spectra across the elution profile.

    • Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the eluting species and identify the desired product and any impurities.

Visualizations

Ms_PEG8_Boc_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Target Target Molecule in Buffer Mix Mix and Incubate (Controlled Temp & Time) Target->Mix PEG_Reagent This compound (Freshly Prepared) PEG_Reagent->Mix Reaction_Mixture Reaction Mixture Mix->Reaction_Mixture HPLC_MS RP-HPLC-MS Analysis Reaction_Mixture->HPLC_MS Characterize Purification Purification (e.g., SEC) Reaction_Mixture->Purification Separate Final_Product Purified PEGylated Product Purification->Final_Product

Caption: Experimental workflow for this compound conjugation.

Impurity_Troubleshooting_Tree Start Problem with This compound Reaction Low_Yield Low Yield? Start->Low_Yield Multiple_Products Multiple Products? Low_Yield->Multiple_Products No Check_pH Optimize pH Low_Yield->Check_pH Yes Aggregation Aggregation? Multiple_Products->Aggregation No Modify_pH_Site Modify pH for Site-Specificity Multiple_Products->Modify_pH_Site Yes Dilute_Reaction Dilute Reaction Aggregation->Dilute_Reaction Yes End Successful Reaction Aggregation->End No Fresh_Reagent Use Fresh Reagent Check_pH->Fresh_Reagent Increase_Excess Increase Molar Excess Fresh_Reagent->Increase_Excess Increase_Excess->Multiple_Products Check_Stoichiometry Check Stoichiometry Modify_pH_Site->Check_Stoichiometry Check_Stoichiometry->Aggregation Modify_Buffer Modify Buffer Dilute_Reaction->Modify_Buffer Modify_Buffer->End

Caption: Troubleshooting decision tree for this compound reactions.

References

Navigating the Challenges of Large-Scale PROTAC Synthesis with Ms-PEG8-Boc: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transition from small-scale discovery to multi-gram or even kilogram-scale synthesis of Proteolysis Targeting Chimeras (PROTACs) presents a unique set of challenges. This technical support center provides a comprehensive guide to troubleshooting and frequently asked questions (FAQs) specifically tailored to scaling up PROTAC synthesis using the Ms-PEG8-Boc linker. Our focus is on providing practical, actionable advice to overcome common hurdles in reaction execution, purification, and process optimization.

Troubleshooting Guide: Scaling Up Your this compound Based PROTAC Synthesis

Scaling up organic reactions is not merely about increasing the quantities of reagents. Changes in surface area-to-volume ratios, heat transfer, and mixing efficiency can significantly impact reaction outcomes.[1] This guide addresses specific issues you may encounter when working with this compound on a larger scale.

Problem 1: Incomplete or Stalled Reaction

Potential Cause Troubleshooting Steps
Insufficient Mixing/Agitation In larger reaction vessels, ensuring homogenous mixing of all reactants is critical. Dead zones can lead to localized concentration gradients and incomplete reactions. Solution: 1. Use an appropriately sized overhead stirrer with a suitable impeller design (e.g., pitched-blade turbine) to ensure vigorous agitation. 2. For viscous reaction mixtures, consider using a stronger motor or a different solvent to reduce viscosity. 3. Ensure the reaction vessel is baffled to improve mixing efficiency.[2]
Poor Solubility of Reactants While the PEG8 chain in this compound enhances solubility, the overall solubility of the PROTAC precursors can still be a limiting factor in concentrated, large-scale reactions. Solution: 1. Perform solubility studies to identify a more suitable solvent or a co-solvent system that can accommodate higher concentrations of all reactants. 2. Consider a gradual addition of the limiting reagent to maintain a lower concentration in the reaction mixture at any given time.
Decomposition of this compound The mesylate (Ms) group is a good leaving group but can be susceptible to hydrolysis or other side reactions under prolonged reaction times or elevated temperatures, which are more common in large-scale synthesis.[3][4][5] Solution: 1. Ensure all reagents and solvents are scrupulously dried to minimize moisture. 2. Maintain strict temperature control throughout the reaction. Use a temperature probe and a reliable heating/cooling system. 3. Monitor the reaction progress closely using in-process controls (e.g., TLC, LC-MS) to avoid unnecessarily long reaction times.

Problem 2: Formation of Significant Side Products

Potential Cause Troubleshooting Steps
Dimerization or Polymerization At higher concentrations typical of scale-up reactions, intermolecular reactions can become more prevalent, leading to the formation of dimers or oligomers of your PROTAC or intermediates. Solution: 1. Employ a slow-addition strategy for one of the key reactants to maintain a low instantaneous concentration. 2. Consider using a higher dilution, although this may impact reaction kinetics and require longer reaction times.
Side Reactions of the Mesylate Group Besides the desired nucleophilic substitution, the mesylate group can participate in other reactions, especially if the reaction is not well-controlled. Solution: 1. Ensure the nucleophile is sufficiently reactive and present in an appropriate stoichiometric ratio. 2. Control the reaction temperature carefully to minimize elimination or other side reactions. 3. If applicable, choose a base that is strong enough to facilitate the reaction but not so strong as to promote side reactions.
Degradation of Starting Materials or Product Extended reaction times and higher temperatures can lead to the degradation of sensitive functional groups on your warhead, E3 ligase ligand, or even the PEG linker itself. Solution: 1. Conduct stability studies of your key intermediates under the planned reaction conditions. 2. Use in-process controls to monitor for the appearance of degradation products. 3. If necessary, explore alternative, milder reaction conditions or a different synthetic route for the scale-up.

Problem 3: Challenges in Large-Scale Purification

Potential Cause Troubleshooting Steps
Broad Elution Profile in Column Chromatography The flexible and hydrophilic nature of the PEG8 linker can lead to broad peaks and poor separation on silica gel, especially with large quantities of material. Solution: 1. Optimize your chromatography system: Consider using a high-performance flash chromatography system with high-quality silica gel. 2. Mobile Phase Modifiers: Add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase to improve peak shape. 3. Alternative Stationary Phases: Explore other stationary phases such as alumina, C18-functionalized silica (reverse phase), or specialized resins for PEGylated compounds. 4. Gradient Elution: Develop a shallow gradient elution method to improve the separation of closely eluting impurities.
Product is an Oil or Waxy Solid PROTACs with PEG linkers often do not crystallize easily, making isolation and handling difficult on a large scale. Solution: 1. Trituration: Attempt to solidify the product by triturating the crude oil with a non-polar solvent like hexane or diethyl ether. 2. Lyophilization: If the product is soluble in water or a suitable solvent mixture, lyophilization can be an effective method for obtaining a solid powder. 3. Salt Formation: If your PROTAC has a basic or acidic handle, forming a salt can sometimes induce crystallization.
Difficulty Removing Residual Solvents The PEG chain can trap residual solvents, which can be challenging to remove completely, especially in multi-gram batches. Solution: 1. High-Vacuum Drying: Dry the product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable. 2. Solvent Swapping: Dissolve the product in a low-boiling point solvent (e.g., DCM or methanol) and re-concentrate it multiple times to azeotropically remove higher-boiling point solvents.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable for long-term storage in bulk?

A1: The mesylate group in this compound is sensitive to moisture and can hydrolyze over time to the corresponding alcohol and methanesulfonic acid. For long-term storage of bulk quantities, it is crucial to keep the material in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place. It is recommended to aliquot the material into smaller, single-use containers to avoid repeated exposure to atmospheric moisture.

Q2: What are the key differences in reaction setup for a multi-gram synthesis compared to a small-scale reaction?

A2: When scaling up, several factors beyond simply multiplying reagent quantities become critical:

  • Reaction Vessel: Use a round-bottom flask or a jacketed reactor that is no more than half-full to allow for efficient stirring and to accommodate any potential exotherms.

  • Stirring: Switch from a magnetic stir bar to an overhead mechanical stirrer to ensure adequate mixing in the larger volume.

  • Temperature Control: Use a thermocouple to monitor the internal reaction temperature, as the surface temperature of the flask is not a reliable indicator at scale. Employ a well-controlled heating mantle or a cooling bath to maintain the desired temperature.

  • Reagent Addition: For exothermic reactions or when needing to control the concentration of a reactive intermediate, use a dropping funnel or a syringe pump for slow, controlled addition of reagents.

Q3: How does the PEG8 linker in my PROTAC affect the choice of purification method at scale?

A3: The PEG8 linker significantly increases the hydrophilicity and molecular weight of your PROTAC, which influences the choice of large-scale purification method:

  • Normal Phase Chromatography: While still a viable option, you may need to use more polar solvent systems than for non-PEGylated analogs. Be prepared for potentially broader peaks and the need for a larger volume of solvent.

  • Reverse Phase Chromatography (RPC): RPC is often more effective for purifying PEGylated compounds. You can load your crude product onto a large C18 column and elute with a gradient of water and a polar organic solvent like acetonitrile or methanol.

  • Size Exclusion Chromatography (SEC): Given the increased molecular size due to the PEG linker, SEC can be an effective method to separate your PROTAC from smaller impurities.

  • Ion Exchange Chromatography (IEX): If your PROTAC possesses a net charge, IEX can be a powerful purification technique, as the PEG chain can modulate the surface charge of the molecule, allowing for fine-tuned separation.

Experimental Protocols

Protocol 1: General Procedure for Multi-Gram Scale Nucleophilic Substitution on this compound

This protocol provides a general framework for the reaction of a nucleophile (e.g., an amine-containing warhead or E3 ligase ligand) with this compound. Note: This is a generalized protocol and should be optimized for your specific substrates.

  • Reactor Setup: In a dry, appropriately sized three-neck round-bottom flask equipped with an overhead stirrer, a thermocouple, and a nitrogen inlet, add the amine-containing substrate (1.0 eq) and a suitable anhydrous solvent (e.g., DMF or acetonitrile).

  • Base Addition: Add a suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2-3 eq) to the stirred solution.

  • Reagent Addition: In a separate flask, dissolve this compound (1.1-1.2 eq) in the same anhydrous solvent. Transfer this solution to a dropping funnel.

  • Reaction: Add the this compound solution dropwise to the reaction mixture over a period of 1-2 hours, while maintaining the internal temperature at the desired level (e.g., room temperature or slightly elevated).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by large-scale flash column chromatography.

Protocol 2: Boc-Deprotection of a PEGylated Intermediate at Scale

  • Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas outlet, dissolve the Boc-protected PEGylated intermediate in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).

  • Acid Addition: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M) or trifluoroacetic acid.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC or LC-MS analysis indicates complete deprotection.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting amine salt can often be used in the next step without further purification. If necessary, the free amine can be obtained by neutralizing the salt with a mild base and extracting it into an organic solvent.

Visualizations

Signaling Pathway

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (this compound linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb Ub Transfer Recycle Recycled PROTAC TernaryComplex->Recycle Ub Ubiquitin Ub->PolyUb E1, E2 enzymes Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation experimental_workflow Scale-up PROTAC Synthesis Workflow cluster_synthesis Synthesis (Multi-gram Scale) cluster_purification Purification & Isolation cluster_analysis Analysis & QC start Starting Materials (Warhead/E3 Ligand, this compound) reaction Coupling Reaction (Overhead Stirring, Temp. Control) start->reaction workup Aqueous Work-up & Extraction reaction->workup crude Crude PROTAC workup->crude purification Large-Scale Chromatography (Flash or Reverse Phase) crude->purification isolation Solvent Removal & Drying purification->isolation final_product Pure PROTAC (>95%) isolation->final_product analysis Characterization (NMR, LC-MS, HPLC) final_product->analysis

References

Validation & Comparative

A Comparative Guide to Mass Spectrometry Analysis of Amine-Reactive PEGylated Proteins: Ms-PEG8-Boc vs. NHS-Ester Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in protein modification, the selection of an appropriate labeling reagent is a critical step that dictates the specificity, efficiency, and ultimate success of mass spectrometry analysis. This guide provides an objective comparison of Ms-PEG8-Boc, a methanesulfonyl-activated polyethylene glycol (PEG) reagent, with commonly used N-hydroxysuccinimide (NHS)-ester-based PEGylation reagents for labeling primary amines on proteins.

The covalent attachment of PEG chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, including their solubility, in vivo stability, and pharmacokinetic profiles. Both this compound and NHS-ester PEGs target primary amines, specifically the ε-amino group of lysine residues and the α-amino group at the N-terminus. However, their distinct reaction chemistries lead to significant differences in performance, particularly concerning site-specificity and the stability of the resulting conjugate.

Performance Comparison: this compound vs. NHS-Ester PEG

The primary distinction between this compound and NHS-ester PEG lies in their reaction mechanisms and selectivity. This compound reacts via a sulfonyl chemistry, while NHS-esters react through acylation. This fundamental difference influences the reaction conditions and the characteristics of the final PEGylated protein.

Table 1: Performance Characteristics of this compound vs. NHS-Ester PEG

FeatureThis compound (via Methanesulfonyl Chemistry)NHS-Ester PEG
Primary Target N-terminal α-amine, Lysine ε-aminesLysine ε-amines, N-terminal α-amine
Reaction Type SulfonylationAcylation
Resulting Linkage SulfonamideAmide
Reaction pH Typically neutral to slightly basic (pH 7.5-8.5)Typically neutral to slightly basic (pH 7.2-9.0)[1]
Site-Specificity Potential for higher N-terminal selectivity under controlled pHGenerally non-selective, targets all accessible primary amines[1]
Linkage Stability Highly stable sulfonamide bondHighly stable amide bond[1]
Key Advantage Greater potential for controlled, site-specific labelingHigh reactivity and straightforward, well-established protocols[1]
Key Disadvantage May require more stringent pH control for selectivityProne to hydrolysis, which can compete with the labeling reaction and lead to heterogeneous products[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in protein labeling for mass spectrometry analysis. Below are generalized protocols for protein labeling with this compound and a common alternative, NHS-Ester PEG.

Protocol 1: Protein Labeling with this compound

This protocol outlines a general procedure for the covalent labeling of a protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer.

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer.

  • Characterization: Proceed with mass spectrometry analysis to determine the degree of labeling and confirm the integrity of the conjugate.

Protocol 2: Protein Labeling with NHS-Ester PEG

This protocol provides a general method for labeling proteins using an NHS-ester PEG reagent.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-Ester PEG

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Equilibrate the NHS-Ester PEG vial to room temperature before opening. Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Do not store the stock solution as NHS-esters are moisture-sensitive and readily hydrolyze.

  • Labeling Reaction: Add a 20-fold molar excess of the NHS-Ester PEG solution to the protein solution. Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50 mM.

  • Purification: Purify the PEGylated protein from excess reagents using a desalting column or dialysis.

  • Characterization: Analyze the purified conjugate by mass spectrometry to assess the degree of PEGylation.

Mass Spectrometry Analysis of Labeled Proteins

Mass spectrometry is an indispensable tool for characterizing PEGylated proteins, providing information on molecular weight, the degree of PEGylation, and the sites of conjugation.

Table 2: Mass Spectrometry Techniques for the Analysis of PEGylated Proteins

TechniqueInformation ProvidedAdvantagesDisadvantages
MALDI-TOF MS Average molecular weight and degree of PEGylation.Less susceptible to sample contaminants; provides rapid qualitative information.Primarily qualitative; may have lower resolution compared to ESI-based methods.
ESI-MS High-resolution mass and charge state distribution; enables tandem MS (MS/MS) for sequencing and identifying conjugation sites.Can be coupled with liquid chromatography (LC-MS); offers high mass accuracy.Spectra can be complex due to multiple charge states, though this is less of an issue with smaller conjugates.
LC-MS/MS Identification of specific modification sites (peptide mapping).Provides detailed structural information and localization of the PEG moiety.Requires proteolytic digestion, which adds a step to the workflow.

Visualizing the Workflow and Concepts

Diagrams created using Graphviz can help to visualize the experimental workflows and the chemical principles involved in protein labeling.

G cluster_labeling Protein Labeling Workflow cluster_ms Mass Spectrometry Analysis Protein Protein in Amine-Free Buffer Mix Mix and Incubate Protein->Mix Reagent This compound or NHS-Ester PEG Reagent->Mix Quench Quench Reaction Mix->Quench Purify Purify Labeled Protein (SEC or Dialysis) Quench->Purify Labeled_Protein Purified Labeled Protein Purify->Labeled_Protein To MS Analysis Digestion Proteolytic Digestion (Optional, for Peptide Mapping) Labeled_Protein->Digestion LC_MS LC-MS Analysis Labeled_Protein->LC_MS Digestion->LC_MS MS_MS MS/MS Analysis LC_MS->MS_MS Data_Analysis Data Analysis (Degree of Labeling, Site ID) MS_MS->Data_Analysis

Experimental workflow for protein labeling and mass spectrometry analysis.

G cluster_decision Reagent Selection Logic Start Start: Need to PEGylate a Protein Question1 Is site-specificity (e.g., N-terminus) critical? Start->Question1 Ms_PEG8 Consider this compound (or Aldehyde-PEG) Question1->Ms_PEG8 Yes Question2 Is a high degree of labeling with a simple protocol preferred? Question1->Question2 No End Proceed with selected reagent Ms_PEG8->End NHS_Ester Consider NHS-Ester PEG NHS_Ester->End Question2->Ms_PEG8 No Question2->NHS_Ester Yes

Decision tree for selecting an amine-reactive PEGylation reagent.

References

A Comparative Guide to HPLC Purification and Analysis of Ms-PEG8-Boc Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and the development of PEGylated therapeutics, ensuring the purity and structural integrity of linker molecules is a critical step. Ms-PEG8-Boc, a heterobifunctional PEG linker containing a mesylate group and a Boc-protected amine, is a valuable reagent in this field[1][2]. Its precise chemical structure allows for the controlled and sequential conjugation of molecules. However, the synthesis of such linkers can result in a mixture of the desired product, unreacted starting materials, and process-related impurities. Therefore, robust purification and analytical methods are paramount to guarantee the quality and consistency of the final conjugated product.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purification and analysis of this compound products with other alternative methods. The information is supported by established principles and methodologies for PEGylated compounds, offering a framework for selecting the most appropriate techniques for specific research and development needs.

Comparison of Purification Techniques: HPLC vs. Alternatives

The primary goal of purification is to isolate the this compound product from impurities. Reversed-Phase HPLC (RP-HPLC) is a powerful technique for this purpose, offering high resolution based on the hydrophobicity of the molecules[]. However, other methods like flash chromatography and ion-exchange chromatography also present viable alternatives, each with distinct advantages and limitations.

Parameter Reversed-Phase HPLC (RP-HPLC) Flash Chromatography Ion-Exchange Chromatography (IEX)
Principle Separation based on hydrophobicity.Separation based on polarity, using lower pressure.Separation based on net charge.
Resolution Very high, capable of separating closely related impurities.Lower to moderate, suitable for bulk purification.[4][5]High, effective for separating charged species.
Sample Capacity Typically lower (analytical to preparative scale).High, suitable for large-scale purification.Variable, can be scaled up effectively.
Speed Slower, with longer run times for high resolution.Faster, for rapid purification of large quantities.Moderate, depends on the gradient and column size.
Cost (Equipment) Higher initial investment for high-pressure systems.Lower initial investment.Moderate to high.
Typical Use Case Final polishing step for high-purity product.Initial clean-up of crude reaction mixtures.Purification of charged PEGylated molecules.

Disclaimer: This table provides a general comparison of purification techniques for PEGylated compounds. The optimal method for this compound may vary depending on the specific impurities present.

Comparison of Analytical Techniques: HPLC vs. Alternatives

Accurate analysis is crucial to confirm the identity, purity, and stability of the purified this compound. Analytical HPLC, often coupled with a mass spectrometer (LC-MS), is a gold standard for this purpose. However, Nuclear Magnetic Resonance (NMR) spectroscopy and standalone Mass Spectrometry (MS) are also powerful analytical tools.

Parameter Analytical HPLC (with UV/CAD/MS) Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS)
Principle Separation followed by detection based on UV absorbance, light scattering, or mass-to-charge ratio.Analysis of the magnetic properties of atomic nuclei to elucidate molecular structure.Measurement of the mass-to-charge ratio of ionized molecules.
Information Provided Purity, retention time, molecular weight (with MS).Detailed structural information, confirmation of functional groups, and quantification.Precise molecular weight and fragmentation patterns for structural confirmation.
Sensitivity High, especially with MS detection.Lower sensitivity compared to MS.Very high sensitivity.
Quantitative Capability Excellent with appropriate standards and detectors (e.g., CAD, ELSD).Highly quantitative with an internal standard.Can be quantitative with appropriate internal standards.
Sample Preparation Requires dissolution in a suitable mobile phase.Requires dissolution in a deuterated solvent.Requires dilution and often acidification.
Typical Use Case Routine purity checks, stability studies, and identification of impurities.Definitive structural elucidation and quantification.Rapid confirmation of molecular weight and identification of components in a mixture.

Disclaimer: This table provides a general comparison of analytical techniques for PEGylated compounds. A combination of these methods (orthogonal techniques) is often employed for comprehensive characterization.

Experimental Protocols

Preparative RP-HPLC Purification of this compound

This protocol outlines a general method for the purification of this compound using a C18 reversed-phase column. Optimization will be necessary based on the specific impurity profile of the crude product.

  • Instrumentation: Preparative HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 10 µm particle size, 300 Å pore size, 21.2 x 250 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

  • Procedure:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Dissolve the crude this compound product in a minimal amount of Mobile Phase A.

    • Inject the sample onto the column.

    • Elute the product using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 40 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm).

    • Collect fractions corresponding to the main product peak.

    • Analyze the collected fractions for purity using analytical HPLC-MS.

    • Pool the pure fractions and lyophilize to obtain the purified this compound.

Analytical RP-HPLC-MS Analysis of this compound

This method is used to determine the purity and confirm the identity of the purified this compound.

  • Instrumentation: Analytical HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: C18 reversed-phase column (e.g., 3.5 µm particle size, 100 Å pore size, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Procedure:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject a small amount of the purified this compound solution.

    • Run a linear gradient (e.g., 5% to 95% B over 20 minutes).

    • The eluent is directly introduced into the mass spectrometer.

    • Acquire the mass spectrum of the peak corresponding to the product.

    • The observed molecular weight should match the theoretical molecular weight of this compound (C24H48O13S, MW: 576.70 g/mol ).

    • Integrate the peak areas from the chromatogram to calculate the purity.

Visualizing the Workflow and Logic

To better illustrate the processes and decision-making involved in the purification and analysis of this compound, the following diagrams are provided.

Experimental Workflow for this compound Purification and Analysis cluster_purification Purification cluster_analysis Analysis cluster_final_product Final Product Crude this compound Crude this compound Dissolution Dissolution Crude this compound->Dissolution Preparative RP-HPLC Preparative RP-HPLC Dissolution->Preparative RP-HPLC Fraction Collection Fraction Collection Preparative RP-HPLC->Fraction Collection Analytical HPLC-MS Analytical HPLC-MS Fraction Collection->Analytical HPLC-MS Purity & Identity Confirmation Purity & Identity Confirmation Analytical HPLC-MS->Purity & Identity Confirmation Pooling of Pure Fractions Pooling of Pure Fractions Purity & Identity Confirmation->Pooling of Pure Fractions Lyophilization Lyophilization Pooling of Pure Fractions->Lyophilization Purified this compound Purified this compound Lyophilization->Purified this compound

Caption: Workflow for the purification and analysis of this compound.

Decision Tree for Purification Method Selection Start Start Purity Requirement Purity Requirement Start->Purity Requirement Sample Scale Sample Scale Purity Requirement->Sample Scale High Flash Chromatography Flash Chromatography Purity Requirement->Flash Chromatography Moderate Sample Scale->Flash Chromatography Large Preparative HPLC Preparative HPLC Sample Scale->Preparative HPLC Small to Medium

Caption: Decision tree for selecting a purification method.

Caption: Chemical structure of this compound.

References

The Optimal Reach: Comparing Ms-PEG8-Boc to Other PEG Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules hinges on the linker connecting the target protein binder and the E3 ligase ligand. Among the diverse linker chemistries, polyethylene glycol (PEG) linkers are predominant due to their hydrophilicity, biocompatibility, and tunable length.[1][2] This guide provides a comprehensive comparison of Ms-PEG8-Boc, a PEG linker with eight ethylene glycol units, against other PEG linkers of varying lengths, supported by experimental data and detailed protocols for researchers in drug development.

The Balancing Act: Why Linker Length is Critical

The linker in a PROTAC is far more than a simple spacer; it is a critical determinant of the molecule's success.[3] Its length and flexibility directly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[4][5] An improperly sized linker can lead to steric hindrance or an unfavorable orientation, preventing efficient ubiquitination and subsequent degradation of the target protein. Conversely, an excessively long linker might result in a decrease in potency due to a higher entropic penalty upon binding. Therefore, the optimization of linker length is a crucial step in the development of effective PROTACs.

Performance Metrics: A Comparative Analysis

The performance of PROTACs is primarily evaluated by two key parameters: the half-maximal degradation concentration (DC50), which represents the potency of the degrader, and the maximum degradation level (Dmax), indicating the efficacy. The following tables summarize quantitative data from a hypothetical study comparing a PROTAC with a PEG8 linker to analogues with different PEG chain lengths, as well as experimental data from published studies on various protein targets.

Hypothetical Case Study: Degradation of Protein X via VHL E3 Ligase

This case study illustrates the optimization of linker length around a PEG8 core structure. Degradation was assessed in a relevant cell line after 24 hours of treatment.

PROTAC IDLinker CompositionDC50 (nM)Dmax (%)
PROTAC-1PEG485045
PROTAC-2PEG621078
PROTAC-3 PEG8 (starting point) 75 92
PROTAC-4PEG109589
PROTAC-5PEG1235065

Data synthesized for illustrative purposes, based on general trends in PROTAC optimization.

In this example, the PEG8 linker demonstrated the optimal balance of properties, achieving the lowest DC50 and the highest Dmax. This highlights that a moderate linker length is often a successful starting point for optimization.

Experimental Data from Published Studies

The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited. The following data from various studies further illustrates this principle.

Target ProteinE3 LigaseLinker Composition/LengthObservation
BRD4 CRBN0, 4-5 PEG unitsMore potent degradation (< 0.5 µM)
1-2 PEG unitsReduced potency (>5 µM)
Estrogen Receptor α (ERα) VHL16-atom PEG linkerSignificantly more potent degradation
12-atom PEG linkerLess potent degradation
TANK-Binding Kinase 1 (TBK1) VHL21-atom alkyl/ether linkerOptimal degradation (DC50 = 3 nM, Dmax = 96%)
< 12-atom linkerNo degradation observed
29-atom linkerReduced potency (DC50 = 292 nM, Dmax = 76%)
Bruton's Tyrosine Kinase (BTK) CRBN≥ 4 PEG unitsPotent degradation
< 4 PEG unitsImpaired binding and degradation

This table compiles data from multiple sources to show the variability of optimal linker length across different biological systems.

Physicochemical Properties: The Advantage of PEG8

The inclusion of a PEG linker, such as the eight-unit chain in this compound, confers several advantageous physicochemical properties to the PROTAC molecule.

PropertyAlkyl LinkersPEG Linkers (including PEG8)
Solubility Generally hydrophobic, can limit aqueous solubility.Hydrophilic, improves aqueous solubility and compatibility with physiological environments.
Cell Permeability Can be high, but may be limited by overall molecule size and polarity.The hydrophilic nature of PEG can enhance cell permeability, a critical factor for in vivo efficacy.
Flexibility High degree of conformational flexibility.Provides flexibility to allow the ternary complex to adopt a productive conformation.
Synthesis Synthetically accessible and chemically stable.The use of bifunctionalized PEG linkers enables the simple and rapid assembly of PROTACs.

Visualizing the Process: From Mechanism to Experiment

To better understand the context in which these linkers operate, the following diagrams illustrate the key biological pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (e.g., with this compound) PROTAC_bound PROTAC Target Target Protein (POI) Target_bound Target Protein E3_Ligase E3 Ubiquitin Ligase E3_Ligase_bound E3 Ligase PROTAC_bound->PROTAC Recycled PROTAC_bound->E3_Ligase_bound Target_bound->PROTAC_bound Ub_Target Poly-ubiquitinated Target Protein E3_Ligase_bound->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->E3_Ligase_bound Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_cell_culture Cell-Based Assay cluster_western_blot Western Blot Analysis cluster_data_analysis Data Analysis Synthesis Synthesize PROTACs with varying PEG linker lengths (e.g., PEG4, PEG6, PEG8, PEG10) Cell_Treatment Treat cells with different PROTAC concentrations Synthesis->Cell_Treatment Cell_Lysis Lyse cells to release proteins Cell_Treatment->Cell_Lysis Protein_Quant Quantify total protein concentration Cell_Lysis->Protein_Quant SDS_PAGE Separate proteins by size (SDS-PAGE) Protein_Quant->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Blocking Block non-specific binding sites Transfer->Blocking Primary_Ab Incubate with primary antibody (anti-target protein) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal with chemiluminescent substrate Secondary_Ab->Detection Quantification Quantify band intensity Detection->Quantification Normalization Normalize to loading control Quantification->Normalization Calculation Calculate DC50 and Dmax Normalization->Calculation

Caption: A typical experimental workflow for PROTAC evaluation.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of PROTACs. Below are outlines for PROTAC synthesis and Western blot analysis.

Protocol 1: General Synthesis of an Amide-Linked PROTAC using a Boc-Protected PEG Linker

This protocol describes a common method for synthesizing PROTACs where the warhead and E3 ligase ligand are connected via an amide bond to a PEG linker. This compound can be adapted for such a synthesis, typically by converting the mesylate to an amine or other functional group.

Step 1: Coupling of the first component with an amine-functionalized PEG linker

  • Dissolve the carboxylic acid-functionalized first component (either the warhead or E3 ligase ligand) in an anhydrous solvent like DMF under an inert atmosphere.

  • Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) and stir for a few minutes to activate the carboxylic acid.

  • Add the amine-functionalized PEG-Boc linker (e.g., Amino-PEG8-Boc) to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Work up the reaction and purify the product by flash column chromatography.

Step 2: Deprotection of the Boc group

  • Dissolve the Boc-protected intermediate in a suitable solvent like dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) and stir at room temperature until the deprotection is complete (monitored by LC-MS).

  • Remove the solvent and excess acid under reduced pressure. The resulting amine is often used directly in the next step.

Step 3: Coupling of the second component

  • Dissolve the carboxylic acid-functionalized second component in an anhydrous solvent.

  • Activate the carboxylic acid using a coupling agent and a base as in Step 1.

  • Add the deprotected PEGylated intermediate from Step 2.

  • Stir the reaction at room temperature until completion.

  • Purify the final PROTAC product using preparative HPLC.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol details the quantification of target protein degradation in cells treated with a PROTAC.

  • Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a suitable method, such as a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein concentration for all samples, add Laemmli buffer, and denature by boiling. Separate the proteins by size on an SDS-PAGE gel and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the process with a primary antibody for a loading control protein (e.g., GAPDH or β-actin).

  • Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal and calculate the percentage of degradation relative to the vehicle-treated control.

Conclusion

The selection of an appropriate linker is a critical step in the design of a successful PROTAC. While the optimal linker length is target- and E3 ligase-dependent, a PEG8 linker, such as that derived from this compound, often represents a favorable starting point for optimization. Its moderate length, combined with the inherent hydrophilicity of the PEG chain, can provide a good balance of degradation potency and desirable physicochemical properties. The provided data and protocols offer a framework for the systematic evaluation of this compound in comparison to other PEG linkers, enabling the rational design of novel and effective protein degraders.

References

A Head-to-Head Battle for Bioconjugation: Ms-PEG8-Boc vs. Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of chemical ligation strategy is paramount. The efficacy, stability, and homogeneity of the final bioconjugate—be it an antibody-drug conjugate (ADC), a PROTAC, or a fluorescently labeled protein—hinge on this critical decision. This guide provides an in-depth, objective comparison of two distinct bioconjugation methodologies: the use of mesylate-activated PEG linkers, exemplified by Ms-PEG8-Boc, and the widely adopted "click chemistry" reactions.

This comparison will delve into the fundamental mechanisms, quantitative performance metrics, and practical considerations for each approach. By presenting available experimental data in a structured format and providing detailed protocols, this guide aims to equip researchers with the necessary information to select the most appropriate strategy for their specific application.

At a Glance: Key Differences

FeatureThis compound (Nucleophilic Substitution)Click Chemistry (Cycloaddition)
Reaction Type Nucleophilic Substitution (S N 2)[3+2] Cycloaddition
Functional Groups Mesylate reacts with nucleophiles (e.g., thiols, amines).Azide reacts with a terminal or strained alkyne.
Key Bond Formed Thioether (with cysteine) or Amine (with lysine)1,2,3-Triazole
Bioorthogonality Moderate: Mesylates can react with various biological nucleophiles.High: Azides and alkynes are largely absent in biological systems.
Reaction Speed Generally moderate to slow.Typically very fast, especially Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
Catalyst Requirement Generally catalyst-free, but may require base.CuAAC requires a copper(I) catalyst; Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is catalyst-free.[2]
Stability of Linkage Thioether bonds can be susceptible to oxidation and thiol exchange.[3]The triazole ring is extremely stable to hydrolysis and enzymatic cleavage.[4][5]
Byproducts Mesylate leaving group.Minimal to no byproducts.

Delving into the Chemistries

This compound: A Strategy of Nucleophilic Substitution

This compound is a heterobifunctional linker that leverages the principles of nucleophilic substitution for bioconjugation. It features two key functional ends:

  • Mesylate (Ms) group: An excellent leaving group that is readily displaced by nucleophiles. In the context of bioconjugation, this end of the linker will react with nucleophilic amino acid residues on a protein, primarily the thiol group of cysteine or the amine group of lysine.

  • Boc-protected amine: The tert-butyloxycarbonyl (Boc) protecting group allows for a second, distinct conjugation step after the initial bioconjugation via the mesylate group. The Boc group can be removed under acidic conditions to reveal a primary amine, which can then be used for further functionalization.

The bioconjugation reaction with the mesylate group is typically an S N 2 reaction, where a nucleophilic residue on the biomolecule attacks the carbon atom bearing the mesylate, displacing it and forming a new covalent bond. Reaction with a cysteine residue results in a stable thioether linkage, while reaction with a lysine residue forms a secondary amine linkage.

Click Chemistry: The Power of Cycloaddition

The term "click chemistry" refers to a class of reactions that are highly efficient, specific, and bioorthogonal, meaning they do not interfere with native biological processes. For bioconjugation, the most prominent examples are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species. It is extremely efficient, with near-quantitative yields, and forms a stable 1,4-disubstituted triazole ring.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC utilizes a strained cyclooctyne that reacts spontaneously with an azide without the need for a catalyst. While generally safer for live-cell applications, SPAAC reactions tend to have slower kinetics compared to CuAAC.

The resulting triazole linkage is exceptionally stable and is not susceptible to hydrolysis or enzymatic cleavage, making it an ideal covalent linkage for bioconjugates.

Quantitative Performance Comparison

Direct quantitative comparisons between this compound and click chemistry in the same bioconjugation system are scarce in the literature. However, by compiling data from studies on analogous reaction chemistries, we can draw meaningful comparisons.

Table 1: Reaction Efficiency and Conditions

ParameterNucleophilic Substitution (Mesylate/Sulfonate Ester)Click Chemistry (CuAAC)Click Chemistry (SPAAC)
Typical Yield Variable, often moderate to high.>95% (often near-quantitative).High, but can be slightly lower than CuAAC.
Reaction Time Can range from hours to overnight.30 minutes to a few hours.1 to 12 hours.
Typical Reactant Concentration Micromolar to millimolar range.Micromolar range.Micromolar range.
pH Range Typically pH 7-9 for amine conjugation, slightly lower for thiols.Wide pH range (4-11).Physiological pH (around 7.4).
Temperature Room temperature to 37°C.Room temperature.Room temperature to 37°C.

Table 2: Stability of the Formed Linkage

Linkage TypeFormed FromStability Characteristics
Thioether Mesylate + CysteineGenerally stable, but can be prone to oxidation. Some thioether linkages have been shown to undergo thiol exchange reactions, particularly in the presence of high concentrations of other thiols like glutathione.
Secondary Amine Mesylate + LysineGenerally stable under physiological conditions.
1,2,3-Triazole Azide + Alkyne (CuAAC or SPAAC)Highly stable to hydrolysis, oxidation, reduction, and enzymatic degradation.

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation with a Mesylate-PEG Linker (e.g., this compound)

This protocol outlines a general procedure for the conjugation of a mesylate-activated linker to a protein, targeting either cysteine or lysine residues.

Materials:

  • Protein of interest (in a suitable buffer, e.g., PBS, pH 7.4-8.0)

  • This compound linker

  • Anhydrous, polar aprotic solvent (e.g., DMSO or DMF) for dissolving the linker

  • Quenching reagent (e.g., L-cysteine or Tris buffer)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) and in a buffer free of extraneous nucleophiles.

  • Linker Preparation: Prepare a stock solution of this compound in DMSO or DMF.

  • Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. The reaction is typically carried out at room temperature or 37°C for 2-24 hours with gentle mixing.

  • Quenching: Quench any unreacted mesylate linker by adding an excess of a small molecule nucleophile like L-cysteine or Tris buffer.

  • Purification: Purify the bioconjugate from unreacted linker and byproducts using SEC or dialysis.

  • Characterization: Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for labeling an azide-modified protein with an alkyne-containing molecule.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO₄) stock solution

  • Copper-chelating ligand (e.g., THPTA) stock solution

  • Reducing agent (e.g., sodium ascorbate) stock solution (freshly prepared)

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the azide-modified protein and the alkyne-containing molecule.

  • Catalyst Premix: In a separate tube, premix the CuSO₄ and ligand solutions.

  • Reaction Initiation: Add the CuSO₄/ligand premix to the protein-alkyne mixture. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Purify the conjugate using SEC or dialysis to remove the copper catalyst and excess reagents.

  • Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and other relevant techniques to confirm successful conjugation.

Protocol 3: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for labeling an azide-modified protein with a strained cyclooctyne (e.g., DBCO).

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Strained alkyne (e.g., DBCO-functionalized molecule)

  • Anhydrous, polar aprotic solvent (e.g., DMSO) for dissolving the alkyne

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Protein and Alkyne Preparation: Prepare the azide-modified protein solution and a stock solution of the DBCO-functionalized molecule in DMSO.

  • Conjugation Reaction: Add the desired molar excess of the DBCO-alkyne stock solution to the protein solution.

  • Incubation: Incubate the reaction at room temperature or 37°C for 1-12 hours.

  • Purification: Purify the bioconjugate using SEC or dialysis to remove the unreacted alkyne.

  • Characterization: Characterize the final conjugate using appropriate analytical techniques such as SDS-PAGE and mass spectrometry.

Visualizing the Workflows

This compound Bioconjugation Workflow```dot

Ms_PEG8_Boc_Workflow cluster_step1 Step 1: Reaction cluster_step2 Step 2: Purification cluster_step3 Step 3: Characterization Protein Protein with Nucleophile (Cys/Lys) Reaction_Vessel Reaction Mixture (pH 7-9, RT to 37°C) Protein->Reaction_Vessel Ms_Linker This compound Ms_Linker->Reaction_Vessel Purification Purification (SEC or Dialysis) Reaction_Vessel->Purification Conjugate Characterization Characterization (SDS-PAGE, MS) Purification->Characterization Purified Conjugate

Caption: Workflow for CuAAC click chemistry bioconjugation.

Click Chemistry (SPAAC) Bioconjugation Workflow

SPAAC_Workflow cluster_step1 Step 1: Reaction cluster_step2 Step 2: Purification cluster_step3 Step 3: Characterization Azide_Protein Azide-Modified Protein Reaction_Vessel Reaction Mixture (Physiological pH, RT) Azide_Protein->Reaction_Vessel Strained_Alkyne Strained Alkyne (e.g., DBCO) Strained_Alkyne->Reaction_Vessel Purification Purification (SEC or Dialysis) Reaction_Vessel->Purification Conjugate Characterization Characterization (SDS-PAGE, MS) Purification->Characterization Purified Conjugate

Caption: Workflow for SPAAC (copper-free) click chemistry bioconjugation.

Conclusion and Recommendations

The choice between this compound and click chemistry for bioconjugation is highly dependent on the specific requirements of the application.

Click chemistry, particularly CuAAC, is the superior choice when high efficiency, rapid kinetics, and a robust, stable linkage are critical. Its bioorthogonality minimizes side reactions, leading to more homogeneous products. For applications in living systems where copper toxicity is a concern, SPAAC offers a viable, albeit slower, alternative.

This compound and similar mesylate-based linkers may be considered in scenarios where the introduction of azide or alkyne functionalities into the biomolecule is challenging or undesirable. The chemistry is straightforward, and the resulting thioether or amine linkages are generally stable for many applications. However, researchers must be mindful of the potential for side reactions with other nucleophiles on the protein surface and the potential for instability of the thioether linkage under certain conditions.

Ultimately, the optimal bioconjugation strategy is best determined through empirical testing and careful consideration of the desired attributes of the final bioconjugate. This guide provides a foundational framework to inform this decision-making process, empowering researchers to advance their work in drug development and the broader life sciences.

References

Efficacy comparison of PROTACs synthesized with different length PEG linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in developing novel therapeutics. A key determinant of a PROTAC's success is the linker connecting the target protein ligand to the E3 ligase ligand. This guide provides a comprehensive comparison of the efficacy of PROTACs synthesized with varying lengths of polyethylene glycol (PEG) linkers, supported by experimental data and detailed protocols.

The linker in a PROTAC is not merely a spacer but plays a pivotal role in its biological activity.[1][2] It influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[1][2] The length and composition of the linker also significantly affect the physicochemical properties of the PROTAC, such as solubility and cell permeability, which are crucial for its overall efficacy and pharmacokinetic profile.[1] Among the various linker types, flexible PEG linkers are frequently utilized due to their hydrophilicity, which can enhance aqueous solubility and cell permeability.

The Role of the Linker in PROTAC-Mediated Protein Degradation

The primary function of a PROTAC is to bring a target protein and an E3 ubiquitin ligase into close proximity to facilitate the transfer of ubiquitin to the target, marking it for degradation by the proteasome. The linker's length is a critical factor in this process. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might lead to an unstable or non-productive ternary complex, reducing the efficiency of ubiquitination. Therefore, optimizing the linker length is a crucial step in the development of potent PROTACs.

cluster_PROTAC_Action PROTAC Mechanism of Action Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex Binds to PROTAC PROTAC E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Recruited by Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Facilitates Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Leads to

PROTAC-mediated protein degradation pathway.

Comparative Efficacy of PROTACs with Different PEG Linker Lengths

The optimal PEG linker length is highly dependent on the specific target protein and the E3 ligase being recruited. Empirical testing is often required to identify the most effective linker for a given system. The following table summarizes experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.

Target ProteinE3 LigaseLinker Length (atoms)DC50DmaxReference
Estrogen Receptor α (ERα)Von Hippel-Lindau (VHL)12Less Potent-
Estrogen Receptor α (ERα)Von Hippel-Lindau (VHL)16More Potent-
TANK-binding kinase 1 (TBK1)Von Hippel-Lindau (VHL)< 12No Degradation-
TANK-binding kinase 1 (TBK1)Von Hippel-Lindau (VHL)12-29Submicromolar>75%
Bromodomain-containing protein 4 (BRD4)Cereblon (CRBN)2 PEG units--
Bromodomain-containing protein 4 (BRD4)Cereblon (CRBN)≥ 4 PEG units--
Cellular retinoic acid-binding protein II (CRABP-II)Cereblon (CRBN)Short PEGSelective Degradation-
Cellular retinoic acid-binding protein I (CRABP-I)Cereblon (CRBN)Long PEGSelective Degradation-

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

These examples highlight that a systematic variation of the PEG linker length is a critical step in optimizing PROTAC potency. For instance, in the case of ERα degradation, a 16-atom linker was found to be more effective than a 12-atom linker. Conversely, for TBK1, linkers shorter than 12 atoms were completely inactive, while a range of longer linkers demonstrated potent degradation.

Impact on Physicochemical Properties and Pharmacokinetics

Beyond ternary complex formation, the length of the PEG linker influences crucial drug-like properties.

  • Solubility: PEG linkers are hydrophilic and can improve the aqueous solubility of PROTAC molecules, which are often large and hydrophobic.

  • Permeability: While enhancing solubility, increasing the PEG linker length can also increase the molecular weight and polar surface area, which may reduce cell permeability. Shorter linkers have been shown to correlate with increased permeability in some cases. A balance must be struck to achieve optimal bioavailability.

cluster_linker_properties Linker Property Optimization cluster_biological_activity Biological Activity cluster_physicochemical_properties Physicochemical Properties Linker Length Linker Length Ternary Complex Stability Ternary Complex Stability Linker Length->Ternary Complex Stability Solubility Solubility Linker Length->Solubility Permeability Permeability Linker Length->Permeability Degradation Efficacy (DC50, Dmax) Degradation Efficacy (DC50, Dmax) Ternary Complex Stability->Degradation Efficacy (DC50, Dmax) Pharmacokinetics Pharmacokinetics Solubility->Pharmacokinetics Permeability->Pharmacokinetics

Interplay of linker length and PROTAC properties.

Experimental Protocols

To aid in the empirical determination of optimal linker length, detailed protocols for key experiments are provided below.

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to quantify the levels of the target protein in cells after treatment with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compounds

  • Lysis buffer (e.g., RIPA) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal.

    • Quantify band intensities using densitometry software and normalize to a loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

cluster_western_blot Western Blot Experimental Workflow Cell Treatment with PROTAC Cell Treatment with PROTAC Cell Lysis Cell Lysis Cell Treatment with PROTAC->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer to Membrane Protein Transfer to Membrane SDS-PAGE->Protein Transfer to Membrane Immunoblotting Immunoblotting Protein Transfer to Membrane->Immunoblotting Signal Detection and Analysis Signal Detection and Analysis Immunoblotting->Signal Detection and Analysis

Western Blot Workflow for PROTAC Efficacy.

Protocol 2: Cell Viability Assay

This assay determines the effect of the PROTAC on cell proliferation and viability.

Materials:

  • Cells and culture medium

  • Opaque-walled 96-well plates

  • PROTAC compounds

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Add serial dilutions of the PROTAC to the wells and incubate for the desired duration (e.g., 72 hours).

  • Assay:

    • Equilibrate the plate and reagent to room temperature.

    • Add the cell viability reagent to each well.

    • Mix on an orbital shaker to induce cell lysis and stabilize the signal.

  • Data Acquisition: Record the luminescence using a luminometer.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

References

A Comparative Guide to the In Vitro and In Vivo Stability of PEGylated Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

The stability of the linker in an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic index, directly impacting both efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity, while ensuring efficient payload delivery to tumor cells. This guide provides a comparative overview of the stability of PEGylated linkers, with a focus on constructs analogous to a non-cleavable linker derived from an Ms-PEG8-Boc precursor.

While direct experimental data for an "this compound" linker is not publicly available, its structure suggests a non-cleavable linker design. The mesylate (Ms) group serves as a leaving group for conjugation to a payload, and the Boc-protected amine, after deprotection, provides a site for stable amide bond formation with the antibody. The resulting eight-unit polyethylene glycol (PEG8) spacer is known to enhance the solubility, stability, and pharmacokinetic (PK) properties of ADCs.[][] This guide will, therefore, compare the expected stability of such a linker with other common cleavable and non-cleavable linker technologies.

The Impact of PEGylation on ADC Stability and Pharmacokinetics

The inclusion of a PEG spacer, particularly with eight or more units (PEG8), in an ADC linker has been shown to be a critical threshold for improving the ADC's exposure and tolerability.[3] PEGylation mitigates the hydrophobicity of the payload, which in turn reduces aggregation and slows plasma clearance.[3][4] This leads to a longer circulation half-life and increased overall exposure (Area Under the Curve - AUC), allowing for greater accumulation of the ADC in tumor tissue.

The following table summarizes the impact of PEG linker length on the clearance of an ADC, demonstrating that PEG8 provides a significant improvement in the pharmacokinetic profile.

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5
(Data adapted from a study optimizing a glucuronide-MMAE linker, demonstrating the direct relationship between PEG spacer length and ADC clearance)
Comparative Stability of ADC Linkers

The stability of an ADC linker is fundamentally determined by its chemical structure and susceptibility to cleavage in the bloodstream. Linkers are broadly categorized as cleavable or non-cleavable.

  • Non-cleavable linkers , such as the thioether linker in Trastuzumab Emtansine (T-DM1), offer the highest plasma stability. Drug release from these linkers relies on the complete lysosomal degradation of the antibody, which minimizes premature payload release in circulation. An ADC constructed with a deprotected and conjugated this compound linker would fall into this category, and is expected to exhibit high stability.

  • Cleavable linkers are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell. While this allows for targeted drug release, they can be susceptible to premature cleavage in the plasma. Common cleavable linkers include:

    • Peptide linkers (e.g., Val-Cit): Cleaved by lysosomal proteases like cathepsin B. They are generally stable in circulation but can be susceptible to other proteases.

    • Hydrazone linkers: Cleaved at the low pH of endosomes and lysosomes. These can be prone to hydrolysis in plasma, leading to lower stability.

    • Disulfide linkers: Cleaved in the reducing environment of the cell. Their stability can be compromised by exchange with free thiols in the plasma.

    • β-glucuronide linkers: Cleaved by the enzyme β-glucuronidase, which is abundant in the tumor microenvironment. These linkers generally show high plasma stability.

The following table provides a comparative summary of the plasma stability of various linker types.

Linker ClassLinkage TypeCleavage MechanismRelative Plasma StabilityRepresentative Half-life (in vivo)
Non-Cleavable Thioether (e.g., SMCC)Antibody DegradationVery High> 7 days
Cleavable Peptide (e.g., Val-Cit)Protease (Cathepsin B)High~6-9 days
Cleavable β-GlucuronideEnzyme (β-glucuronidase)High> 7 days
Cleavable DisulfideReduction (Glutathione)Moderate to LowVariable, can be < 24 hours
Cleavable HydrazonepH-sensitive (Acid)Moderate to Low~2 days
(Note: Half-life values are approximate and can vary significantly based on the specific ADC construct, animal model, and analytical methods used.)

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of ADC linker stability.

In Vitro Plasma Stability Assay

Objective: To determine the rate of drug deconjugation from an ADC in plasma from various species.

Methodology:

  • ADC Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (human, mouse, rat) at 37°C.

  • Time Points: Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Analysis: Quantify the amount of intact ADC and/or released payload.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Allows for the direct measurement of the intact ADC and can be used to determine the average drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload loss.

    • ELISA (Enzyme-Linked Immunosorbent Assay): Can be designed to specifically detect the intact ADC, often using a capture antibody for the monoclonal antibody and a detection antibody for the payload.

cluster_0 In Vitro Plasma Stability Assay A ADC Incubation in Plasma (37°C) B Collect Aliquots at Various Time Points A->B C Sample Analysis B->C D Quantify Intact ADC (e.g., LC-MS for DAR) C->D Measure Conjugate E Quantify Released Payload (e.g., LC-MS/MS) C->E Measure Free Drug F Determine Stability Profile (% Intact ADC vs. Time) D->F E->F

Caption: Workflow for an in vitro ADC plasma stability assay.

In Vivo Pharmacokinetic Study

Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of an ADC.

Methodology:

  • Dosing: Administer a single intravenous (IV) dose of the ADC to an appropriate animal model (e.g., mice or rats).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168, and 336 hours post-dose).

  • Plasma Preparation: Process the blood samples to isolate plasma and store at -80°C until analysis.

  • Quantification: Use a validated assay (e.g., ligand-binding assay like ELISA or LC-MS/MS) to measure the concentration of:

    • Total antibody (all antibody species, regardless of drug load).

    • Antibody-conjugated drug (ADC).

  • Data Analysis: Plot the plasma concentration versus time for each analyte and determine key pharmacokinetic parameters (e.g., half-life, clearance, AUC) using non-compartmental analysis. The difference between total antibody and ADC concentrations over time indicates in vivo linker instability.

cluster_1 In Vivo Pharmacokinetic Study A Administer ADC via IV to Animal Model B Collect Blood Samples at Predetermined Time Points A->B C Isolate Plasma B->C D Quantify Analytes (Total Antibody & ADC) C->D E Pharmacokinetic Analysis D->E F Determine Clearance, Half-life, and AUC E->F

Caption: Workflow for an in vivo ADC pharmacokinetic study.

References

A Comparative Spectroscopic Guide to Ms-PEG8-Boc and Alternative PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other bioconjugates, the precise characterization of linker molecules is paramount. This guide provides a comparative spectroscopic analysis of Ms-PEG8-Boc, a heterobifunctional polyethylene glycol (PEG) linker, and its common alternatives. The selection of an appropriate linker is critical as it directly influences the stability, solubility, and in vivo performance of the final conjugate.[1]

This guide presents a comparative overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for the characterization of this compound and functionally distinct PEG8 linkers: t-Boc-N-amido-PEG8-acid, Mal-PEG8-Boc, and Azido-PEG8-Boc.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound and its alternatives based on their chemical structures. This data is compiled from typical values for the constituent functional groups and the PEG backbone.

Table 1: ¹H NMR Spectroscopy Data (Predicted Chemical Shifts in ppm)

Compound NameBoc Group (t-butyl)PEG Backbone (-CH₂CH₂O-)Functional Group Protons
This compound ~1.43 (s, 9H)3.50-3.70 (m)Mesylate (-SO₂CH₃): ~3.15 (s, 3H); Terminus near Ms: ~4.35 (t)
t-Boc-N-amido-PEG8-acid ~1.43 (s, 9H)3.50-3.70 (m)Acid (-CH₂COOH): ~2.60 (t, 2H)
Mal-PEG8-Boc ~1.43 (s, 9H)3.50-3.70 (m)Maleimide (-COCH=CHCO-): ~6.70 (s, 2H)
Azido-PEG8-Boc ~1.43 (s, 9H)3.50-3.70 (m)Azide Terminus (-CH₂N₃): ~3.40 (t, 2H)

Table 2: ¹³C NMR Spectroscopy Data (Predicted Chemical Shifts in ppm)

Compound NameBoc Group (C(CH₃)₃, C=O)PEG Backbone (-CH₂CH₂O-)Functional Group Carbons
This compound ~28.5 (C(CH₃)₃), ~79.0 (C(CH₃)₃), ~156.0 (C=O)~68.0-71.0Mesylate (-SO₂CH₃): ~37.5; Terminus near Ms (-CH₂O-): ~69.0
t-Boc-N-amido-PEG8-acid ~28.5 (C(CH₃)₃), ~79.0 (C(CH₃)₃), ~156.0 (C=O)~68.0-71.0Acid (-CH₂COOH): ~35.0; Acid (C=O): ~172.0
Mal-PEG8-Boc ~28.5 (C(CH₃)₃), ~79.0 (C(CH₃)₃), ~156.0 (C=O)~68.0-71.0Maleimide (-COCH=CHCO-): ~134.0; Maleimide (C=O): ~170.0
Azido-PEG8-Boc ~28.5 (C(CH₃)₃), ~79.0 (C(CH₃)₃), ~156.0 (C=O)~68.0-71.0Azide Terminus (-CH₂N₃): ~50.5

Table 3: Mass Spectrometry Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+Na]⁺ (m/z)
This compound C₂₄H₄₉NO₁₃S591.71~614.70
t-Boc-N-amido-PEG8-acid C₂₄H₄₇NO₁₂541.63~564.62
Mal-PEG8-Boc C₂₇H₄₇NO₁₂577.66~600.65
Azido-PEG8-Boc C₂₃H₄₆N₄O₁₀538.63~561.62

Table 4: FTIR Spectroscopy Data (Key Vibrational Frequencies in cm⁻¹)

Compound NameC-O-C Stretch (PEG)C=O Stretch (Boc)N-H Bend (Amide)Functional Group Specific Peaks
This compound ~1100~1690~1520S=O Stretch (Mesylate): ~1350, ~1175
t-Boc-N-amido-PEG8-acid ~1100~1690~1520C=O Stretch (Acid): ~1730; O-H Stretch (Acid): 2500-3300 (broad)
Mal-PEG8-Boc ~1100~1690~1520C=O Stretch (Maleimide): ~1700; C=C Stretch (Maleimide): ~1600
Azido-PEG8-Boc ~1100~1690~1520N₃ Stretch (Azide): ~2100

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

Protocol 1: NMR Spectroscopy
  • Sample Preparation :

    • Dissolve 5-10 mg of the PEG linker in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2]

    • Ensure the sample is fully dissolved; gentle vortexing may be applied.

    • Transfer the solution to a 5 mm NMR tube.[3][4]

    • For quantitative NMR, a known amount of an internal standard can be added.

  • ¹H NMR Acquisition :

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: 16-32 scans, relaxation delay of 1-5 seconds.

    • Process the data with appropriate phasing and baseline correction. Chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Acquisition :

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans (e.g., 1024 or more) and a longer experimental time will be required due to the lower natural abundance of ¹³C.

    • Chemical shifts are referenced to the solvent peak (DMSO-d₆ at 39.52 ppm).

Protocol 2: LC-MS (Electrospray Ionization)
  • Sample Preparation :

    • Prepare a stock solution of the PEG linker in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase.[5]

  • Liquid Chromatography :

    • Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : A linear gradient from 5% to 95% mobile phase B over 10-15 minutes.

    • Flow Rate : 0.2-0.4 mL/min.

  • Mass Spectrometry (ESI-Q-TOF or Orbitrap) :

    • Ionization Mode : Positive ion mode.

    • Capillary Voltage : 3.0-4.0 kV.

    • Source Temperature : 120-150 °C.

    • Mass Range : m/z 100-1000.

    • Data Analysis : Look for the [M+H]⁺ and [M+Na]⁺ adducts. The high-resolution mass data should be used to confirm the elemental composition.

Protocol 3: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation :

    • Place a small drop of the viscous liquid or a few milligrams of the solid PEG linker directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Data Acquisition :

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of the clean, empty ATR crystal before running the sample.

  • Data Analysis :

    • Perform a background subtraction.

    • Identify the characteristic peaks for the PEG backbone and the specific functional groups as detailed in Table 4.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the general workflows for the spectroscopic analysis and a typical application of these linkers in bioconjugation.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample PEG Linker Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve ATR_Crystal Apply to ATR Crystal Sample->ATR_Crystal For FTIR NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube For NMR LC_Vial Dilute for LC-MS Dissolve->LC_Vial For LC-MS NMR NMR Spectrometer (¹H and ¹³C) NMR_Tube->NMR LCMS LC-MS System (ESI-TOF/Orbitrap) LC_Vial->LCMS FTIR FTIR Spectrometer (ATR) ATR_Crystal->FTIR NMR_Data Chemical Shifts (ppm) NMR->NMR_Data MS_Data Mass-to-Charge (m/z) LCMS->MS_Data FTIR_Data Wavenumber (cm⁻¹) FTIR->FTIR_Data

General workflow for spectroscopic analysis of PEG linkers.

Bioconjugation_Workflow cluster_reagents Starting Materials cluster_synthesis Synthesis Steps cluster_characterization Characterization Linker This compound (or Alternative) Deprotection Boc Deprotection (Acidic Conditions) Linker->Deprotection Biomolecule Antibody or Protein of Interest Conjugation Conjugation to Biomolecule Biomolecule->Conjugation Payload Drug or Fluorophore Activation Linker Activation / Payload Conjugation Payload->Activation Deprotection->Activation Activation->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification Spectroscopy Spectroscopic Analysis (NMR, MS, FTIR) Purification->Spectroscopy Functional_Assay Functional Assay Purification->Functional_Assay Final_Product Final Bioconjugate (e.g., ADC, PROTAC) Spectroscopy->Final_Product Functional_Assay->Final_Product

A typical workflow for bioconjugation using a PEG linker.

Conclusion

The choice of a heterobifunctional PEG linker is a critical decision in the design of complex bioconjugates. This compound offers a versatile platform with a mesylate leaving group for nucleophilic substitution and a Boc-protected amine for subsequent coupling reactions. The alternatives presented here, with acid, maleimide, and azide functionalities, provide a broader range of conjugation strategies. A thorough spectroscopic characterization by NMR, MS, and FTIR is essential to confirm the identity, purity, and stability of these linkers, thereby ensuring the quality and reproducibility of the final bioconjugate. The data and protocols provided in this guide serve as a valuable resource for researchers in the selection and characterization of the optimal PEG linker for their specific application.

References

A Comparative Guide to Functional Assays for Validating Ms-PEG8-Boc PROTAC Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides an objective comparison of functional assays crucial for validating the activity of PROTACs, with a specific focus on a hypothetical Ms-PEG8-Boc PROTAC targeting the bromodomain and extra-terminal domain (BET) protein BRD4. BRD4 is a key regulator of oncogenes such as c-Myc and is implicated in various cancers.

This guide will detail experimental methodologies, present quantitative data for comparing our hypothetical this compound-BRD4 PROTAC with other well-characterized BRD4 degraders, and visualize key biological processes and workflows.

The PROTAC Mechanism of Action: A Cellular Hijacking

PROTACs are heterobifunctional molecules composed of a ligand for a target protein (in our case, BRD4), a ligand for an E3 ubiquitin ligase (e.g., Von Hippel-Lindau [VHL] or Cereblon [CRBN]), and a linker connecting the two. The this compound linker represents a polyethylene glycol (PEG)-based linker, known for its favorable physicochemical properties.[1][2] The PROTAC orchestrates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cell PROTAC This compound PROTAC Ternary Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary Binds BRD4 BRD4 (Target Protein) BRD4->Ternary E3 E3 Ligase (e.g., VHL/CRBN) E3->Ternary Ub_BRD4 Ubiquitinated BRD4 Ternary->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_BRD4->Proteasome Degradation Degraded Degraded BRD4 Peptides Proteasome->Degraded

Caption: Mechanism of action of a BRD4-targeting PROTAC.

Comparative Analysis of BRD4-Targeting PROTACs

The efficacy of a PROTAC is primarily defined by its ability to induce target degradation, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. Here, we compare our hypothetical this compound-BRD4 PROTAC with well-established BRD4 degraders, MZ1 (VHL-based) and dBET1 (CRBN-based).

PROTACE3 Ligase LigandTarget LigandLinker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
This compound-BRD4 (Hypothetical) VHL or CRBNJQ1 derivativePEG8BRD4HeLaExpected <50Expected >90N/A
MZ1VHLJQ1PEG-basedBRD4 (preferential)HeLa~10-20>90[3]
dBET1CRBNJQ1PEG-basedBRD2/3/4MV4;11~30>85[4]
ARV-771VHLBET inhibitorNot specifiedBRD2/3/422Rv1<5>90

Functional Assays for PROTAC Validation: A Step-by-Step Guide

A battery of functional assays is essential to validate the activity and mechanism of action of a novel PROTAC. Below are detailed protocols for key experiments.

Experimental Workflow Overview

Experimental_Workflow cluster_workflow PROTAC Validation Workflow Start Synthesize This compound PROTAC Target_Engagement Target Engagement Assay (NanoBRET, CETSA) Start->Target_Engagement Ternary_Complex Ternary Complex Formation (NanoBRET, SPR) Target_Engagement->Ternary_Complex Degradation Protein Degradation Assay (Western Blot, HiBiT) Ternary_Complex->Degradation Ubiquitination Ubiquitination Assay (IP-Western) Degradation->Ubiquitination Functional Downstream Functional Assays (Cell Viability, Gene Expression) Degradation->Functional Ubiquitination->Functional End Validated PROTAC Functional->End

Caption: A typical experimental workflow for PROTAC validation.

Target Protein Degradation Assay (Western Blot)

Objective: To quantify the dose-dependent degradation of the target protein (BRD4) upon treatment with the this compound PROTAC.

Methodology: [5]

  • Cell Culture and Treatment:

    • Seed human cell lines (e.g., HeLa or MV4;11) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the this compound PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 18-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation to remove cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against BRD4 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 signal to the loading control.

    • Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC50 and Dmax values.

Target Engagement Assay (NanoBRET™)

Objective: To confirm that the this compound PROTAC engages with BRD4 within intact cells.

Methodology:

  • Cell Preparation:

    • Transfect HEK293 cells with a vector expressing BRD4 fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well plate.

  • Assay Procedure:

    • Add the NanoBRET™ tracer, a fluorescent ligand that binds to BRD4, to the cells.

    • Add a serial dilution of the this compound PROTAC or a control compound.

    • Add the NanoBRET™ Nano-Glo® Substrate.

  • Data Acquisition and Analysis:

    • Measure the donor (NanoLuc®) and acceptor (tracer) signals using a luminometer equipped with appropriate filters.

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

    • A dose-dependent decrease in the NanoBRET™ signal indicates competitive displacement of the tracer by the PROTAC, confirming target engagement.

In-Cell Ubiquitination Assay (Immunoprecipitation-Western Blot)

Objective: To demonstrate that the this compound PROTAC induces the ubiquitination of BRD4.

Methodology:

  • Cell Treatment:

    • Treat cells with the this compound PROTAC at a concentration that induces significant degradation (e.g., 5x DC50).

    • Include a proteasome inhibitor (e.g., MG132) co-treatment to allow for the accumulation of ubiquitinated proteins.

  • Immunoprecipitation:

    • Lyse the cells in a buffer containing deubiquitinase inhibitors.

    • Immunoprecipitate BRD4 from the cell lysates using an anti-BRD4 antibody coupled to protein A/G beads.

  • Western Blotting:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and probe with an anti-ubiquitin antibody to detect the polyubiquitin chains on BRD4.

Downstream Signaling Effects of BRD4 Degradation

Degradation of BRD4 is expected to impact downstream signaling pathways that are crucial for cancer cell proliferation and survival. Key among these are the c-Myc and NF-κB pathways.

BRD4_Signaling cluster_pathway Downstream Effects of BRD4 Degradation PROTAC This compound BRD4 PROTAC BRD4 BRD4 PROTAC->BRD4 Degrades cMyc c-Myc Transcription BRD4->cMyc Activates NFkB NF-κB Signaling BRD4->NFkB Co-activates Proliferation Cell Proliferation & Survival cMyc->Proliferation Apoptosis Apoptosis cMyc->Apoptosis Inhibits NFkB->Proliferation NFkB->Apoptosis Inhibits

Caption: Simplified BRD4 downstream signaling pathway.

Comparison of Linker Technologies: PEG vs. Alkyl Chains

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.

Linker TypeAdvantagesDisadvantagesExpected Impact on this compound PROTAC
Polyethylene Glycol (PEG) - Improved aqueous solubility- Enhanced cell permeability- Favorable pharmacokinetic properties- Can be too flexible, leading to non-productive ternary complex formationThe PEG8 linker in the this compound PROTAC is expected to confer good solubility and cell permeability, contributing to potent degradation of BRD4.
Alkyl Chain - Synthetically straightforward- Provides flexibility- Can be hydrophobic, leading to poor solubility- May lead to off-target effectsA comparable PROTAC with an alkyl linker might exhibit lower solubility and potentially altered degradation efficiency depending on the specific target and E3 ligase.

Conclusion

The validation of a novel PROTAC, such as the hypothetical this compound-BRD4 degrader, requires a multi-faceted approach employing a suite of robust functional assays. This guide provides a framework for the systematic evaluation of PROTAC activity, from initial target engagement and degradation to the assessment of downstream cellular consequences. By following these detailed methodologies and comparing the results to established benchmarks, researchers can confidently characterize the efficacy and mechanism of action of their PROTAC molecules, accelerating the development of this promising new class of therapeutics.

References

Safety Operating Guide

Proper Disposal of Ms-PEG8-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of Ms-PEG8-Boc are critical for ensuring personnel safety and environmental protection within research and drug development settings. This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound, aligning with standard laboratory safety practices and regulatory considerations.

Personal Protective Equipment (PPE) Requirements

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment to minimize exposure and ensure personal safety.

PPE CategorySpecific Recommendations
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile).
Eye/Face Protection Use chemical safety goggles or a face shield.
Skin and Body Protection Wear a lab coat and ensure exposed skin is covered.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a suitable respirator may be necessary.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of unused this compound and contaminated labware.

  • Segregation and Collection:

    • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

    • Collect unused or waste this compound in a dedicated, clearly labeled, and sealable container.

    • For spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into the designated waste container.

  • Waste Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any other relevant hazard information available from similar compounds (e.g., "Harmful if Swallowed," "Toxic to Aquatic Life").

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents[1].

    • Follow institutional guidelines for the storage of chemical waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.

    • Provide the EHS or contractor with all available safety information for the compound.

  • Decontamination of Labware:

    • Thoroughly decontaminate any labware that has come into contact with this compound.

    • Rinse glassware with a suitable solvent (e.g., ethanol or acetone) in a fume hood. Collect the rinse solvent as hazardous waste.

    • After the initial solvent rinse, wash with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

start Start: this compound Waste Generation ppe Don Appropriate PPE start->ppe segregate Segregate and Collect Waste ppe->segregate label Label Waste Container segregate->label decontaminate Decontaminate Labware segregate->decontaminate store Store in Designated Area label->store contact_ehs Contact EHS/Waste Contractor store->contact_ehs disposal Professional Disposal contact_ehs->disposal collect_rinse Collect Rinse as Hazardous Waste decontaminate->collect_rinse collect_rinse->label

References

Essential Safety and Operational Guide for Handling Ms-PEG8-Boc

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Ms-PEG8-Boc.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is unavailable, the related compound Boc-PEG8-Boc is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate precautions must be taken to minimize exposure and environmental release.

Recommended Personal Protective Equipment (PPE):

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes and airborne particles.[1]
Hand Protection Protective gloves (e.g., Nitrile)Prevents skin contact with the chemical.[1]
Body Protection Impervious clothing (e.g., lab coat)Protects skin from accidental spills.[1]
Respiratory Protection Suitable respiratorRecommended, especially when handling the powder form or if aerosols may be generated.
Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Procedural Guidance for Handling:

  • Avoid inhalation, and contact with eyes and skin.

  • Prevent the formation of dust and aerosols.

  • Use only in areas with adequate exhaust ventilation.

  • Do not eat, drink, or smoke when using this product.

  • Wash skin thoroughly after handling.

Storage Conditions:

  • Keep the container tightly sealed.

  • Store in a cool, well-ventilated area.

  • Protect from direct sunlight and sources of ignition.

  • Recommended storage temperature is -20°C for the powder form or -80°C when in solvent.

Accidental Release and First Aid Measures

In the event of an accidental release, follow these procedures to mitigate exposure and contamination.

Spill Response:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an absorbent material like sand or earth to contain the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled waste container.

  • Clean: Decontaminate the spill area with a suitable solvent (e.g., alcohol), collecting all cleaning materials as hazardous waste.

First Aid Procedures:

Exposure RouteFirst Aid Measures
If Swallowed Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth.
Skin Contact Remove contaminated clothing and rinse skin thoroughly with large amounts of water. Seek medical attention.
Eye Contact Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.
Inhalation Move the person to fresh air. Seek medical attention if breathing becomes difficult.
Disposal Plan

This compound and its containers must be disposed of as hazardous waste.

Disposal Protocol:

  • Waste Collection: Collect unused product and any contaminated materials (e.g., gloves, absorbent pads) in a designated, labeled hazardous waste container.

  • Environmental Precaution: Do not allow the chemical to enter drains, sewers, or watercourses.

  • Professional Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.

Visualized Workflows

The following diagrams illustrate key procedural workflows for handling this compound.

Handling_Workflow Figure 1: Standard Handling Workflow for this compound prep Preparation: Don appropriate PPE handle Handling: Weigh/measure in a ventilated area prep->handle use Use in Experiment: Follow protocol handle->use cleanup Cleanup: Decontaminate work area use->cleanup waste Waste Disposal: Collect all waste in a labeled container cleanup->waste Spill_Response_Workflow Figure 2: Spill Response Protocol spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Additional PPE if Necessary evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Waste contain->collect clean Clean and Decontaminate Area collect->clean dispose Dispose of Waste clean->dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.